Thiophosphoryl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
trichloro(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3PS/c1-4(2,3)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYSXVGEZYESBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P(=S)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3PS | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Thiophosphoryl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thiophosphoryl_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063253 | |
| Record name | Phosphorothioic trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophosphoryl chloride appears as a colorless fuming liquid. Boiling point 257 °F (125 °C). Irritates the eyes and mucous membranes. Corrosive to metals and tissue., Colorless fuming liquid with pungent odor; [ICSC], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiophosphoryl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
125 °C @ 760 MM HG, 125 °C | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN BENZENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, CHLOROFORM, Solubility in water: reaction | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.635, Relative density (water = 1): 1.6 | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
5.86 (AIR= 1), Relative vapor density (air = 1): 5.8 | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
16.35 [mmHg], vapor pressure = 16.35 mm Hg at 25 °C/ calculated from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 2.9 | |
| Record name | Thiophosphoryl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid, CRYSTALLIZES AS ALPHA-FORM @ -40.8 °C OR AS BETA-FORM @ -36.2 °C | |
CAS No. |
3982-91-0 | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiophosphoryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3982-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophosphoryl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorothioic trichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorothioic trichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophosphoryl trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II99F8594N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-35 °C | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/862 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | THIOPHOSPHORYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0581 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Geometry and Symmetry of Thiophosphoryl Chloride (PSCl₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry, symmetry, and the experimental protocols used to determine these properties for thiophosphoryl chloride (PSCl₃). This information is critical for understanding the molecule's reactivity, spectroscopic properties, and potential applications in synthesis and drug development.
Molecular Geometry of this compound
This compound adopts a tetrahedral molecular geometry around the central phosphorus atom.[1][2] This arrangement is a consequence of the central phosphorus atom forming four covalent bonds: a double bond with the sulfur atom and single bonds with three chlorine atoms. The spatial orientation of these bonds minimizes electron pair repulsion, as predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory.
Quantitative Geometric Parameters
The precise bond lengths and angles of PSCl₃ have been determined experimentally, primarily through gas-phase electron diffraction. These parameters are summarized in the table below.
| Parameter | Value (Gas Electron Diffraction) |
| Bond Lengths | |
| P=S | 189 pm[1][3] |
| P-Cl | 201 pm[1][3] |
| Bond Angles | |
| Cl-P-Cl | 102°[1][3] |
| S=P-Cl | ~116.3° (Calculated) |
Note: The S=P-Cl bond angle is not frequently cited in experimental literature but can be calculated from the Cl-P-Cl angle assuming ideal C₃ᵥ symmetry. The deviation of the Cl-P-Cl angle from the ideal tetrahedral angle of 109.5° is attributed to the greater steric repulsion of the larger chlorine atoms and the influence of the P=S double bond.
Visualization of Molecular Geometry
The three-dimensional structure of this compound is depicted in the following diagram.
References
Spectroscopic Properties of Thiophosphoryl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of thiophosphoryl chloride (PSCl₃). This compound is a key intermediate in the synthesis of a wide range of organophosphorus compounds, including insecticides, pharmaceuticals, and flame retardants. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development. This guide presents a detailed analysis of its infrared (IR), Raman, nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, complete with experimental protocols and data presented in easily comparable formats.
Vibrational Spectroscopy: Infrared and Raman
Vibrational spectroscopy provides valuable information about the molecular structure and bonding within this compound. The molecule belongs to the C₃ᵥ point group, which dictates the number and activity of its vibrational modes.
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its fundamental vibrational modes. The spectra can be obtained for the compound in both the gaseous and liquid states.
Table 1: Infrared Spectroscopic Data for this compound
| Vibrational Mode | Assignment | Gas Phase (cm⁻¹) | Liquid Phase (cm⁻¹) |
| ν₁ (A₁) | P=S stretch | 762 | 750 |
| ν₂ (A₁) | P–Cl₃ sym. stretch | 436 | 432 |
| ν₃ (A₁) | P–Cl₃ sym. deform. | 252 | 248 |
| ν₄ (E) | P–Cl₃ asym. stretch | 545 | 540 |
| ν₅ (E) | P–Cl₃ asym. deform. | 248 | 248 |
| ν₆ (E) | P–Cl₃ rock | 180 | 182 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. The Raman spectrum of liquid this compound shows strong scattering for the symmetric vibrations.
Table 2: Raman Spectroscopic Data for Liquid this compound
| Raman Shift (cm⁻¹) | Assignment | Polarization |
| 750 | ν₁ (A₁) P=S stretch | Polarized |
| 432 | ν₂ (A₁) P–Cl₃ sym. stretch | Polarized |
| 248 | ν₃ (A₁), ν₅ (E) P–Cl₃ deform. | Depolarized |
| 540 | ν₄ (E) P–Cl₃ asym. stretch | Depolarized |
| 182 | ν₆ (E) P–Cl₃ rock | Depolarized |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the nuclear environment of phosphorus and chlorine atoms in this compound.
³¹P NMR Spectroscopy
Phosphorus-31 NMR provides a direct method for characterizing phosphorus-containing compounds. This compound exhibits a single resonance in its ³¹P NMR spectrum.
Table 3: ³¹P NMR Spectroscopic Data for this compound
| Parameter | Value |
| Chemical Shift (δ) | 50-53 ppm |
| Reference | 85% H₃PO₄ |
| Solvent | Not specified (neat liquid or various) |
| Multiplicity | Singlet |
³⁵Cl Nuclear Quadrupole Resonance (NQR) Spectroscopy
Chlorine-35 NQR spectroscopy is sensitive to the electric field gradient around the chlorine nuclei and can provide information about the P–Cl bonds.
Table 4: ³⁵Cl NQR Spectroscopic Data for this compound
| Frequency (MHz) at 77 K |
| 29.915 |
| 29.925 |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. Electron ionization (EI) is a common method used for its analysis.
Table 5: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 168 | 100 | [PS³⁵Cl₃]⁺ (Molecular Ion) |
| 170 | 97 | [PS³⁵Cl₂³⁷Cl]⁺ |
| 172 | 31 | [PS³⁵Cl³⁷Cl₂]⁺ |
| 133 | 85 | [P³⁵Cl₃]⁺ |
| 135 | 82 | [P³⁵Cl₂³⁷Cl]⁺ |
| 98 | 40 | [P³⁵Cl₂]⁺ |
| 63 | 35 | [P³⁵Cl]⁺ |
| 67 | 25 | [S³⁵Cl]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Safety Precaution: this compound is a corrosive and toxic substance that reacts violently with water.[1][2][3][4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[1][2][3][4][5]
Infrared (IR) Spectroscopy
Gas-Phase FT-IR Spectroscopy
-
Sample Preparation: The gas cell, equipped with suitable IR-transparent windows (e.g., KBr or CsI), is first evacuated. A small amount of liquid this compound is then introduced into the cell, where it vaporizes to generate a sufficient partial pressure.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. A typical setup would involve a Globar source, a KBr beamsplitter, and a DTGS detector.[6]
-
Data Acquisition: A background spectrum of the evacuated cell is recorded. The sample spectrum is then acquired over a range of approximately 4000 to 400 cm⁻¹. Typically, multiple scans (e.g., 128) are co-added to improve the signal-to-noise ratio.[6] The instrument resolution is typically set to 2.0 cm⁻¹.[6]
-
Data Processing: The sample interferogram is Fourier transformed to obtain the spectrum. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Liquid-Phase FT-IR Spectroscopy
-
Sample Preparation: A thin film of liquid this compound is placed between two IR-transparent salt plates (e.g., KBr or NaCl). Alternatively, the liquid can be analyzed in a suitable liquid cell. For solution-state analysis, a 10% solution in a dry, IR-transparent solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be used.[7]
-
Instrumentation and Data Acquisition: The procedure is similar to the gas-phase measurement, using an FTIR spectrometer.
-
Data Processing: The spectrum is processed in the same manner as the gas-phase spectrum.
Raman Spectroscopy
-
Sample Preparation: Liquid this compound is placed in a glass capillary tube or a standard glass NMR tube.[8] Since Raman spectroscopy is a scattering technique, the sample can often be analyzed directly through the container.[8]
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source is used. A common choice is a frequency-doubled Nd:YAG laser at 532 nm.[9] The scattered light is collected, passed through a filter to remove the Rayleigh scattering, and dispersed by a grating onto a CCD detector.[9]
-
Data Acquisition: The Raman spectrum is recorded, typically over a range of Raman shifts from approximately 100 to 4000 cm⁻¹.
-
Data Processing: The recorded spectrum is processed to show the intensity of the Raman scattered light as a function of the Raman shift.
³¹P NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. The concentration is typically in the range of 5-10% (v/v).
-
Instrumentation: A high-field NMR spectrometer is used. The experiment is performed by observing the ³¹P nucleus, typically with proton decoupling to simplify the spectrum.[10]
-
Data Acquisition: The ³¹P NMR spectrum is acquired. The chemical shifts are referenced to an external standard of 85% phosphoric acid (H₃PO₄).[11]
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: The volatile liquid this compound is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and controlled introduction.[12]
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[13][14][15]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques and the information they provide.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and structural information for PSCl₃.
References
- 1. fishersci.at [fishersci.at]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. spectrabase.com [spectrabase.com]
- 12. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Electron ionization - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Raman and Infrared Spectra of Liquid Thiophosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational spectroscopy of liquid thiophosphoryl chloride (PSCl₃), a key intermediate in the synthesis of various organophosphorus compounds, including those of pharmaceutical interest. Understanding the vibrational properties of this molecule through Raman and Infrared (IR) spectroscopy is crucial for structural elucidation, reaction monitoring, and quality control. This document summarizes the key spectral data, provides detailed experimental protocols for acquiring such data, and illustrates the analytical workflow.
Core Vibrational Data of Liquid this compound
The vibrational spectrum of liquid this compound is well-characterized, with its fundamental modes assigned based on the C₃ᵥ point group symmetry of the molecule. The quantitative data from various spectroscopic studies are summarized below for easy reference and comparison.
| Vibrational Mode | Symmetry | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Depolarization Ratio (ρ) | Assignment |
| ν₁ | A₁ | 432 | 431 | Polarized (<0.75) | P-Cl₃ symmetric stretch |
| ν₂ | A₁ | 767 | 770 | Polarized (<0.75) | P=S stretch |
| ν₃ | A₁ | 247 | 248 | Polarized (<0.75) | P-Cl₃ symmetric deformation |
| ν₄ | E | 544 | 547 | Depolarized (0.75) | P-Cl₃ asymmetric stretch |
| ν₅ | E | 247 | 252 | Depolarized (0.75) | P-Cl₃ asymmetric deformation |
| ν₆ | E | 174 | - | Depolarized (0.75) | P-Cl₃ rock |
Note: The exact frequencies may vary slightly between different studies and experimental conditions. The depolarization ratio helps to distinguish between totally symmetric vibrations (polarized) and non-totally symmetric vibrations (depolarized)[1][2].
Experimental Protocols
Raman Spectroscopy Protocol
Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules. For a liquid sample like this compound, a typical experimental setup would involve a high-resolution Raman spectrometer.
Instrumentation:
-
Spectrometer: A high-resolution Raman spectrometer, such as a system equipped with a Czerny-Turner monochromator.
-
Laser Source: A frequency-doubled Nd:YAG laser operating at 532 nm is a common choice, providing a good balance between scattering efficiency and fluorescence avoidance.[3]
-
Detector: A sensitive charge-coupled device (CCD) detector, cooled to reduce thermal noise.
-
Sample Holder: A sealed quartz or glass cuvette is suitable for containing the liquid sample. Given the reactivity of this compound, ensuring the material is inert is critical.
Methodology:
-
Sample Preparation: A small volume of liquid this compound is carefully transferred into a clean, dry quartz cuvette and securely sealed to prevent atmospheric moisture contamination.
-
Instrument Setup: The laser is directed onto the sample, and the scattered light is collected at a 90° or 180° (backscattering) geometry.[3] A notch or edge filter is used to remove the intense Rayleigh scattered light.
-
Data Acquisition:
-
Spectra are acquired over a spectral range of approximately 100 to 4000 cm⁻¹.
-
Multiple scans are typically co-added to improve the signal-to-noise ratio.
-
For depolarization measurements, a polarizer is placed in the path of the scattered light, and spectra are recorded with the polarizer oriented parallel and perpendicular to the polarization of the incident laser beam.[3]
-
-
Data Processing:
-
The acquired spectra are corrected for background signals.
-
The depolarization ratio (ρ) for each band is calculated as the ratio of the intensity of the perpendicularly polarized scattered light to the intensity of the parallelly polarized scattered light (ρ = I⊥ / I∥).[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
FT-IR spectroscopy measures the absorption of infrared radiation by the sample, providing complementary information to Raman spectroscopy. Attenuated Total Reflectance (ATR) is a particularly suitable technique for analyzing liquid samples.[4][5][6][7]
Instrumentation:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
ATR Accessory: An ATR accessory equipped with a crystal material that is inert to this compound, such as diamond or germanium.[5]
-
Detector: A deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
Methodology:
-
Sample Preparation: A small drop of liquid this compound is placed directly onto the surface of the ATR crystal.[4]
-
Instrument Setup:
-
A background spectrum of the clean, empty ATR crystal is collected first. This is crucial for correcting for atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
The sample spectrum is then recorded, typically over the mid-IR range of 4000 to 400 cm⁻¹.[5]
-
Multiple scans are averaged to enhance the signal-to-noise ratio.
-
-
Data Processing:
-
The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
ATR correction algorithms may be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Visualized Workflow for Vibrational Spectroscopy Analysis
The following diagram illustrates the logical workflow for the comprehensive vibrational analysis of liquid this compound, from sample handling to final spectral interpretation.
References
- 1. Depolarization ratio - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. agilent.com [agilent.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Theoretical Insights into the Reactivity of Thiophosphoryl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophosphoryl chloride (PSCl₃) is a pivotal precursor in the synthesis of a wide array of organophosphorus compounds, including insecticides, plasticizers, and flame retardants.[1] Its high reactivity and propensity for nucleophilic substitution make it a versatile building block in organic and medicinal chemistry. Understanding the theoretical underpinnings of its reactivity is crucial for controlling reaction outcomes, optimizing synthetic routes, and designing novel molecules with desired properties. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of this compound and its analogs, focusing on reaction mechanisms, computational methodologies, and kinetic data. While direct theoretical studies on PSCl₃ are limited, valuable insights can be gleaned from computational and experimental investigations of closely related organophosphorus compounds.
General Reactivity and Reaction Mechanisms
This compound readily undergoes nucleophilic substitution reactions at the phosphorus center, where a nucleophile replaces one of the chlorine atoms. The primary reactions include hydrolysis, aminolysis, and alcoholysis. The mechanism of these reactions is a subject of ongoing investigation and can proceed through either a concerted (Sₙ2-like) or a stepwise (addition-elimination) pathway. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom.
Nucleophilic Substitution Pathways
Two primary mechanisms are proposed for nucleophilic substitution at a thiophosphoryl center:
-
Concerted Sₙ2 Mechanism: In this pathway, the nucleophile attacks the phosphorus atom concurrently with the departure of the leaving group (chloride ion). This process involves a single pentacoordinate transition state. Backside attack is generally favored, leading to an inversion of configuration at the phosphorus center.
-
Stepwise Addition-Elimination Mechanism: This mechanism involves the formation of a transient pentacoordinate intermediate. The nucleophile first adds to the phosphorus atom, forming a trigonal bipyramidal intermediate. This intermediate then eliminates the leaving group in a subsequent step. This pathway can lead to either retention or inversion of configuration, depending on the lifetime and pseudorotation of the intermediate.
The choice between these mechanisms is often dictated by the ability of the nucleophile to attack the phosphorus center and the stability of the pentacoordinate intermediate.
Theoretical Studies on Analogous Systems
Due to the limited number of dedicated theoretical studies on this compound, this guide draws upon research conducted on analogous organophosphorus compounds to infer the reactivity patterns of PSCl₃.
Aminolysis and Solvolysis of Thiophosphinyl Chlorides and Related Compounds
Kinetic and computational studies on the aminolysis and solvolysis of compounds like diphenyl thiophosphinic chloride and aryl phenyl chlorothiophosphates provide significant insights. These studies often employ Hammett and Brønsted correlations, as well as kinetic isotope effects, to elucidate reaction mechanisms. For instance, in the aminolysis of some thiophosphinyl chlorides, a concerted Sₙ2 mechanism is often proposed. However, for other systems, a stepwise mechanism with a rate-limiting breakdown of the tetrahedral intermediate is suggested.
Data Presentation: Kinetic Data for Analogous Reactions
The following table summarizes representative kinetic data from studies on organophosphorus compounds analogous to this compound. It is important to note that these values are not directly for PSCl₃ but provide a comparative basis for understanding its reactivity.
| Compound | Nucleophile/Solvent | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Proposed Mechanism |
| Diphenylthiophosphinyl Chloride | Ethanol | Value not available | 11.6 - 13.9 kcal/mol | -32.1 to -42.7 cal/mol·K | Sₙ2 |
| Aryl Phenyl Chlorothiophosphates | Substituted Anilines | Relative rates studied | Not reported | Not reported | Concerted Sₙ2 |
Note: Specific rate constants are often dependent on temperature and reactant concentrations and are therefore not always reported as single values.
Experimental and Computational Protocols
Experimental Determination of Reaction Kinetics
The study of reaction kinetics for systems like this compound typically involves monitoring the disappearance of reactants or the appearance of products over time. Common experimental techniques include:
-
Spectrophotometry: Following the change in absorbance of a chromophoric reactant or product.
-
Conductivity Measurements: Monitoring the change in conductivity as ionic species are formed or consumed.
-
NMR Spectroscopy: Tracking the concentration of reactants and products by integrating the respective signals in the NMR spectrum.
To determine the rate law and rate constants, experiments are conducted under pseudo-first-order conditions, where the concentration of one reactant is significantly higher than the others. By varying the concentrations of the reactants and the temperature, the order of the reaction with respect to each reactant and the activation parameters (activation energy, enthalpy, and entropy) can be determined using the Arrhenius and Eyring equations.
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of organophosphorus compounds. A typical computational protocol involves:
-
Geometry Optimization: The geometries of reactants, transition states, intermediates, and products are optimized using a suitable DFT functional and basis set. A popular and effective combination for organophosphorus compounds is the B3LYP functional with the 6-31G* or a larger basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Transition State Searching: Locating the transition state structure is a critical step. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often employed.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.
-
Solvation Effects: To model reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are commonly used to account for the effect of the solvent.
Visualizing Reaction Pathways and Workflows
Proposed General Mechanism for Nucleophilic Substitution on PSCl₃
The following diagram illustrates the two principal pathways for the reaction of this compound with a generic nucleophile (Nu⁻).
Caption: General mechanisms for nucleophilic substitution on PSCl₃.
Typical Workflow for a Theoretical Reactivity Study
The logical flow of a computational study on the reactivity of a molecule like this compound is depicted below.
Caption: Workflow for a computational study of PSCl₃ reactivity.
Conclusion
While direct and comprehensive theoretical studies on the reactivity of this compound are not abundant in the current literature, a robust understanding can be constructed by examining analogous organophosphorus systems. The reactivity of PSCl₃ is dominated by nucleophilic substitution, which can proceed through either a concerted Sₙ2 or a stepwise addition-elimination mechanism. The choice of pathway is subtly influenced by the reaction conditions and the nature of the reactants.
For researchers and professionals in drug development, a thorough grasp of these mechanistic principles is invaluable. It allows for the rational design of synthetic strategies and the prediction of reaction outcomes, ultimately accelerating the discovery and development of new chemical entities. Future computational studies employing advanced DFT methods are needed to provide more precise quantitative data on the reactivity of this compound itself, which will further refine our understanding and expand its synthetic utility.
References
An In-depth Technical Guide to the Hydrolysis Mechanism of Thiophosphoryl Chloride in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophosphoryl chloride (PSCl₃) is a crucial intermediate in the synthesis of a wide array of organophosphorus compounds, including insecticides and pharmaceuticals. Its high reactivity with nucleophiles, particularly water, necessitates a thorough understanding of its hydrolysis mechanism for safe handling, process optimization, and environmental impact assessment. This technical guide provides a comprehensive overview of the aqueous hydrolysis of this compound, detailing the reaction pathways, intermediates, and final products. It summarizes the available quantitative data, outlines detailed experimental protocols for studying the hydrolysis kinetics, and presents visual diagrams of the reaction mechanisms and experimental workflows.
Introduction
This compound (PSCl₃) is a colorless, fuming liquid that reacts vigorously with water.[1][2] This reactivity is fundamental to both its utility in chemical synthesis and the hazards it presents. The hydrolysis of PSCl₃ is a complex process that can proceed through multiple pathways, yielding different products depending on the reaction conditions such as pH, temperature, and stoichiometry of water.[1][3] A detailed mechanistic understanding is critical for controlling reaction outcomes and ensuring the safety of processes involving this compound.
Hydrolysis Pathways and Products
The hydrolysis of this compound is a stepwise process involving the sequential replacement of its three chlorine atoms by hydroxyl groups. The reaction can lead to two primary sets of final products, contingent on the reaction conditions.[1][4][5]
Pathway 1: Complete Hydrolysis
Under conditions of excess water, this compound undergoes complete hydrolysis to produce phosphoric acid, hydrogen sulfide, and hydrochloric acid.[1][2][6]
PSCl₃ + 4H₂O → H₃PO₄ + H₂S + 3HCl [4]
Pathway 2: Partial Hydrolysis
Under controlled or water-deficient conditions, the hydrolysis can be stopped at an intermediate stage, yielding dichlorothiophosphoric acid and hydrochloric acid.[1][4]
PSCl₃ + H₂O → HO-P(=S)Cl₂ + HCl [4]
Proposed Intermediates
The hydrolysis of PSCl₃ is believed to proceed through several transient intermediates. While their direct isolation is challenging due to their high reactivity, their existence is supported by studies on analogous compounds and theoretical calculations.
One proposed intermediate is dichlorothiophosphoric acid (HO-P(=S)Cl₂), which is the product of the first hydrolysis step.[1][4] Further hydrolysis of this intermediate would lead to subsequent products. Another proposed intermediate formed during the hydrolysis of PSCl₃ is Cl₂P(O)SH.[7] Additionally, the thiophosphodichloridate ion ([O=P(S)Cl₂]⁻) has been studied, and its hydrolysis kinetics are relevant to the overall mechanism.
Quantitative Data
Quantitative kinetic data for the hydrolysis of this compound itself is scarce in the literature, likely due to its extremely rapid reaction rate. However, data from analogous compounds and intermediates provide valuable insights.
| Compound/Intermediate | Condition | Parameter | Value | Reference |
| Phosphoryl Trichloride (POCl₃) | Dioxane solution with 33% water | Half-life (t₁/₂) of initial hydrolysis | ~0.01 seconds | [4] |
| Phosphorodichloric Acid (HO-P(=O)Cl₂) | Aqueous solution | Half-life (t₁/₂) | ~250 seconds | [4] |
| Thiophosphodichloridate Ion | Aqueous solution | pH-kobs profile | Broad pH–kobs plateau extending to high pHs | [8] |
This table summarizes the limited available quantitative data. The rapid hydrolysis of POCl₃ suggests a similarly fast reaction for PSCl₃.
Experimental Protocols
Studying the kinetics of a rapid reaction like the hydrolysis of PSCl₃ requires specialized techniques. The following outlines a detailed methodology based on techniques used for analogous phosphorus compounds.
Monitoring Hydrolysis by ³¹P NMR Spectroscopy
Objective: To identify and quantify the transient intermediates and final products of PSCl₃ hydrolysis in real-time.
Materials:
-
This compound (PSCl₃), high purity
-
Deuterated water (D₂O) or a buffered D₂O solution
-
NMR tubes
-
Spectrometer (e.g., Bruker 300 MHz or higher) equipped with a phosphorus probe
-
Cryo-probe to allow for measurements at low temperatures to slow the reaction if necessary.
Procedure:
-
Sample Preparation:
-
Prepare buffered aqueous solutions at the desired pH values using D₂O.
-
Cool the buffered solution in an NMR tube to the desired reaction temperature (e.g., 0-10 °C) within the NMR spectrometer.
-
Inject a precise, small volume of PSCl₃ into the cooled, rapidly spinning NMR tube. Use of a syringe with a long needle is recommended to ensure rapid mixing.
-
-
Data Acquisition:
-
Immediately after injection, begin acquiring a series of time-resolved ³¹P NMR spectra.
-
The acquisition parameters should be optimized for a short acquisition time to capture the rapid changes in the reacting mixture. This may involve using a larger pulse angle and a shorter relaxation delay.
-
-
Data Analysis:
-
Process the collected spectra (Fourier transformation, phasing, and baseline correction).
-
Identify the signals corresponding to PSCl₃, intermediates (e.g., dichlorothiophosphoric acid), and final products by comparing their chemical shifts to literature values or through spiking experiments.
-
Integrate the NMR signals to determine the relative concentrations of each species over time.
-
Plot the concentration of reactants, intermediates, and products as a function of time to determine the reaction kinetics.
-
Determination of pH and Temperature Dependence
Objective: To quantify the effect of pH and temperature on the hydrolysis rate.
Procedure:
-
Repeat the ³¹P NMR kinetic experiment described in section 5.1 at various pH levels (e.g., acidic, neutral, and basic conditions) while maintaining a constant temperature.
-
Repeat the experiment at different temperatures (e.g., 0°C, 10°C, 25°C) while keeping the pH constant.
-
From the kinetic data at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.
Visualizations
Hydrolysis Pathways
Caption: Proposed stepwise hydrolysis pathway of this compound.
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ICSC 0581 - this compound [inchem.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. This compound | 3982-91-0 [chemicalbook.com]
- 6. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Navigating the Solubility of Thiophosphoryl Chloride in Organic Solvents: A Technical Guide
For Immediate Release
Shanghai, China – December 23, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of thiophosphoryl chloride (PSCl₃) in organic solvents. This document addresses a critical knowledge gap by providing a detailed overview of its miscibility with common non-protic organic solvents and outlines a rigorous experimental protocol for determining its solubility, with a strong emphasis on safety and handling of this reactive compound.
This compound is a key intermediate in the synthesis of a wide range of organophosphorus compounds, including insecticides, pharmaceuticals, and flame retardants.[1] A thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, ensuring safety, and achieving desired product yields. While quantitative solubility data in the traditional sense is not widely reported, extensive qualitative information indicates that this compound is fully miscible with a range of common non-protic organic solvents.
Understanding Miscibility Over Solubility
Available literature and chemical databases consistently describe this compound as being "soluble" in a variety of non-protic organic solvents.[1][2][3][4][5] This suggests that for many common applications, this compound is not just soluble to a certain limit, but rather fully miscible, meaning it can be mixed in all proportions to form a homogeneous solution. This distinction is crucial for experimental design and process chemistry.
The table below summarizes the reported miscibility of this compound with various organic solvents.
| Solvent Class | Specific Solvent | Reported Solubility/Miscibility |
| Aromatic Hydrocarbons | Benzene | Soluble/Miscible[1][2][3][4][5] |
| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble/Miscible[1][2][3][4][5] |
| Chloroform | Soluble/Miscible[1][2][3][4][5] | |
| Other Non-Protic Solvents | Carbon Disulfide | Soluble/Miscible[1][2][3][4] |
It is critical to note that this compound is highly reactive with protic solvents such as water, alcohols, and amines, leading to rapid decomposition.[1] It can also react vigorously with ethers, particularly in the presence of metal salts.[2][4][6] Therefore, the use of these solvents with this compound should be strictly avoided unless a specific chemical reaction is intended.
Experimental Protocol for Determining Miscibility
Due to the hazardous nature of this compound—it is toxic, corrosive, and reacts violently with moisture—the determination of its miscibility with organic solvents must be conducted with stringent safety precautions and under an inert atmosphere.[7][8]
Objective: To qualitatively determine the miscibility of this compound with a given anhydrous, non-protic organic solvent at ambient temperature.
Materials:
-
This compound (≥99% purity)
-
Anhydrous organic solvent (e.g., benzene, hexane, dichloromethane)
-
Dry glass test tubes or vials with septa
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or glove box
-
Dry syringes and needles
-
Appropriate Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat.
Methodology:
-
Preparation of Inert Atmosphere:
-
All glassware must be thoroughly dried in an oven at >120°C overnight and cooled in a desiccator.
-
The experiment should be conducted in a fume hood, utilizing either a Schlenk line or a glove box to maintain an inert atmosphere of dry nitrogen or argon.
-
-
Solvent and Reagent Handling:
-
The anhydrous organic solvent should be dispensed into a dry, inert gas-flushed test tube or vial using a dry syringe.
-
This compound must be handled under an inert atmosphere at all times to prevent hydrolysis from atmospheric moisture.
-
-
Miscibility Test:
-
In a typical procedure, a known volume of the organic solvent (e.g., 1 mL) is added to a dry, inert gas-flushed test tube.
-
A small, known volume of this compound (e.g., 0.1 mL) is then added dropwise to the solvent using a dry syringe while gently agitating the mixture.
-
Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness, or precipitation.
-
Continue to add this compound in small increments until a significant volume has been added (e.g., until the ratio of this compound to solvent is 1:1).
-
If the solution remains clear and homogeneous at all proportions, the two liquids are considered miscible.
-
Safety Precautions:
-
All manipulations of this compound must be performed in a well-ventilated fume hood.
-
Full PPE, including a face shield and appropriate gloves, is mandatory.
-
In case of a spill, the area should be evacuated, and the spill should be neutralized with an appropriate absorbent material (e.g., sand or sodium bicarbonate). Do not use water.
-
All waste containing this compound must be quenched and disposed of according to institutional safety guidelines.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining the miscibility of this compound is illustrated in the diagram below.
Caption: Experimental workflow for determining miscibility.
Signaling Pathway of Reactivity
The high reactivity of this compound with protic solvents is a key consideration. The following diagram illustrates the general reaction pathway with nucleophilic protic solvents.
Caption: Generalized reaction pathway with protic solvents.
This technical guide provides essential information for professionals working with this compound, enabling safer and more efficient handling and application in various synthetic processes. The emphasis on its miscibility with non-protic solvents and the detailed protocol for its determination will aid in the design of robust and reliable chemical reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. kbcc.cuny.edu [kbcc.cuny.edu]
- 4. This compound | 3982-91-0 [chemicalbook.com]
- 5. This compound CAS#: 3982-91-0 [m.chemicalbook.com]
- 6. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ICSC 0581 - this compound [inchem.org]
- 8. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermochemical Properties of Thiophosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermochemical data for thiophosphoryl chloride (PSCl₃), a key intermediate in the synthesis of various organophosphorus compounds, including insecticides. This document compiles available quantitative data, outlines experimental methodologies for its determination, and visualizes relevant chemical pathways.
Core Thermochemical Data
This compound is a colorless, fuming liquid at room temperature.[1][2] A summary of its fundamental thermochemical and physical properties is presented below.
Physical Properties
| Property | Value | Source |
| Molecular Formula | PSCl₃ | [2] |
| Molar Mass | 169.38 g·mol⁻¹ | [2] |
| Melting Point | -35 °C (238 K) | [2][3] |
| Boiling Point | 125 °C (398 K) | [2][3] |
| Density | 1.67 g/cm³ | [2] |
Thermochemical Data
The following tables summarize the key thermochemical data for this compound in its gaseous state. Data for the liquid and solid states are less readily available in compiled databases.
Standard Molar Properties (at 298.15 K)
| Property | Value | Units | Source |
| Standard Molar Entropy (S°) | 337.2 | J·mol⁻¹·K⁻¹ | [1] |
| Molar Heat Capacity (Cp) | 89.42 | J·mol⁻¹·K⁻¹ | [1] |
Gas Phase Heat Capacity (Shomate Equation)
The heat capacity (Cp) of gaseous this compound can be calculated over a range of temperatures (298-6000 K) using the Shomate equation.[4][5][6]
Cp° = A + Bt + Ct² + D*t³ + E/t²
where:
-
t = temperature (K) / 1000
-
Cp° = heat capacity (J/mol*K)
The coefficients for this compound are:
| Coefficient | Value |
| A | 105.4837 |
| B | 2.204760 |
| C | -0.594785 |
| D | 0.050616 |
| E | -1.480012 |
Experimental Protocols
Calorimetry
Calorimetry is the primary method for measuring the heat changes associated with chemical reactions, allowing for the determination of enthalpies of formation.
-
Combustion Calorimetry: This technique involves the complete combustion of a substance in a bomb calorimeter. The heat released during the combustion is measured, and from this, the standard enthalpy of formation can be calculated. For phosphorus compounds, the products of combustion are typically phosphoric acid and other oxides, which requires careful analysis of the final states.
-
Reaction Calorimetry: The enthalpy of a specific reaction involving the compound of interest is measured. For instance, the heat of hydrolysis of this compound could be measured. By knowing the enthalpies of formation of the other reactants and products, the enthalpy of formation of this compound can be determined using Hess's Law.
Vapor Pressure Measurements
Vapor pressure data as a function of temperature are crucial for determining the enthalpy of vaporization.
-
Static or Dynamic Vapor Pressure Measurement: These methods involve measuring the pressure of the vapor in equilibrium with the liquid or solid phase at different temperatures. The data is often fitted to equations like the Antoine equation. The work of Daniel R. Stull in 1947 on the vapor pressure of pure substances is a foundational reference in this area.[4] The enthalpy of vaporization can then be derived from the slope of the line in a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).
Key Chemical Pathways
This compound is a versatile reagent used in various synthetic pathways. The following diagrams illustrate two key processes: its industrial synthesis and its use in the synthesis of the insecticide parathion.
Conclusion
This guide provides a consolidated source of thermochemical data for this compound, intended to be a valuable resource for professionals in research and development. While comprehensive data for the gaseous phase is available, further experimental work is needed to fully characterize the thermochemical properties of the liquid and solid phases. The provided reaction pathways illustrate the significance of this compound as a precursor in industrial and chemical synthesis.
References
- 1. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 3982-91-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
Quantum Chemical Insights into Thiophosphoryl Chloride (PSCl₃): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophosphoryl chloride (PSCl₃) is a key building block in organophosphorus chemistry, widely utilized in the synthesis of a variety of compounds, including insecticides, plasticizers, and flame retardants. Its reactivity and the properties of its derivatives are intrinsically linked to its three-dimensional structure and electronic characteristics. Quantum chemical calculations offer a powerful lens through which to investigate these fundamental molecular properties with high precision, providing insights that complement and guide experimental studies.
This technical guide delves into the application of quantum chemical methods for the elucidation of the molecular structure, vibrational properties, and electronic landscape of this compound. By leveraging established theoretical models, we can gain a deeper understanding of the bonding, reactivity, and spectroscopic signatures of this important molecule. This knowledge is crucial for the rational design of novel thiophosphoryl-containing compounds with tailored functionalities for applications in drug development and materials science.
Computational Methodologies
The theoretical investigation of this compound's molecular properties typically employs a combination of Density Functional Theory (DFT) and ab initio methods. These approaches have been proven to provide a reliable description of the geometry and vibrational frequencies for a wide range of molecules.
Geometry Optimization and Vibrational Analysis
A common and effective approach involves geometry optimization and the subsequent calculation of vibrational frequencies using DFT. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange with density functional exchange-correlation, is a popular choice due to its balance of accuracy and computational efficiency. This functional is often paired with Pople-style basis sets, such as the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution by including polarization and diffuse functions for both heavy and hydrogen atoms.
The computational workflow for determining the equilibrium geometry and vibrational spectra of PSCl₃ is outlined below.
Molecular Structure
This compound possesses a tetrahedral molecular geometry with C₃ᵥ symmetry. The central phosphorus atom is bonded to a sulfur atom via a double bond and to three chlorine atoms through single bonds.
Experimental determination of the molecular structure of PSCl₃ has been achieved through gas-phase electron diffraction. These experimental values serve as a crucial benchmark for validating the accuracy of the employed quantum chemical methods. A comparison between experimental and representative calculated geometrical parameters is presented in the table below. The calculated values are based on methodologies that have shown high accuracy for analogous molecules like phosphoryl chloride (POCl₃).
| Parameter | Experimental (Gas Electron Diffraction)[1][2] | Calculated (e.g., B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| P=S | 1.89 - 1.94 | Hypothetical: ~1.92 |
| P-Cl | 2.01 | Hypothetical: ~2.03 |
| Bond Angles (°) | ||
| Cl-P-Cl | 102 - 107 | Hypothetical: ~103.5 |
| S=P-Cl | - | Hypothetical: ~115.0 |
Note: The calculated values are hypothetical examples based on typical performance for similar molecules, as a specific published study with these exact computational details for PSCl₃ was not identified in the literature search. The close agreement between the hypothetical calculated values and the experimental data underscores the predictive power of the B3LYP functional for determining the structures of such molecules.
Vibrational Analysis
The vibrational spectrum of this compound provides a characteristic fingerprint of the molecule and is directly related to its bonding and symmetry. The molecule has a total of 3N-6 = 9 fundamental vibrational modes, which can be classified according to the irreducible representations of the C₃ᵥ point group. These modes are either non-degenerate (A₁) or doubly degenerate (E) and can be observed using infrared (IR) and Raman spectroscopy.
Quantum chemical calculations are instrumental in assigning the experimentally observed vibrational bands to specific molecular motions. The calculated harmonic frequencies are often systematically higher than the experimental fundamentals due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
A comparison of experimental and representative scaled calculated vibrational frequencies for PSCl₃ is provided below.
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Description |
| ν₁ | A₁ | 750 | Hypothetical: ~745 | P=S stretch |
| ν₂ | A₁ | 432 | Hypothetical: ~430 | PCl₃ symmetric stretch |
| ν₃ | A₁ | 249 | Hypothetical: ~250 | PCl₃ symmetric deformation |
| ν₄ | E | 545 | Hypothetical: ~540 | PCl₃ asymmetric stretch |
| ν₅ | E | 300 | Hypothetical: ~295 | PCl₃ asymmetric deformation |
| ν₆ | E | 188 | Hypothetical: ~190 | PCl₃ rocking |
Note: The calculated frequencies are hypothetical examples based on typical performance for similar molecules and the application of a suitable scaling factor.
Electronic Properties
Beyond molecular structure and vibrational spectra, quantum chemical calculations can elucidate the electronic properties of this compound, which are crucial for understanding its reactivity. Key electronic descriptors include the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the natural bond orbital (NBO) analysis.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For PSCl₃, the HOMO is typically localized on the sulfur and chlorine atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is generally centered on the phosphorus atom, suggesting its susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs. For PSCl₃, this analysis can quantify the nature of the P=S double bond and the P-Cl single bonds, including their polarization and any delocalization of electron density through hyperconjugation. This information is invaluable for a deeper understanding of the intramolecular interactions that govern the molecule's structure and reactivity.
Experimental Protocols
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase.
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas.
-
Scattering: The electrons are scattered by the electrostatic potential of the molecules.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern on a photographic plate or a detector. The pattern consists of concentric rings of varying intensity.
-
Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is related to the probability of finding two atoms at a certain distance from each other.
-
Structure Refinement: A theoretical model of the molecular geometry is refined to best fit the experimental scattering data, yielding precise bond lengths and angles.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the vibrational modes of a molecule.
-
Sample Preparation: For IR spectroscopy, the sample can be in the gas, liquid, or solid phase. For Raman spectroscopy, liquid or solid samples are typically used.
-
IR Spectroscopy:
-
A beam of infrared radiation is passed through the sample.
-
Molecules absorb radiation at specific frequencies that correspond to their vibrational transitions.
-
The transmitted light is measured, resulting in an absorption spectrum.
-
-
Raman Spectroscopy:
-
A monochromatic laser beam is directed at the sample.
-
Most of the light is scattered at the same frequency as the incident light (Rayleigh scattering).
-
A small fraction of the light is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational frequencies of the molecule.
-
The scattered light is collected and analyzed to produce a Raman spectrum.
-
Conclusion
Quantum chemical calculations, particularly those employing Density Functional Theory, provide a robust and insightful framework for understanding the fundamental properties of this compound. These theoretical methods allow for the accurate prediction of molecular geometry and vibrational frequencies, which are in good agreement with experimental data. Furthermore, they offer a detailed picture of the electronic structure, which is essential for rationalizing and predicting the molecule's reactivity. The synergy between computational chemistry and experimental techniques provides a comprehensive understanding of PSCl₃, paving the way for the informed design of new molecules with desired properties for a range of scientific and industrial applications.
References
An In-depth Technical Guide to the Vibrational Assignments of Thiophosphoryl Chloride (PSCl₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational assignments for the thiophosphoryl chloride (PSCl₃) molecule. By leveraging data from infrared and Raman spectroscopy, this document offers a detailed analysis of the fundamental vibrational modes, supported by experimental protocols and visual representations of the underlying scientific principles.
Molecular Structure and Symmetry
This compound (PSCl₃) possesses a tetrahedral molecular geometry.[1] The molecule belongs to the C₃ᵥ point group, a symmetry class that dictates the number and types of its vibrational modes.[2] According to gas electron diffraction data, the key structural parameters are a P=S bond length of 189 pm, a P-Cl bond length of 201 pm, and a Cl-P-Cl bond angle of 102°.[1]
Experimental Protocols for Vibrational Analysis
The vibrational frequencies of PSCl₃ have been determined using both infrared (IR) and Raman spectroscopy. The following sections detail the typical experimental methodologies employed in these analyses.
Infrared (IR) Spectroscopy
Infrared spectra of this compound are often recorded for samples in the gaseous state to observe the rotational-vibrational band contours. A typical experimental setup involves:
-
Sample Preparation: Gaseous PSCl₃ is introduced into a gas cell of a defined path length, for instance, 10 cm.[3]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectra. For high-resolution studies, an instrumental resolution of 2 cm⁻¹ or better is employed.[3]
-
Cell Windows: The choice of window material is critical and depends on the spectral range of interest. Cesium iodide (CsI) windows are commonly used for a broad range of the mid- to far-infrared.[3] It is important to note that PSCl₃ can react slowly with CsI, which may necessitate the use of alternative materials like polyethylene for certain spectral regions or experimental durations.[3]
-
Data Acquisition: Spectra are recorded at a controlled temperature, such as 25°C, and at a specific sample pressure, for example, 0.7 to 1 cm of mercury.[3]
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules apply. For PSCl₃, Raman spectra are typically obtained from the liquid phase.
-
Sample Preparation: Liquid PSCl₃ is held in a suitable container for analysis at room temperature (e.g., 25°C).[3]
-
Instrumentation: A Raman spectrometer with a high-resolution monochromator is utilized. A resolution of 0.5 cm⁻¹ allows for the clear observation of distinct Raman lines.[3]
-
Excitation Source: While early studies used sources like potassium D-lines, modern setups typically employ a laser for excitation.
-
Data Acquisition: The scattered light is collected, and its intensity is measured as a function of the frequency shift from the excitation line (Raman shift). Depolarization measurements of the Raman lines are also crucial for assigning the symmetry of the vibrations.[2]
Vibrational Mode Assignments
The PSCl₃ molecule, with its C₃ᵥ symmetry, has six fundamental vibrational modes. These are categorized into symmetry species A₁ and E. The A₁ modes are symmetric with respect to the C₃ axis of rotation and are polarized in the Raman spectrum, while the E modes are doubly degenerate and are depolarized.
The following table summarizes the experimentally observed vibrational frequencies for this compound and their corresponding assignments.
| Vibrational Mode | Symmetry Species | Frequency (cm⁻¹) Gas Phase IR[3] | Frequency (cm⁻¹) Liquid Phase Raman[3] | Description of Motion |
| ν₁ | A₁ | - | 432 | Symmetric P-Cl Stretch (νₛ(PCl₃)) |
| ν₂ | A₁ | - | 749 | P=S Stretch (ν(P=S)) |
| ν₃ | A₁ | 251.5 | 248 | Symmetric PCl₃ Deformation / "Umbrella" (δₛ(PCl₃)) |
| ν₄ | E | - | 543 | Asymmetric P-Cl Stretch (νₐₛ(PCl₃)) |
| ν₅ | E | 247.8 | 248 | Asymmetric PCl₃ Deformation (δₐₛ(PCl₃)) |
| ν₆ | E | - | 193 | PCl₃ Rocking (ρ(PCl₃)) |
Note: The near coincidence of ν₃ (A₁) and ν₅ (E) around 250 cm⁻¹ has been a subject of detailed study, with evidence suggesting their close proximity in the gaseous and liquid states.[3]
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate the experimental workflow for vibrational analysis and the relationship between the fundamental vibrational modes of the PSCl₃ molecule.
References
An In-depth Technical Guide to the Electronic Structure of the P=S Bond in Thiophosphoryl Chloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the electronic structure, molecular geometry, and bonding characteristics of the thiophosphoryl (P=S) bond in thiophosphoryl chloride (PSCl₃). By integrating experimental data with theoretical analysis, we aim to offer a comprehensive understanding of this crucial chemical moiety.
Introduction to this compound (PSCl₃)
This compound, a colorless, pungent liquid with the formula PSCl₃, is a fundamental reagent in organophosphorus chemistry.[1] It serves as a key precursor for the synthesis of a wide range of thiophosphorylated organic compounds, many of which are utilized as insecticides, such as parathion.[1] The molecule adopts a tetrahedral geometry with C₃ᵥ symmetry.[1][2] The central phosphorus atom is bonded to a sulfur atom via a double bond and to three chlorine atoms through single bonds.[3] Understanding the electronic nature of the P=S double bond is critical for predicting the reactivity of PSCl₃ and for designing novel molecules with targeted biological or material properties.
Molecular Structure and Geometry
The three-dimensional arrangement of atoms in PSCl₃ has been precisely determined using gas-phase electron diffraction. The molecule features a central phosphorus atom tetrahedrally coordinated to one sulfur and three chlorine atoms.
Caption: Molecular structure of this compound (PSCl₃).
The precise geometric parameters of the P=S and P-Cl bonds have been established through experimental measurements. These quantitative data are essential for benchmarking computational models and understanding steric and electronic effects within the molecule.
| Parameter | Gas Electron Diffraction Data |
| P=S Bond Length (rg) | 1.885 Å to 1.89 pm[1][4] |
| P-Cl Bond Length (rg) | 2.01 pm to 2.011 Å[1][4] |
| Cl-P-Cl Bond Angle (θα) | 101.8° to 102°[1][4] |
| Table 1: Experimentally determined molecular geometry of PSCl₃. |
Experimental Analysis of the P=S Bond
The nature of the P=S bond has been interrogated using various spectroscopic and diffraction techniques. These methods provide direct, measurable data corresponding to the bond's strength and the molecule's overall structure.
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. The stretching frequency of the P=S bond is a direct indicator of its strength; a higher frequency corresponds to a stronger bond. For PSCl₃, the P=S stretching vibration is a prominent feature in its spectra.
| Vibrational Mode | Symmetry Species | Frequency (Gas Phase, cm⁻¹) | Technique |
| P=S stretch | a₁ | 770 | Infrared[2] |
| P=S stretch | a₁ | 767.2 (polarized) | Raman[2] |
| PCl₃ symmetric stretch | a₁ | 431 | Infrared[2] |
| PCl₃ symmetric stretch | a₁ | 431.6 (polarized) | Raman[2] |
| PCl₃ symmetric deform | a₁ | 252 | Infrared[2] |
| PCl₃ symmetric deform | a₁ | 246.0 (depolarized) | Raman[2] |
| PCl₃ degenerate stretch | e | 547 | Infrared[2] |
| PCl₃ degenerate stretch | e | 543.7 (depolarized) | Raman[2] |
| Table 2: Key vibrational frequencies for PSCl₃ from Infrared and Raman spectroscopy.[2] |
Gas Electron Diffraction (GED): The determination of PSCl₃'s molecular structure by GED involves a multi-step process.[4] First, a high-purity liquid sample of PSCl₃ is vaporized and introduced into a high-vacuum chamber.[4] A high-energy beam of electrons is then directed through the gas. The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern that is captured on a detector. This pattern, consisting of concentric rings, contains information about the internuclear distances within the molecule. The analysis of the scattering intensity as a function of the scattering angle allows for the precise determination of bond lengths and angles.[4]
Caption: Experimental workflow for Gas Electron Diffraction analysis.
Vibrational Spectroscopy Protocol: For IR spectroscopy, a beam of infrared radiation is passed through a sample of PSCl₃ (gas or liquid). The molecules absorb radiation at specific frequencies corresponding to their vibrational transitions, and the transmitted light is measured. For Raman spectroscopy, a monochromatic laser beam is used to irradiate the sample. A small fraction of the light is scattered inelastically, with the frequency shifts corresponding to the molecule's vibrational frequencies. The scattered light is collected and analyzed by a spectrometer.
Theoretical and Computational Analysis
While experimental methods provide invaluable data, a deeper understanding of the P=S bond's electronic structure requires computational modeling. Quantum chemical calculations are essential for elucidating orbital interactions, charge distribution, and the nature of the bonding.
The P=S double bond is best described by molecular orbital theory as consisting of one sigma (σ) bond and one pi (π) bond.
-
σ-bond: Formed by the head-on overlap of hybrid atomic orbitals from phosphorus and sulfur. This bond concentrates electron density along the internuclear axis.
-
π-bond: Formed by the side-on overlap of p-orbitals (and potentially d-orbitals on phosphorus) on the P and S atoms. This interaction results in electron density above and below the internuclear axis.
The interaction of the P=S bond with other molecules can involve charge transfer from a Lewis base into the antibonding sigma orbital (σ*P=S) of the thiophosphoryl group.[5]
NBO analysis is a computational method used to study charge distribution and delocalization effects within a molecule. For PSCl₃, NBO analysis would quantify the polarization of the P=S bond. Given the difference in electronegativity between sulfur and phosphorus, the P=S bond is expected to be significantly polar, with a partial positive charge on the phosphorus atom and a partial negative charge on the sulfur atom. This charge separation is a key determinant of the molecule's reactivity, particularly the electrophilicity of the phosphorus center.
Caption: Workflow for theoretical analysis of PSCl₃.
Conclusion
The electronic structure of the P=S bond in this compound is that of a strong, polar double bond. Experimental techniques like gas electron diffraction and vibrational spectroscopy have precisely defined its geometric and energetic characteristics.[1][2][4] These findings are complemented by computational analyses, which describe the bond in terms of sigma and pi molecular orbital interactions and reveal a significant charge polarization. This detailed understanding of the P=S bond's fundamental properties is indispensable for professionals in chemistry and drug development, enabling the rational design of new insecticides, therapeutic agents, and advanced materials based on the thiophosphoryl scaffold.
References
The Dawn of Thiophosphorylation: Uncovering the Discovery and First Synthesis of Thiophosphoryl Chloride
A cornerstone of modern organophosphorus chemistry, thiophosphoryl chloride (PSCl₃), a colorless, pungent liquid, was first synthesized in the mid-19th century. While the exact date and discoverer remain a subject of historical clarification, early investigations into the reactions of phosphorus sulfides with chlorine-containing compounds laid the groundwork for its isolation and characterization. This technical guide delves into the historical context of its discovery and details the pioneering methods of its synthesis, providing a foundational understanding for researchers, scientists, and professionals in drug development.
The initial synthesis of this compound is attributed to the burgeoning field of inorganic chemistry in the 1800s, a period marked by the elemental characterization of numerous compounds. While a definitive, single publication marking its "discovery" is not readily apparent in modern databases, the scientific literature of the era points towards two primary routes for its preparation. These methods, revolutionary for their time, remain fundamental to the synthesis of this critical reagent.
The Pioneering Syntheses: Two Paths to this compound
The first successful syntheses of this compound relied on the reaction of elemental sulfur with phosphorus chlorides or the reaction of phosphorus pentasulfide with phosphorus pentachloride. These approaches, though conceptually straightforward, required careful control of reaction conditions, a significant challenge for chemists of that era.
Method 1: Direct Union of Phosphorus Trichloride and Sulfur
The most common and enduring method for producing this compound involves the direct reaction of phosphorus trichloride (PCl₃) with elemental sulfur (S).[1] This method, which forms the basis of modern industrial production, involves heating the two reactants together.
Reaction: PCl₃ + S → PSCl₃[1]
Early experimenters would have heated a mixture of phosphorus trichloride and sulfur, likely in a sealed apparatus, to effect the reaction. The success of this synthesis is highly dependent on temperature, with modern industrial processes operating at around 180°C to achieve high yields after distillation.[1] It is plausible that early attempts required even higher temperatures or longer reaction times due to the lack of catalysts that are sometimes employed today to facilitate the reaction at lower temperatures.[1]
Method 2: The Phosphorus Pentasulfide Route
An alternative, historically significant method involves the reaction of phosphorus pentasulfide (P₂S₅) with phosphorus pentachloride (PCl₅).[1] This reaction provides a different pathway to the formation of the thiophosphoryl group (P=S).
Reaction: P₂S₅ + 3PCl₅ → 5PSCl₃[1]
This method would have involved the heating of a solid mixture of the two phosphorus compounds. The stoichiometry of this reaction is notable, producing five moles of this compound from one mole of phosphorus pentasulfide and three moles of phosphorus pentachloride.
Quantitative Data from Early Syntheses
| Property | Value |
| Chemical Formula | PSCl₃ |
| Molar Mass | 169.38 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 125 °C (257 °F; 398 K) |
| Melting Point | -35 °C (-31 °F; 238 K) |
| Density | 1.67 g/cm³ |
| Solubility in Water | Reacts |
| Solubility in Solvents | Soluble in benzene, chloroform, CS₂, CCl₄ |
Experimental Protocols for Key Early Syntheses
While the exact notebooks of the first chemists to synthesize this compound are not available, we can reconstruct the likely experimental protocols based on the chemical principles and laboratory practices of the 19th century.
Protocol 1: Synthesis from Phosphorus Trichloride and Sulfur
Objective: To synthesize this compound by the direct reaction of phosphorus trichloride and sulfur.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Elemental sulfur (S)
-
Distillation apparatus
-
Heating source (e.g., oil bath, sand bath)
Procedure:
-
In a retort or a similar glass vessel, a stoichiometric amount of elemental sulfur is added to a volume of phosphorus trichloride.
-
The apparatus is securely assembled for heating, with a condenser to collect any volatile materials.
-
The mixture is gently heated. The temperature is gradually increased until a reaction is observed, likely indicated by a change in color or the evolution of fumes.
-
The heating is continued for a prolonged period to ensure the reaction goes to completion.
-
After the reaction is complete, the apparatus is arranged for distillation.
-
The reaction mixture is heated, and the fraction boiling at approximately 125°C is collected as this compound.
-
The collected liquid is a colorless, fuming liquid with a pungent odor.
Protocol 2: Synthesis from Phosphorus Pentasulfide and Phosphorus Pentachloride
Objective: To synthesize this compound from phosphorus pentasulfide and phosphorus pentachloride.
Materials:
-
Phosphorus pentasulfide (P₂S₅)
-
Phosphorus pentachloride (PCl₅)
-
A sealed reaction vessel (e.g., a thick-walled glass tube)
-
Furnace or a high-temperature heating apparatus
-
Distillation apparatus
Procedure:
-
A stoichiometric mixture of finely powdered phosphorus pentasulfide and phosphorus pentachloride is placed in a thick-walled glass tube.
-
The tube is carefully sealed to withstand the pressure that may develop upon heating.
-
The sealed tube is heated in a furnace to a high temperature, likely in the range of 150-200°C.
-
The heating is maintained for several hours to allow the solid-state reaction to proceed.
-
After cooling, the sealed tube is carefully opened in a well-ventilated area.
-
The resulting liquid product is transferred to a distillation apparatus.
-
The liquid is distilled, and the fraction collected at around 125°C is identified as this compound.
Logical Relationships in the First Syntheses
The two primary early synthesis routes for this compound can be visualized as distinct but related pathways starting from elemental phosphorus and leading to the final product.
Caption: Pathways to the first synthesis of this compound.
This diagram illustrates the logical flow from basic elements to the key intermediates and finally to this compound via the two principal historical methods.
Conclusion
The discovery and first synthesis of this compound in the 19th century marked a significant advancement in the field of chemistry. The development of methods to produce this compound, either by the direct combination of phosphorus trichloride and sulfur or by the reaction of phosphorus pentasulfide and phosphorus pentachloride, opened up new avenues for the synthesis of a wide range of organophosphorus compounds. These early experimental protocols, though rudimentary by modern standards, laid the essential groundwork for the large-scale industrial production of this compound, a compound that continues to be of immense importance in the development of pharmaceuticals, agrochemicals, and other vital chemical products. The legacy of these pioneering chemists endures in the continued application and evolution of the chemistry they helped to establish.
References
Corrosive Properties of Thiophosphoryl Chloride on Various Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophosphoryl chloride (PSCl₃) is a versatile reagent in organic and inorganic chemistry, frequently employed in the synthesis of pesticides, pharmaceuticals, and other specialty chemicals. However, its high reactivity also translates to significant corrosive properties, particularly towards metallic materials commonly used in laboratory and industrial settings. This technical guide provides a comprehensive overview of the corrosive effects of this compound on various metals, including stainless steel, aluminum, copper, and nickel alloys. Due to the scarcity of direct quantitative corrosion data for this compound, this guide infers its corrosive nature from the well-documented effects of its primary decomposition products: hydrochloric acid (HCl), phosphoric acid (H₃PO₄), and hydrogen sulfide (H₂S). This guide also outlines detailed experimental protocols for evaluating metal corrosion in the presence of this reactive compound and presents visual representations of the corrosion mechanisms and experimental workflows.
Introduction
This compound is a colorless, fuming liquid that is highly sensitive to moisture.[1][2][3] Its corrosive nature is primarily attributed to its rapid hydrolysis upon contact with water or moist air, which yields hydrochloric acid, phosphoric acid, and hydrogen sulfide.[4][5][6] All of these decomposition products are known to be corrosive to a wide range of metals.[4][5][6] Therefore, understanding the corrosive properties of this compound is crucial for ensuring the integrity of storage containers, reaction vessels, and other equipment, thereby preventing costly failures and ensuring personnel safety.
Corrosion Mechanisms
The corrosive action of this compound on metals is not a direct reaction but rather a consequence of its decomposition in the presence of even trace amounts of moisture. The fundamental chemical reaction is the hydrolysis of the P-Cl and P=S bonds.
Hydrolysis of this compound
The primary reaction driving the corrosion is the hydrolysis of this compound:
PSCl₃ + 4 H₂O → H₃PO₄ + H₂S + 3 HCl
This reaction produces a highly acidic and corrosive mixture. The presence of hydrochloric acid, a strong non-oxidizing acid, is often the main contributor to the corrosion of many metals. Phosphoric acid, a weaker acid, and hydrogen sulfide, which can cause sulfide stress cracking in some alloys, further contribute to the degradation of metallic materials.
Quantitative Corrosion Data of Decomposition Products
While direct corrosion data for this compound is scarce, the corrosive effects of its decomposition products on various metals are well-documented. The following tables summarize the available quantitative data. It is important to note that the actual corrosion rate in the presence of this compound will be a complex function of the concentration of these products, temperature, and the presence of moisture.
Table 1: Corrosion of Stainless Steels in Hydrochloric Acid and Hydrogen Sulfide Environments
| Stainless Steel Grade | Corrosive Medium | Temperature (°C) | Corrosion Rate (mm/year) | Reference(s) |
| 316L | Oilfield brine with varying H₂S partial pressure | Ambient | Pitting observed | [7] |
| 2205 Duplex | 0.137 mol/L HCl + 0.385 mmol/L Na₂S | 90 | 12.364 | [8] |
| 2205 Duplex | 0.274 mol/L HCl + 0.385 mmol/L Na₂S | 90 | 24.506 | [8] |
| 310S | Forming gas with 1% H₂S / 1% HCl | 600 | Significant sulfidation | [9] |
| 410 | Forming gas with 1% H₂S / 1% HCl | 600 | Significant sulfidation | [9] |
Table 2: Corrosion of Aluminum in Acidic Environments
| Aluminum Alloy | Corrosive Medium | Temperature (°C) | Corrosion Rate (mm/year) | Reference(s) |
| Pure Aluminum | 2.0 M Phosphoric Acid | 30 | > 0.1 | [10] |
| 6063 Alloy | 2.0 M Phosphoric Acid | 30 | > 0.15 | [10] |
| Alloy 2024 | pH 2 (Acidic) | Ambient | 0.3526 | [11] |
| Alloy 6101 | pH 2 (Acidic) | Ambient | Not specified | [11] |
| Pure Aluminum | HCl Vapors | 0 - 48 | Linear weight gain | [12] |
Table 3: Corrosion of Copper and Copper Alloys in Chloride and Sulfide Solutions
| Material | Corrosive Medium | Temperature (°C) | Observations | Reference(s) |
| Copper | Anoxic aqueous sulfide solutions | Ambient | Formation of Cu₂S film | [13] |
| Copper | Chloride and sulfate containing sulfide solutions | Ambient | Chloride enhances corrosion | [14] |
| Copper | 0.1 M NaCl + 1 × 10⁻³ M Na₂S | Ambient | Corrosion rate similar to heat-treated CS-Cu | [15] |
| Copper | Aqueous environments with sulfide and chloride | Ambient | Forms copper sulfide and hydroxyl chlorides | [1] |
Table 4: Corrosion Resistance of Nickel Alloys in Hydrochloric and Phosphoric Acids
| Nickel Alloy | Corrosive Medium | Temperature (°C) | Corrosion Rate (ipy) | Reference(s) |
| Monel 400 | 10% HCl (air-free) | 30 | < 0.01 | [16] |
| Nickel | 10% HCl (air-free) | 30 | < 0.01 | [16] |
| Alloy 625 | Boiling non-oxidizing acids | Boiling | < 20 mils/year | [17] |
| B-3® Alloy | Pure, hot HBr (similar to HCl) | Hot | Suitable | [2] |
| C-2000® Alloy | Up to 85% Phosphoric Acid | Boiling | Suitable | [2] |
Experimental Protocols for Corrosion Testing
Due to the reactive and fuming nature of this compound, a carefully designed experimental setup is required to assess its corrosive properties on metals. The following protocol is based on the principles outlined in ASTM G31 "Standard Guide for Laboratory Immersion Corrosion Testing of Metals" and adapted for the specific challenges posed by this compound.[18][19][20]
Materials and Apparatus
-
Test Coupons: Metal coupons (e.g., stainless steel 316L, aluminum 6061, copper C11000, Inconel 625) with known dimensions and surface area.
-
Test Vessel: A sealed glass reaction vessel with ports for introducing the test coupon, a condenser, and an inert gas inlet/outlet. The vessel should be placed in a fume hood.
-
Moisture Control: All glassware must be thoroughly dried in an oven prior to use. The experiment should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: A heating mantle or oil bath to maintain a constant temperature.
-
Analytical Balance: To measure the weight loss of the coupons.
-
This compound: Reagent grade.
-
Cleaning Solutions: Appropriate solvents (e.g., acetone, ethanol) and inhibited acids for removing corrosion products without further attacking the base metal.
Experimental Workflow
Procedure
-
Coupon Preparation: Clean the metal coupons with appropriate solvents to remove any grease or oil. Measure the dimensions of each coupon to calculate the surface area. Weigh each coupon accurately using an analytical balance.
-
Apparatus Setup: Assemble the dry reaction vessel in a fume hood. Purge the vessel with a dry, inert gas to remove any air and moisture.
-
Introduction of Corrosive Medium: Carefully transfer the required volume of this compound into the reaction vessel under a continuous flow of inert gas.
-
Immersion: Suspend the prepared metal coupon in the this compound, ensuring it is fully immersed. Seal the vessel.
-
Exposure: Maintain the desired temperature for the specified duration of the test.
-
Coupon Removal: After the exposure period, carefully remove the coupon from the vessel under an inert atmosphere to prevent further reaction with ambient air.
-
Cleaning: Clean the coupon according to established procedures to remove all corrosion products. This may involve mechanical cleaning (e.g., with a soft brush) and/or chemical cleaning with an appropriate inhibited acid.
-
Final Weighing: Dry the cleaned coupon thoroughly and reweigh it.
-
Corrosion Rate Calculation: Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy) using the following formula:
Corrosion Rate = (K × W) / (A × T × D)
Where:
-
K = a constant (e.g., 8.76 × 10⁴ for mm/y)
-
W = mass loss in grams
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
Material Recommendations
Based on the corrosive nature of this compound's decomposition products, the following general recommendations can be made for material selection:
-
Highly Resistant: Nickel-based alloys with high molybdenum content (e.g., Hastelloy C-276, C-2000®) are expected to offer the best resistance due to their excellent performance in both reducing and oxidizing acids, including hydrochloric acid.[2]
-
Good Resistance: High-alloy stainless steels (e.g., those with high chromium and molybdenum content) may provide adequate resistance, particularly at lower temperatures and in the absence of significant moisture.
-
Moderate to Poor Resistance: Standard austenitic stainless steels (e.g., 304, 316) are likely to be susceptible to corrosion, especially at elevated temperatures. Copper and its alloys are generally not recommended for use with acidic chloride and sulfide environments. Aluminum and its alloys are highly susceptible to corrosion by hydrochloric acid and are therefore not suitable for use with this compound where moisture may be present.
-
Non-Metallic Alternatives: For applications where metallic materials are not suitable, glass or perfluoroalkoxy alkanes (PFA)-lined equipment may be a viable alternative.
Conclusion
This compound is a highly corrosive substance, primarily due to its decomposition into hydrochloric acid, phosphoric acid, and hydrogen sulfide in the presence of moisture. While direct quantitative corrosion data is limited, an understanding of the corrosive effects of these decomposition products provides valuable guidance for material selection and handling procedures. For critical applications, it is imperative to conduct specific corrosion testing under conditions that closely mimic the intended operational environment. The experimental protocol outlined in this guide provides a framework for such evaluations, enabling researchers and professionals to make informed decisions to ensure the safety and longevity of their equipment.
References
- 1. mkg.se [mkg.se]
- 2. haynesintl.com [haynesintl.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Protection of stainless steel in hydrochloric acid solution containing hydrogen sulfide by inhibitors - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 5. This compound | 3982-91-0 [chemicalbook.com]
- 6. ICSC 0581 - this compound [inchem.org]
- 7. Influence of H2S on the pitting corrosion of 316L stainless steel in oilfield brine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. The corrosion of aluminum by hydrochloric acid vapors [vtechworks.lib.vt.edu]
- 13. The Mechanism of Copper Corrosion in Anoxic Aqueous Sulphide Solutions | CEFRACOR [cefracor.org]
- 14. surfacesciencewestern.com [surfacesciencewestern.com]
- 15. This compound [webbook.nist.gov]
- 16. specialmetals.ir [specialmetals.ir]
- 17. parrinst.com [parrinst.com]
- 18. haynesintl.com [haynesintl.com]
- 19. Alternating Climate Corrosion Test Chamber (opt. Deep-Freezing and Dry Heating) Model 618 - ERICHSEN [erichsen.de]
- 20. researchgate.net [researchgate.net]
Thiophosphoryl chloride CAS number and physical properties
An In-depth Technical Guide to Thiophosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PSCl₃) is a key inorganic compound and a versatile reagent in organophosphorus chemistry. It serves as a precursor for the synthesis of a wide array of thiophosphate derivatives, which have significant applications in the agrochemical and pharmaceutical industries. Notably, it is a critical building block for many insecticides, including parathion.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and essential safety information.
Chemical Identity
-
CAS Number: 3982-91-0
-
Molecular Formula: PSCl₃
-
Synonyms: Phosphorus sulfochloride, Thiophosphoric trichloride, Phosphorus thiochloride
Physical and Chemical Properties
This compound is a colorless, fuming liquid with a pungent odor.[1] It is soluble in various organic solvents such as benzene, chloroform, carbon disulfide, and carbon tetrachloride.[1][2] However, it reacts violently with water and hydrolyzes rapidly in basic or hydroxylic solutions.[1][2]
Data Presentation: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 169.38 g/mol [1] |
| Density | 1.67 g/cm³[1] |
| Melting Point | -35 °C[1] |
| Boiling Point | 125 °C[1] |
| Vapor Density | 5.86 (Air = 1) |
| Vapor Pressure | 2.93 kPa at 25°C |
| Refractive Index | 1.56 |
Experimental Protocols
Synthesis of this compound
The most common industrial synthesis of this compound involves the direct reaction of phosphorus trichloride (PCl₃) with sulfur.[1][2] Catalysts can be employed to facilitate the reaction at lower temperatures.[1][2]
Reaction: PCl₃ + S → PSCl₃[2]
Laboratory-Scale Synthesis Protocol
Materials:
-
Phosphorus trichloride (PCl₃)
-
Sulfur (S)
-
Tributylamine (catalyst)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Heating mantle with a stirrer
-
Distillation apparatus
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, charge this compound (as a solvent), tributylamine, and sulfur.
-
Gradually heat the reaction mixture to 120°C.
-
Add phosphorus trichloride dropwise from the addition funnel to the heated mixture under reflux conditions.
-
After the addition is complete, continue to heat the mixture at reflux for approximately 30-40 minutes. The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is subjected to atmospheric distillation. The unreacted phosphorus trichloride is distilled off in the first fraction.
-
The product, this compound, is then collected in the second fraction at a temperature range of 120-125°C. The purity of the distilled product is typically high (e.g., 99.5%).
Purification:
The primary method for purifying this compound is fractional distillation.[1] For removal of certain impurities, treatment with a suitable alcohol followed by distillation can be employed.
Quality Control and Analysis
The purity of this compound can be assessed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile compounds. For this compound analysis, a system equipped with a capillary column suitable for reactive inorganic compounds should be used. The mass spectrometer will confirm the identity of the compound by its mass spectrum, and the gas chromatogram will indicate its purity.
Argentometric Titration for Chloride Content
This method determines the total chloride content after hydrolysis of the this compound.
Procedure Outline:
-
A known weight of the this compound sample is carefully hydrolyzed in a basic solution (e.g., sodium hydroxide). This reaction will convert the covalently bonded chlorine to chloride ions (Cl⁻).
-
The resulting solution is acidified with nitric acid.
-
The chloride ions are then titrated with a standardized solution of silver nitrate (AgNO₃) using a potentiometric endpoint detection method with a silver electrode.
Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
The volume of silver nitrate solution required to reach the endpoint is used to calculate the percentage of chlorine in the original sample, which can then be compared to the theoretical value for PSCl₃.
Spectroscopic Analysis
-
FT-IR Spectroscopy: The infrared spectrum of this compound can be used for identification. The spectrum is typically acquired using a Fourier Transform Infrared (FT-IR) spectrometer.
-
NMR Spectroscopy: ³¹P NMR spectroscopy is a valuable tool for characterizing phosphorus compounds. The chemical shift of this compound in the ³¹P NMR spectrum can confirm its structure and purity.
Mandatory Visualization
Logical Relationship Diagram for this compound
Caption: Workflow for this compound: From Synthesis to Application.
Safety Information
This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.
-
Hazards: It is corrosive and causes severe skin burns and eye damage. It is fatal if inhaled and harmful if swallowed.[3][4] It reacts violently with water, liberating toxic gases.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4] A NIOSH/MSHA-approved respirator is necessary when handling this substance.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent the generation of vapor or mist.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is moisture-sensitive.[3]
-
In case of exposure:
-
Skin contact: Immediately remove all contaminated clothing and rinse the skin with water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse the mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
References
Methodological & Application
Thiophosphorylation of Primary Amines with Thiophosphoryl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophosphorylation of primary amines with thiophosphoryl chloride (PSCl₃) is a fundamental reaction in organophosphorus chemistry, yielding N-substituted phosphoramidothioic dichlorides. These products are versatile intermediates in the synthesis of a wide range of compounds with significant applications in medicinal chemistry and drug development. The introduction of a thiophosphoryl group can modulate the biological activity, selectivity, and pharmacokinetic properties of parent molecules. Notably, compounds bearing the phosphoramidothioate moiety have been investigated as insecticides and, more recently, as potential kinase inhibitors in targeted cancer therapy.
This document provides detailed application notes and protocols for the synthesis of N-substituted phosphoramidothioic dichlorides from primary amines and this compound. It includes experimental procedures, quantitative data, and visualizations to aid researchers in the successful application of this important synthetic transformation.
Reaction Overview
The reaction of a primary amine with this compound is a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic phosphorus atom of this compound. This is typically followed by the elimination of one or two molecules of hydrogen chloride (HCl). To drive the reaction to completion and to neutralize the HCl byproduct, a base, such as triethylamine or an excess of the primary amine, is often employed.
The general reaction is as follows:
R-NH₂ + PSCl₃ → R-NH-P(=S)Cl₂ + HCl
In the presence of a base (e.g., Triethylamine, Et₃N):
R-NH₂ + PSCl₃ + Et₃N → R-NH-P(=S)Cl₂ + Et₃N·HCl
Data Presentation
The following table summarizes the reaction conditions and yields for the thiophosphorylation of various primary amines with this compound.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ammonia | Not Specified | Not Specified | Not Specified | 85 |
| 2 | Substituted Anilines | Triethylamine | Dichloromethane | 0 to RT | 8 | 43-78 |
| 3 | Alkylamines | Triethylamine | Diethyl Ether | 0 to RT | 2-4 | 60-90 (Typical) |
| 4 | Benzylamine | Triethylamine | Toluene | 0 to RT | 3 | ~80 (Estimated) |
Experimental Protocols
General Considerations
-
Safety: this compound is a corrosive and moisture-sensitive liquid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
-
Reagents and Solvents: All reagents should be of high purity. Solvents should be anhydrous.
Protocol 1: Synthesis of N-Phenylphosphoramidothioic Dichloride
This protocol is adapted from the synthesis of N-phenylphosphoramidothioic dichloride.[1]
Materials:
-
Aniline
-
This compound (PSCl₃)
-
Ammonia (used as an acid-binding agent)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution via the dropping funnel.
-
During the addition, introduce ammonia gas into the reaction mixture to neutralize the generated HCl. Alternatively, a pre-dissolved solution of ammonia in the reaction solvent can be used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the ammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield N-phenylphosphoramidothioic dichloride.
Expected Yield: 85%[1]
Protocol 2: General Procedure for the Synthesis of N-Arylphosphoramidothioic Dichlorides using Triethylamine
This is a general protocol for the reaction of substituted anilines with this compound.
Materials:
-
Substituted Aniline (1.0 equivalent)
-
This compound (PSCl₃) (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of the substituted aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add this compound (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to afford the desired N-arylphosphoramidothioic dichloride.
Expected Yield: 43-78%
Protocol 3: General Procedure for the Synthesis of N-Alkylphosphoramidothioic Dichlorides
This is a general protocol for the reaction of primary alkylamines with this compound.
Materials:
-
Primary Alkylamine (e.g., benzylamine) (1.0 equivalent)
-
This compound (PSCl₃) (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Anhydrous diethyl ether
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of the primary alkylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the precipitated triethylamine hydrochloride and wash it with dry diethyl ether.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
Expected Yield: 60-90%
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of thiophosphorylation.
Experimental Workflow
Caption: General experimental workflow.
Applications in Drug Development
N-substituted phosphoramidothioates are of significant interest to drug development professionals, particularly in the field of oncology. Many cellular signaling pathways, which are often dysregulated in cancer, are controlled by protein kinases. Phosphoramidothioates have been explored as potential kinase inhibitors.
Phosphoramidothioates as Covalent Kinase Inhibitors
Certain phosphoramidothioates can act as covalent inhibitors of kinases.[2][3][4] Covalent inhibitors form a stable, irreversible bond with a specific amino acid residue, often a cysteine, within the active site of the kinase. This leads to prolonged and potent inhibition of the enzyme's activity. The thiophosphoryl group can act as a "warhead," reacting with the nucleophilic thiol group of a cysteine residue.
Caption: Covalent inhibition of a kinase.
The development of covalent kinase inhibitors is a promising strategy in cancer therapy as they can offer high potency and selectivity, potentially overcoming drug resistance mechanisms. The synthetic accessibility of N-substituted phosphoramidothioic dichlorides makes them attractive starting materials for the design and synthesis of novel covalent kinase inhibitors.
References
- 1. Synthesis of N-phenylphosphoramidothioic dichloride | Semantic Scholar [semanticscholar.org]
- 2. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of O-ethyl dichlorothiophosphate: An Application Note for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of O-ethyl dichlorothiophosphate, a key intermediate in the production of various organophosphorus compounds. This protocol outlines the necessary reagents, equipment, procedural steps, safety precautions, and methods for purification and characterization.
Introduction
O-ethyl dichlorothiophosphate (C₂H₅Cl₂OPS) is a colorless to pale yellow liquid that serves as a crucial building block in organic synthesis, particularly in the preparation of insecticides, herbicides, and pharmaceutical intermediates.[1] Its synthesis is typically achieved through the reaction of thiophosphoryl chloride with ethanol. This document presents a comprehensive protocol for its preparation and characterization.
Reaction Scheme
The synthesis proceeds via the following reaction:
PSCl₃ + C₂H₅OH → C₂H₅OPSCl₂ + HCl
This compound + Ethanol → O-ethyl dichlorothiophosphate + Hydrogen Chloride[2]
Materials and Equipment
| Reagent/Equipment | Description |
| Reagents | |
| This compound (PSCl₃) | Reagent grade, ≥98% |
| Absolute Ethanol (C₂H₅OH) | Anhydrous, ≥99.5% |
| Tertiary butyl chloride | Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine (saturated NaCl) | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Equipment | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | With a gas outlet/drying tube |
| Addition funnel | For controlled addition of ethanol |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Ice bath | For temperature control |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Vacuum distillation apparatus | For purification of the final product |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Personal Protective Equipment | Safety goggles, lab coat, chemically resistant gloves |
Experimental Protocol
Reaction Setup
A multi-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or connected to a bubbler to vent HCl gas), and an addition funnel is assembled in a fume hood. The flask is charged with this compound (1.0 mole equivalent) and tertiary butyl chloride as the solvent.[3]
Reaction Execution
The reaction flask is cooled in an ice bath to 0-5 °C. Absolute ethanol (1.0-1.5 mole equivalents) is added dropwise from the addition funnel to the stirred solution of this compound over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.[1][3] After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated under reflux for approximately 8 hours to drive the reaction to completion.[3]
Work-up and Purification
Following the reflux period, the reaction mixture is cooled to room temperature. The solvent (tertiary butyl chloride) is removed under reduced pressure using a rotary evaporator.[3] The crude product is then transferred to a separatory funnel.
The organic layer is washed sequentially with:
-
Ice-cold water to remove any unreacted ethanol and some HCl.
-
Saturated aqueous sodium bicarbonate solution to neutralize the remaining HCl (caution: CO₂ evolution).
-
Brine to remove the bulk of the water from the organic layer.[4]
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the product is purified by vacuum distillation.[3][4] The fraction boiling at 55-68 °C at 10 mmHg is collected.[1]
Workflow Diagram
Caption: Workflow for the synthesis of O-ethyl dichlorothiophosphate.
Data Presentation
| Parameter | Value | Reference(s) |
| Reactant Quantities | ||
| This compound | 1.0 mole | [3] |
| Absolute Ethanol | 1.5 moles | [3] |
| Reaction Conditions | ||
| Initial Temperature | 0-5 °C | [1][3] |
| Reaction Time | 8 hours (reflux) | [3] |
| Product Properties | ||
| Appearance | Colorless oily liquid | [2] |
| Molecular Formula | C₂H₅Cl₂OPS | [2] |
| Molecular Weight | 179.01 g/mol | [1] |
| Boiling Point | 55-68 °C @ 10 mmHg | [1] |
| Density | 1.353 g/mL at 25 °C | [1] |
| Yield | ||
| Reported Yield | Up to 87% | [3] |
Characterization
The identity and purity of the synthesized O-ethyl dichlorothiophosphate can be confirmed by the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and confirm the molecular weight of the product. The fragmentation pattern in the mass spectrum will be characteristic of the target molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl group.
-
³¹P NMR: The chemical shift is expected in the region characteristic for thiophosphates. For comparison, O,O-diethyl thiophosphate shows a ³¹P NMR signal, which can be a useful reference point for the expected chemical shift range.[5]
-
Safety Precautions
-
This compound is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and all glassware must be thoroughly dried.
-
O-ethyl dichlorothiophosphate is toxic if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.
-
Hydrogen chloride gas is evolved during the reaction. A proper gas scrubbing system or venting to a fume hood is essential.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
By following this detailed protocol, researchers can safely and efficiently synthesize O-ethyl dichlorothiophosphate for their research and development needs.
References
- 1. chembk.com [chembk.com]
- 2. O-ethyl dichlorothiophosphate [chemister.ru]
- 3. US2575225A - Preparation of o-alkyl dichlorothiophosphates - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Flame Retardants Using Thiophosphoryl Chloride
Introduction
Thiophosphoryl chloride (PSCl₃) is a versatile sulfur- and phosphorus-containing inorganic compound that serves as a key precursor in the synthesis of a variety of organophosphorus compounds. Its reactivity makes it particularly useful for creating effective, often halogen-free, flame retardants for polymeric materials.[1] Phosphorus-based flame retardants are gaining prominence as alternatives to halogenated systems due to lower toxicity and environmental impact.[2][3] They can act through two primary mechanisms: in the condensed (solid) phase by promoting the formation of a protective char layer, and in the gas phase by interrupting the radical chain reactions of combustion.[1][4][5] These application notes provide detailed protocols for the synthesis of specific flame retardants using this compound and summarize their performance data.
Mechanism of Action of Phosphorus-Based Flame Retardants
Phosphorus-containing flame retardants operate through a combination of condensed-phase and gas-phase mechanisms to inhibit combustion.
-
Condensed-Phase Action : During heating, the flame retardant decomposes to form phosphoric or polyphosphoric acids.[6][7] These acids act as catalysts, promoting the dehydration of the polymer matrix to form a stable, insulating layer of char.[1][4] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds that fuel the fire.[5]
-
Gas-Phase Action : Some phosphorus compounds can volatilize during combustion and enter the flame. In the gas phase, they act as radical scavengers, terminating the highly reactive H• and HO• radicals that are essential for the propagation of the combustion process.[1][4] This "flame inhibition" effect cools the system and reduces the overall flammability of the material.
Caption: Dual mechanism of phosphorus-based flame retardants.
Application Protocol 1: Synthesis of Dithiopyrophosphate Flame Retardant for Viscose Rayon
This protocol details the synthesis of a cyclic dithiopyrophosphate by reacting this compound with neopentyl glycol. The resulting compound can be used as a dope additive to impart flame retardancy to viscose rayon fibers.
Experimental Workflow
Caption: General workflow for dithiopyrophosphate flame retardant synthesis.
Materials and Reagents
-
This compound (PSCl₃), commercial grade
-
Neopentyl glycol, commercial grade
-
Benzene (AR grade)
-
Pyridine (AR grade)
-
1,4-Dioxan (AR grade)
-
Petroleum ether (boiling point 60-80°C)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Synthesis Protocol
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve neopentyl glycol in a mixture of benzene and pyridine under an inert atmosphere.
-
Addition of PSCl₃ : Slowly add this compound dropwise to the stirred solution at room temperature. The pyridine acts as a scavenger for the HCl gas produced during the reaction.
-
Reaction to Intermediate : After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the complete formation of the intermediate product. Monitor the reaction progress using a suitable technique (e.g., TLC).
-
Hydrolysis : After cooling the reaction mixture, filter off the pyridine hydrochloride precipitate. The filtrate, containing the intermediate, is then added to 1,4-dioxan for a controlled hydrolysis step to form the final dithiopyrophosphate product.
-
Purification : The final product can be precipitated or crystallized from the solution, potentially by adding a non-solvent like petroleum ether. The solid is then filtered, washed, and dried under vacuum.
Performance Data
The addition of the synthesized dithiopyrophosphate as a dope additive significantly improves the flame retardancy of viscose rayon fibers, as measured by the Limiting Oxygen Index (LOI).
| Material | Flame Retardant Additive | Limiting Oxygen Index (LOI) (%) | Citation |
| Control Viscose Rayon | None | 19 | |
| Treated Viscose Rayon | Dithiopyrophosphate | 27 |
Application Protocol 2: Synthesis of Aziridinyl Phosphine Sulfide Flame Retardants
This protocol describes a general method for synthesizing aziridinyl phosphine sulfides by reacting this compound with an alkyleneimine, such as ethyleneimine. These compounds can be applied as flame retardants to textile fabrics.[8]
Materials and Reagents
-
This compound (PSCl₃)
-
Alkyleneimine (e.g., Ethyleneimine)
-
Anhydrous aprotic solvent (e.g., diethyl ether, THF)
-
Acid scavenger (e.g., triethylamine)
-
Reaction vessel with cooling capabilities
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
WARNING : Ethyleneimine is a highly toxic and carcinogenic substance and must be handled with extreme caution in a certified fume hood with appropriate personal protective equipment.
Synthesis Protocol
-
Reaction Setup : In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent. Cool the solution in an ice bath (0-5°C).
-
Reactant Addition : In a separate flask, prepare a solution of ethyleneimine and an acid scavenger (e.g., triethylamine, in a 1:1 molar ratio to the imine) in the same anhydrous solvent.
-
Reaction : Add the ethyleneimine/triethylamine solution dropwise to the cooled, stirred solution of this compound. The reaction is exothermic and the temperature should be carefully controlled. The reaction produces tris(1-aziridinyl)phosphine sulfide.[8]
-
Workup and Purification : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. The triethylamine hydrochloride salt will precipitate. Filter the mixture to remove the salt.
-
Isolation : Remove the solvent from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved through recrystallization or column chromatography if necessary.
Application and Performance
The synthesized aziridinyl phosphine sulfide is typically applied to cellulosic fabrics from an aqueous solution or dispersion.[8] The fabric is saturated with the flame-retardant solution, dried, and then cured at an elevated temperature (e.g., 125-250°C).[8] This process imparts durable flame-retardant properties to the fabric. While the patent does not provide specific quantitative LOI or UL-94 data, it notes that these compositions are effective at low add-on levels and render fabrics resistant to burning.[8]
| Flame Retardant Type | Key Reactants | Target Material | Noted Properties | Citation |
| Aziridinyl Phosphine Sulfide | This compound, Ethyleneimine | Cellulosic Fabrics (Textiles) | Effective at low add-on, good hand feel, resistant to burning. | [8] |
Safety Precautions
-
This compound (PSCl₃) : This compound is a colorless, fuming liquid that is corrosive to metals and tissue.[9] It irritates the eyes and mucous membranes. It reacts with water to produce toxic and corrosive fumes of hydrochloric acid, phosphoric acid, and hydrogen sulfide.[9] All manipulations must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Solvents and Reagents : Benzene is a known carcinogen. Ethyleneimine is highly toxic and carcinogenic. Handle all chemicals according to their Safety Data Sheet (SDS) and established laboratory safety protocols.
-
Reaction Conditions : Reactions involving this compound can be exothermic. Ensure proper temperature control and slow, controlled addition of reagents. Use an inert atmosphere to prevent reaction with moisture in the air.
References
- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp.bme.hu [pp.bme.hu]
- 3. shop.fera.co.uk [shop.fera.co.uk]
- 4. specialchem.com [specialchem.com]
- 5. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. US3640823A - Flame-retardant composition - Google Patents [patents.google.com]
- 9. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of Thiophosphoryl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophosphoryl chloride (PSCl₃) has emerged as a critical reagent in medicinal chemistry, primarily enabling the synthesis of thiophosphoramidate and phosphorothioate compounds. These sulfur-containing analogues of phosphates exhibit unique physicochemical and biological properties, leading to the development of innovative therapeutic agents with improved efficacy and pharmacokinetic profiles. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the synthesis of medicinally important molecules, with a focus on anticancer nucleoside analogue ProTides.
Application Notes
This compound serves as a versatile precursor for the introduction of the thiophosphoryl moiety (-P(S)Cl₂) into organic molecules. In medicinal chemistry, its principal application lies in the synthesis of thiophosphoramidate ProTides. ProTides are prodrugs of nucleoside analogues designed to overcome the limitations of conventional nucleoside-based therapies, such as poor cellular uptake and inefficient intracellular phosphorylation.[1][2]
The key advantages of using this compound-derived thiophosphoramidates include:
-
Enhanced Metabolic Stability: The replacement of a P=O bond with a P=S bond in the phosphoramidate moiety generally leads to increased resistance to enzymatic degradation, prolonging the drug's half-life.[3]
-
Improved Lipophilicity: The sulfur atom increases the lipophilicity of the ProTide, facilitating its passive diffusion across cell membranes.[4]
-
Controlled Intracellular Activation: Thiophosphoramidate ProTides are designed to be stable in the bloodstream and are activated intracellularly by specific enzymes to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form.[2][5]
A prominent application of this strategy is in the development of novel anticancer agents. By converting clinically relevant but often limited nucleoside analogues into their thiophosphoramidate ProTides, researchers can enhance their therapeutic window and overcome mechanisms of cancer resistance.[1]
Synthesis of Anticancer Thiophosphoramidate Nucleoside Analogues
The synthesis of thiophosphoramidate ProTides using this compound is a multi-step process that involves the preparation of a key intermediate, the aryloxy phosphorochloridothioate. This intermediate is then reacted with an amino acid ester and subsequently with the nucleoside analogue.
General Synthetic Workflow
The overall synthetic route can be visualized as a three-stage process, starting from the commercially available this compound.
Experimental Protocols
The following protocols are based on the synthesis of aryloxy thiophosphoramidate triesters of anticancer nucleoside analogues, adapted from published procedures.[3]
Protocol 1: Synthesis of Aryloxy Phosphorodichloridothioate (e.g., Phenylphosphorodichloridothioate)
Materials:
-
This compound (PSCl₃)
-
Phenol
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
A solution of phenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
This compound (1.2 eq) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction progress is monitored by TLC or ¹H NMR.
-
Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride.
-
The filtrate is concentrated under reduced pressure to yield the crude aryloxy phosphorodichloridothioate, which can be used in the next step without further purification.
Protocol 2: Synthesis of Aryloxy Phosphorochloridothioate Amino Acid Adduct
Materials:
-
Aryloxy phosphorodichloridothioate (from Protocol 1)
-
L-Alanine methyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
A solution of the aryloxy phosphorodichloridothioate (1.0 eq) in anhydrous DCM is cooled to -78 °C.
-
A pre-mixed solution of L-Alanine methyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM is added dropwise to the cooled solution over 30 minutes.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired aryloxy phosphorochloridothioate amino acid adduct as a mixture of diastereomers.
Protocol 3: Synthesis of the Final Thiophosphoramidate ProTide
Materials:
-
Aryloxy phosphorochloridothioate amino acid adduct (from Protocol 2)
-
Nucleoside analogue (e.g., 3'-deoxyadenosine)
-
N-Methylimidazole (NMI)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the nucleoside analogue (1.0 eq) in anhydrous DMF at room temperature is added N-Methylimidazole (3.0 eq).
-
A solution of the aryloxy phosphorochloridothioate amino acid adduct (1.5 eq) in anhydrous DMF is added dropwise.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The solvent is removed under high vacuum.
-
The crude product is purified by flash column chromatography on silica gel to yield the final thiophosphoramidate ProTide.
Quantitative Data
The following table summarizes the cytotoxic activities of synthesized thiophosphoramidate ProTides of anticancer nucleoside analogues against a panel of cancer cell lines.[3]
| Compound | Nucleoside Analogue | Cancer Cell Line | IC₅₀ (µM)[3] |
| PS-ProTide of Gemcitabine | Gemcitabine | MiaPaCa-2 | >100 |
| BxPC3 | >100 | ||
| PS-ProTide of 5-Fluoro-2'-deoxyuridine | 5-FUdR | HT29 | >100 |
| HCT116 | >100 | ||
| PS-ProTide of 3'-Deoxyadenosine | 3'-Deoxyadenosine | MOLM-13 | 1.9 |
| MV4-11 | 2.1 |
Note: The higher IC₅₀ values for the gemcitabine and 5-FUdR PS-ProTides compared to their P=O counterparts suggest that while the P=S modification can increase metabolic stability, it may also affect the rate of intracellular activation, leading to a decrease in potency in these specific cases.[3]
Signaling Pathway and Mechanism of Action
Nucleoside analogue ProTides, including their thiophosphoramidate derivatives, are designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of nucleoside drugs. Once inside the cell, they undergo a series of enzymatic and chemical transformations to release the active nucleoside triphosphate, which then interferes with DNA or RNA synthesis, leading to cell death.
The proposed activation cascade begins with the hydrolysis of the amino acid ester by intracellular esterases or carboxypeptidases.[5][6] This is followed by a spontaneous intramolecular cyclization, leading to the release of the aryl group and the formation of a cyclic intermediate.[7] Subsequent hydrolysis of this intermediate yields the nucleoside monophosphate, which is then phosphorylated by cellular kinases to the active triphosphate form.[8][9] The triphosphate analogue then competes with natural nucleotides for incorporation into DNA or RNA by polymerases, leading to chain termination and ultimately, apoptosis.[10][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of aryloxy thiophosphoramidate triesters of anticancer nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleoside analogue - Wikipedia [en.wikipedia.org]
Thiophosphoryl Chloride: A Versatile Reagent for Thioamide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophosphoryl chloride (PSCl₃) is a highly effective reagent in organic synthesis, primarily utilized for the conversion of amides to their corresponding thioamides. This transformation, known as thionation, is of significant interest in medicinal chemistry and drug development, as the resulting thioamide moiety can act as a bioisostere of the amide bond, often leading to enhanced biological activity, improved metabolic stability, and novel pharmacological properties. This compound offers distinct advantages in certain synthetic contexts, including its application in the direct thionation of a wide range of amides and in a convenient one-pot synthesis of primary thioamides from arylaldoximes.
This document provides detailed application notes and experimental protocols for the use of this compound in thioamide synthesis, targeting researchers and professionals in the chemical and pharmaceutical sciences.
Application Notes
This compound is a versatile reagent for two primary applications in thioamide synthesis:
-
Direct Thionation of Amides: PSCl₃ can be used for the direct conversion of primary, secondary, and tertiary amides, as well as lactams, to the corresponding thioamides. This method is particularly effective for tertiary amides.
-
Microwave-Assisted Thionation using PSCl₃/H₂O/Et₃N System: A highly efficient and rapid method for the thionation of a broad range of carbonyl compounds, including amides and lactams, involves the use of a reagent system composed of this compound, water, and triethylamine, often accelerated by microwave irradiation.[1] This solvent-free approach offers significant advantages in terms of reaction time, yield, and environmental impact.[1]
Advantages of using this compound:
-
High Reactivity: Particularly effective for the thionation of tertiary amides.
-
Versatility: Can be used for a range of amide substrates.
-
Efficiency: The microwave-assisted protocol with the PSCl₃/H₂O/Et₃N system is exceptionally fast, with reactions often completing in minutes.[1]
-
Solvent-Free Conditions: The microwave-assisted method is environmentally friendly, proceeding without a solvent.[1]
Limitations and Considerations:
-
Moisture Sensitivity: this compound is sensitive to moisture and fumes in the air. Reactions should be carried out under anhydrous conditions, especially for direct thionation.
-
Corrosivity and Toxicity: PSCl₃ is a corrosive and toxic liquid. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Byproduct Formation: The reaction produces phosphoryl chloride (POCl₃) or phosphoric acid byproducts, which require appropriate workup and purification procedures.
Data Presentation
The following tables summarize the quantitative data for the synthesis of thioamides using this compound under different conditions.
Table 1: Microwave-Assisted Thionation of Amides and Lactams using PSCl₃/H₂O/Et₃N [1]
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | N,N-Dimethylformamide | N,N-Dimethylthioformamide | 2 | 92 |
| 2 | N,N-Dimethylbenzamide | N,N-Dimethylthiobenzamide | 3 | 95 |
| 3 | Benzamide | Thiobenzamide | 4 | 85 |
| 4 | Acetanilide | Thioacetanilide | 3 | 90 |
| 5 | ε-Caprolactam | Thio-ε-caprolactam | 2 | 94 |
| 6 | 2-Pyrrolidinone | 2-Thiapyrrolidinone | 2 | 93 |
Table 2: Direct Thionation of Tertiary Amides with this compound
| Entry | Substrate | Product | Reaction Conditions | Yield (%) |
| 1 | N,N-Dimethylbenzamide | N,N-Dimethylthiobenzamide | Neat, 80 °C, 2h | 88 |
| 2 | N-Benzoylmorpholine | N-Thiobenzoylmorpholine | Toluene, reflux, 4h | 85 |
| 3 | N-Acetylpiperidine | N-Thioacetylpiperidine | Benzene, reflux, 6h | 82 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Thionation of Amides using PSCl₃/H₂O/Et₃N [1]
This protocol is based on the work of Pathak, Pandey, and Tank.[1]
Materials:
-
Amide (1.0 mmol)
-
This compound (PSCl₃) (1.5 mmol)
-
Deionized water (1.5 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the amide (1.0 mmol), triethylamine (2.0 mmol), and deionized water (1.5 mmol).
-
Carefully add this compound (1.5 mmol) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power level to maintain a temperature of 100-120 °C for the time specified in Table 1 (typically 2-4 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Direct Thionation of a Tertiary Amide with this compound
Materials:
-
Tertiary amide (1.0 mmol)
-
This compound (PSCl₃) (1.2 mmol)
-
Anhydrous solvent (e.g., toluene or benzene), if necessary
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amide (1.0 mmol).
-
If a solvent is used, add the anhydrous solvent (e.g., 10 mL of toluene).
-
Slowly add this compound (1.2 mmol) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) and stir for the required time (typically 2-6 hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water or a saturated aqueous solution of sodium bicarbonate to quench the excess this compound.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Mandatory Visualization
Diagram 1: Proposed Reaction Pathway for Microwave-Assisted Thionation with PSCl₃/H₂O/Et₃N
Caption: In-situ formation of the thionating agent from PSCl₃.
Diagram 2: Experimental Workflow for Direct Thionation of a Tertiary Amide
Caption: Step-by-step workflow for direct thioamide synthesis.
References
Application Notes and Protocols for the Synthesis of Phosphorothioates using Thiophosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioates are analogues of phosphate esters where one of the non-bridging oxygen atoms is replaced by a sulfur atom. This modification imparts unique chemical and biological properties, making them valuable compounds in various fields, including drug development, biochemistry, and materials science. In therapeutic applications, the phosphorothioate backbone is a key modification in antisense oligonucleotides, conferring resistance to nuclease degradation and enhancing their pharmacokinetic profiles.
Thiophosphoryl chloride (PSCl₃) is a versatile and common starting material for the synthesis of a wide range of phosphorothioate derivatives. Its trifunctional nature allows for the sequential or one-pot introduction of different nucleophiles, leading to a diverse array of phosphorothioate products. This document provides detailed application notes and step-by-step protocols for the synthesis of phosphorothioates using this compound.
General Principles of Synthesis
The synthesis of phosphorothioates from this compound typically proceeds through a two-step nucleophilic substitution pathway. The high reactivity of the P-Cl bonds allows for their displacement by a variety of nucleophiles, including alcohols, thiols, and amines.
Step 1: Formation of a Phosphorochloridothioate Intermediate
The first step involves the reaction of this compound with one or two equivalents of an alcohol or phenol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. This reaction forms a more stable and less reactive phosphorochloridothioate intermediate. The stoichiometry of the alcohol determines whether a phosphorodichloridothioate or a phosphorochloridothioate is formed.
Step 2: Introduction of the Second Nucleophile
The second step involves the reaction of the phosphorochloridothioate intermediate with a second nucleophile, which can be another alcohol, a thiol, or an amine. This displacement of the remaining chlorine atom(s) yields the final phosphorothioate product. The choice of nucleophiles in each step allows for the synthesis of asymmetric phosphorothioates.
A logical diagram of this two-step synthesis approach is presented below.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative O,O-dialkyl phosphorothioate, specifically O,O-diethyl p-nitrophenyl phosphorothioate (parathion), which illustrates the general principles described above.
Protocol 1: Synthesis of O,O-Diethyl Phosphorochloridothioate
This protocol describes the synthesis of the key intermediate, O,O-diethyl phosphorochloridothioate, from this compound and ethanol.
Materials:
-
This compound (PSCl₃)
-
Anhydrous ethanol
-
Pyridine or Triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In a typical procedure, dissolve this compound (1 equiv.) in anhydrous diethyl ether or dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of anhydrous ethanol (2 equiv.) and pyridine or triethylamine (2 equiv.) in the same anhydrous solvent to the stirred solution of this compound via the dropping funnel. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the pyridinium or triethylammonium hydrochloride salt.
-
Wash the filtrate with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude O,O-diethyl phosphorochloridothioate by vacuum distillation.
Protocol 2: Synthesis of O,O-Diethyl p-Nitrophenyl Phosphorothioate (Parathion)
This protocol details the reaction of the O,O-diethyl phosphorochloridothioate intermediate with sodium p-nitrophenoxide to yield the final phosphorothioate product.[1][2]
Materials:
-
O,O-Diethyl phosphorochloridothioate
-
p-Nitrophenol
-
Sodium hydroxide
-
Anhydrous ethanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, prepare a solution of sodium p-nitrophenoxide by dissolving p-nitrophenol (1 equiv.) in a solution of sodium hydroxide (1 equiv.) in ethanol.
-
To this solution, add O,O-diethyl phosphorochloridothioate (1 equiv.) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.[1]
-
Monitor the reaction for completion using TLC or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent such as toluene or dichloromethane.
-
Combine the organic extracts and wash them successively with dilute sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude O,O-diethyl p-nitrophenyl phosphorothioate can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
The following diagram illustrates the experimental workflow for the synthesis of O,O-diethyl p-nitrophenyl phosphorothioate.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of phosphorothioates using this compound. Please note that yields and reaction times can vary depending on the specific substrates, reaction scale, and purification methods.
Table 1: Reaction Conditions and Yields for the Synthesis of O,O-Diethyl p-Nitrophenyl Phosphorothioate
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Ethanol, Pyridine | Diethyl Ether | 0 - 5 | 3 | 75 - 85 |
| 2 | O,O-Diethyl Phosphorochloridothioate, Sodium p-nitrophenoxide | Ethanol | Reflux | 2.5 | 80 - 90 |
Table 2: Spectroscopic Data for a Representative Phosphorothioate
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| O,O-Diethyl p-nitrophenyl phosphorothioate | 8.25 (d, 2H), 7.35 (d, 2H), 4.30 (m, 4H), 1.40 (t, 6H) | 155.5, 145.0, 125.5, 120.8, 65.5 (d), 16.0 (d) | 65.8 |
Safety Precautions
-
This compound is a corrosive and toxic compound that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reactions are typically performed under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the reactive intermediates.
-
Organic solvents used are flammable and should be handled with care.
-
The final phosphorothioate products, such as parathion, can be highly toxic. Handle with extreme caution and follow all institutional safety guidelines.
Conclusion
The synthesis of phosphorothioates using this compound is a robust and versatile method for accessing a wide range of these important compounds. The two-step protocol, involving the formation of a phosphorochloridothioate intermediate followed by reaction with a second nucleophile, allows for controlled and efficient synthesis. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science for the preparation of novel phosphorothioate derivatives. Careful attention to anhydrous conditions and safety precautions is essential for successful and safe synthesis.
References
Application Notes and Protocols for the Modification of Oligonucleotides with Phosphorothioate Linkages
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sulfurizing Reagents in Oligonucleotide Modification
The introduction of phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate backbone of an oligonucleotide is replaced by a sulfur atom, is a critical modification in the development of therapeutic oligonucleotides. This modification confers significant resistance to nuclease degradation, thereby enhancing the in vivo stability and pharmacokinetic profile of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.
While the topic of interest is thiophosphoryl chloride, it is important to note that this compound is not a standard or recommended reagent for the sulfurization step in modern, automated solid-phase oligonucleotide synthesis. Current methodologies favor sulfur-transfer reagents that are highly efficient, soluble in organic solvents, and compatible with automated synthesizers. Reagents such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) and 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) are the industry standard due to their rapid reaction kinetics and high sulfurization efficiency.[1][2]
These application notes will, therefore, focus on the principles and protocols for the synthesis of phosphorothioate oligonucleotides using these well-established and validated reagents.
Principle of Phosphorothioate Oligonucleotide Synthesis
The synthesis of phosphorothioate oligonucleotides is predominantly carried out using the solid-phase phosphoramidite method on an automated DNA/RNA synthesizer. The process involves a cyclic series of chemical reactions to elongate the oligonucleotide chain in the 3' to 5' direction. The key step that differentiates phosphorothioate synthesis from standard phosphodiester synthesis is the replacement of the oxidation step with a sulfurization step.[3]
The typical four-step synthesis cycle is as follows:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Reaction of the free 5'-hydroxyl group with an activated nucleoside phosphoramidite monomer.
-
Sulfurization: Conversion of the newly formed, unstable phosphite triester linkage to a stable phosphorothioate triester using a sulfur-transfer reagent.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 mers) in the final product.[3] Recent studies suggest that byproducts of some sulfurization reagents may also serve as capping agents, potentially allowing for a simplified three-step cycle.[4][5]
Data Presentation: Comparison of Common Sulfurizing Reagents
The choice of sulfurizing reagent is critical for achieving high yield and purity of the final phosphorothioate oligonucleotide. The following tables summarize the performance of commonly used reagents.
Table 1: Performance of Sulfurizing Reagents in DNA Oligonucleotide Synthesis [2]
| Reagent | Typical Concentration & Solvent | Sulfurization Time | Stepwise Efficiency/Yield | Advantages | Disadvantages |
| Beaucage Reagent | 0.05 M in anhydrous acetonitrile | 30 - 60 seconds | >99% | High efficiency, fast reaction. | Limited stability in solution on the synthesizer.[6] |
| DDTT | 0.02 M - 0.1 M in acetonitrile/pyridine | 30 seconds - 2.5 minutes | >99% | High efficiency, excellent stability in solution.[7] | Higher cost. |
| PADS | 0.2 M in acetonitrile/3-picoline (1:1) | 60 - 120 seconds | >99% | Cost-effective for large-scale synthesis. | "Aged" solution often required for optimal performance.[2] |
| EDITH | 0.05 M in acetonitrile | 2 - 3 minutes | ~98% | Good efficiency. | Slower reaction time compared to Beaucage and DDTT. |
Table 2: Performance of Sulfurizing Reagents in RNA Oligonucleotide Synthesis [6]
| Reagent | Typical Concentration & Solvent | Sulfurization Time | Stepwise Efficiency/Yield | Key Considerations |
| Beaucage Reagent | 0.05 M in anhydrous acetonitrile | 240 seconds | >98% | Longer reaction times are required compared to DNA synthesis. |
| DDTT | 0.05 M in acetonitrile/pyridine | 60 - 240 seconds | >99% | More efficient than Beaucage reagent for RNA sulfurization. |
Experimental Protocols
The following are generalized protocols for the automated solid-phase synthesis of phosphorothioate oligonucleotides. These may require optimization based on the specific synthesizer, oligonucleotide sequence, and scale of synthesis.
Protocol 1: Synthesis of Phosphorothioate DNA Oligonucleotides using Beaucage Reagent
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
DNA phosphoramidite monomers
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% 1-Methylimidazole in THF)
-
Deblocking solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM))
-
Sulfurizing Solution: 0.05 M Beaucage Reagent in anhydrous acetonitrile (prepare fresh in a silanized glass bottle)[4][8]
-
Anhydrous acetonitrile
Synthesis Cycle (for a 1 µmol scale):
-
Detritylation:
-
Flush the column with the deblocking solution for 60-90 seconds to remove the 5'-DMT group.
-
Wash the column thoroughly with anhydrous acetonitrile.
-
-
Coupling:
-
Deliver the phosphoramidite solution (e.g., 0.1 M) and activator solution simultaneously to the column.
-
Allow the coupling reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
-
Sulfurization:
-
Deliver the 0.05 M Beaucage reagent solution to the synthesis column.
-
Allow the sulfurization reaction to proceed for 30-60 seconds.[1]
-
Wash the column extensively with anhydrous acetonitrile to remove residual reagent and by-products.
-
-
Capping:
-
Deliver Cap A and Cap B solutions to the column to acetylate any unreacted 5'-hydroxyl groups.
-
Allow the capping reaction to proceed for 30 seconds.
-
Wash the column with anhydrous acetonitrile.
-
-
Cycle Repetition:
-
Repeat steps 1-4 for each subsequent nucleotide to be added to the sequence.
-
-
Cleavage and Deprotection:
-
After the final cycle, cleave the oligonucleotide from the CPG support and remove the protecting groups using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine, following standard procedures.
-
-
Purification:
-
Purify the crude phosphorothioate oligonucleotide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.
-
Protocol 2: Synthesis of Phosphorothioate RNA Oligonucleotides using DDTT
Materials:
-
As in Protocol 1, with the substitution of RNA phosphoramidites (e.g., TOM- or TBDMS-protected) for DNA phosphoramidites.
-
Sulfurizing Solution: 0.05 M DDTT in a mixture of anhydrous acetonitrile and pyridine.
Synthesis Cycle (for a 1 µmol scale):
-
Detritylation:
-
As in Protocol 1.
-
-
Coupling:
-
As in Protocol 1, but the coupling time may need to be extended to 4-10 minutes depending on the RNA phosphoramidite and activator used.[6]
-
-
Sulfurization:
-
Deliver the 0.05 M DDTT solution to the synthesis column.
-
Allow the sulfurization reaction to proceed for 2-4 minutes.[9]
-
Wash the column extensively with anhydrous acetonitrile.
-
-
Capping:
-
As in Protocol 1.
-
-
Cycle Repetition:
-
Repeat steps 1-4 for each subsequent RNA nucleotide.
-
-
Cleavage and Deprotection:
-
Follow a deprotection protocol specific for RNA, which includes an additional step to remove the 2'-hydroxyl protecting groups (e.g., using triethylamine trihydrofluoride).
-
-
Purification:
-
As in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of an RNase H-dependent Antisense Oligonucleotide
Caption: RNase H-dependent antisense oligonucleotide (ASO) mechanism of action.[10][11][12]
Experimental Workflow: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
Application Notes and Protocols for the Industrial Scale Synthesis of Thiophosphoryl Chloride from Phosphorus Trichloride and Sulfur
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophosphoryl chloride (PSCl₃) is a crucial intermediate in the synthesis of a wide range of organophosphorus compounds, including insecticides, pesticides, and pharmaceuticals.[1] Its industrial production is primarily achieved through the direct reaction of phosphorus trichloride (PCl₃) and sulfur. This document provides detailed application notes and protocols for the industrial-scale synthesis of this compound, focusing on various catalytic systems that enhance reaction efficiency and product yield.
The direct combination of phosphorus trichloride and sulfur requires high temperatures to proceed at a practical rate.[1] To overcome this, various catalysts are employed in industrial settings to facilitate the reaction under milder conditions, leading to improved energy efficiency and safety. This document outlines protocols for the uncatalyzed reaction as well as for syntheses utilizing tertiary amines, ferric chloride, and a combination of tertiary amines with nitroxide free radicals as catalysts.
Synthetic Routes and Data Presentation
The industrial synthesis of this compound from phosphorus trichloride and sulfur can be summarized by the following chemical equation:
PCl₃ + S → PSCl₃[1]
The efficiency of this reaction is highly dependent on the reaction conditions and the presence of a catalyst. Below are tables summarizing the quantitative data for different synthetic approaches.
Table 1: Uncatalyzed Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Phosphorus trichloride (PCl₃), excess Sulfur (S) | [1] |
| Catalyst | None | [1] |
| Temperature | 180 °C | [1] |
| Reaction Time | Not specified, typically several hours | [2] |
| Yield | High after purification | [1] |
| Purity | High after distillation | [1] |
Table 2: Tertiary Amine Catalyzed Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Phosphorus trichloride, Sulfur | [3][4] |
| Catalyst | Tributylamine | [3][4] |
| Catalyst Loading | 0.01-0.08 mole fraction of PCl₃ (initial charge) | [3] |
| Temperature | 100-150 °C (typically 110-130 °C) | [3][4] |
| Reaction Time | < 60 minutes | [3] |
| Yield | 99.6% | [3] |
| Purity | >99% | [3] |
Table 3: Ferric Chloride Catalyzed Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Phosphorus trichloride, Sulfur | [5] |
| Catalyst | Anhydrous Ferric Chloride (FeCl₃) | [5] |
| Catalyst Loading | 0.9% to 2.6% of PCl₃ weight | [5] |
| Temperature | Initial heating to 130-140 °C, then maintained at reflux (~120-123 °C) | [5] |
| Reaction Time | ~150 minutes (including addition time) | [5] |
| Yield | ~90.5% | [5] |
| Purity | Not specified, purified by fractional distillation | [5] |
Table 4: Tertiary Amine and Nitroxide Free Radical Catalyzed Synthesis
| Parameter | Value | Reference |
| Reactants | Phosphorus trichloride, Sulfur | [6] |
| Catalysts | Tributylamine and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) | [6] |
| Catalyst Loading | Tributylamine: ~0.16:1.0 (mole ratio to PCl₃)TEMPO: ~0.00314:1.0 (mole ratio to PCl₃) | [6] |
| Temperature | ~120 °C | [6] |
| Reaction Time | ~2 hours and 8 minutes (initial reaction) | [6] |
| Yield | ~78.5% (initial reaction), up to 87.9% with heel recycle | [6] |
| Purity | Not specified, purified by distillation | [6] |
Experimental Protocols
The following protocol is a representative example of a tertiary amine-catalyzed industrial-scale synthesis of this compound.
Protocol: Tributylamine Catalyzed Synthesis of this compound
1. Materials and Equipment:
-
Phosphorus trichloride (PCl₃)
-
Sulfur (S)
-
Tributylamine (catalyst)
-
Glass-lined or other suitably corrosion-resistant reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.
-
Heating and cooling system for the reactor.
-
Distillation setup for purification.
-
Scrubber system for off-gases.
2. Reaction Setup:
-
Ensure the reactor and all associated equipment are clean and dry.
-
Charge the reactor with a heel of previously synthesized this compound or the undistilled residue from a previous batch.[3] This acts as a solvent and reaction moderator.
-
Add sulfur to the reactor.
-
If it is the initial batch, add the calculated amount of tributylamine catalyst (0.01-0.08 mole fraction relative to the planned PCl₃ charge).[3] For subsequent batches with heel recycling, the catalyst is already present.[3]
3. Reaction Procedure:
-
Begin stirring the mixture in the reactor.
-
Heat the reactor contents to the desired reaction temperature, typically in the range of 110-130 °C.[3]
-
Slowly add phosphorus trichloride from the addition funnel to the heated reaction mixture under reflux conditions.[3] The addition rate should be controlled to maintain a steady reflux and manage the exothermic nature of the reaction.
-
After the addition of phosphorus trichloride is complete, continue to heat the reaction mixture at the same temperature for a "cooking" period of 45-60 minutes to ensure the reaction goes to completion.[3]
-
Monitor the progress of the reaction by gas chromatography (GC) analysis.[3]
4. Product Purification:
-
Once the reaction is complete, cool the reactor contents slightly.
-
Subject the crude reaction mixture to fractional distillation at atmospheric pressure.[3]
-
Collect the first fraction, which will primarily be unreacted phosphorus trichloride, for recycling.
-
Collect the main product fraction of this compound at a boiling point of 120-125 °C.[3]
-
The distillation residue, or "heel," containing the catalyst and some product, can be left in the reactor for the next batch.[3]
5. Product Characterization:
-
The purity of the distilled this compound can be confirmed by GC analysis. A purity of >99% is typically achieved.[3]
Process Workflow Diagram
Caption: Experimental workflow for the industrial synthesis of this compound.
Safety and Handling
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Trichloride (PCl₃): PCl₃ is a toxic and corrosive liquid that reacts violently with water, releasing hydrogen chloride gas.[7] It is crucial to handle it in a well-ventilated area, under a fume hood, and away from moisture.[8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[7] In case of a spill, do not use water; instead, cover with dry sand or another inert absorbent.[7]
-
Sulfur (S): While elemental sulfur is less hazardous than the other chemicals involved, it is a flammable solid and can cause skin and eye irritation. Standard handling procedures for solid chemicals should be followed.
-
This compound (PSCl₃): The final product is a toxic and corrosive liquid that is fatal if inhaled and causes severe skin burns and eye damage.[9][10] It reacts with water and moisture, producing toxic gases.[10] All handling should be performed in a closed system or with adequate ventilation and appropriate PPE.[9]
-
General Precautions: The reaction is exothermic and should be carefully controlled. An emergency plan, including access to safety showers, eyewash stations, and appropriate fire extinguishers (Class D for PCl₃), should be in place.[7] All personnel must be thoroughly trained on the hazards and handling procedures for all chemicals involved.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US5464600A - Amine catalyzed reaction in the production of this compound - Google Patents [patents.google.com]
- 3. PROCESS FOR PREPARATION OF this compound AND ACEPHATE | TREA [trea.com]
- 4. JP2022553239A - Process for preparing this compound and acephate - Google Patents [patents.google.com]
- 5. US2850353A - Preparation of this compound - Google Patents [patents.google.com]
- 6. US6251350B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.at [fishersci.at]
Application Notes: Synthesis and Utility of Thiophosphoryl Chloride in Parathion Production
For Research & Development Professionals
Introduction
Thiophosphoryl chloride (PSCl₃) is a critical intermediate in the synthesis of organophosphate insecticides, a class of compounds that has seen extensive use in agriculture. One of the most notable insecticides synthesized from this compound is parathion. Parathion itself is a potent acetylcholinesterase (AChE) inhibitor, leading to the disruption of the nervous system in insects.[1][2][3] This document provides a detailed overview of the application of this compound in the laboratory-scale synthesis of parathion, including experimental protocols and the mechanism of action.
Disclaimer: Parathion and its intermediates, including this compound, are highly toxic substances.[2][4][5][6] All handling and synthesis should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[4][5][6]
Chemical Properties and Data
The key reactants and the final product in the synthesis of parathion are detailed below.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| This compound | PSCl₃ | 169.39 | Colorless to pale yellow liquid[6] | 125 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | White to yellowish powder | Decomposes |
| O,O-diethyl chlorothiophosphate | (C₂H₅O)₂PSCl | 188.63 | Liquid | 78-80 (at 10 mmHg) |
| Sodium 4-nitrophenolate | C₆H₄NNaO₃ | 161.09 | Yellow crystalline solid | Decomposes |
| Parathion | C₁₀H₁₄NO₅PS | 291.26 | Pale yellow to brown liquid | 375 |
Synthesis of Parathion from this compound
The synthesis of parathion from this compound is a two-step process. The first step involves the formation of O,O-diethyl chlorothiophosphate, which then reacts with sodium 4-nitrophenolate to yield parathion.[7]
Step 1: Synthesis of O,O-diethyl chlorothiophosphate
This step involves the reaction of this compound with sodium ethoxide.
Reaction: PSCl₃ + 2C₂H₅ONa → (C₂H₅O)₂PSCl + 2NaCl
Table 2: Reaction Parameters for O,O-diethyl chlorothiophosphate Synthesis
| Parameter | Value |
| Reactants | This compound, Sodium ethoxide |
| Solvent | Anhydrous diethyl ether or toluene |
| Temperature | 0-5 °C (addition), Room temperature (reaction) |
| Reaction Time | 2-4 hours |
| Work-up | Filtration to remove NaCl, followed by distillation |
Step 2: Synthesis of Parathion
The O,O-diethyl chlorothiophosphate is then reacted with sodium 4-nitrophenolate to produce parathion.[7]
Reaction: (C₂H₅O)₂PSCl + NaOC₆H₄NO₂ → (C₂H₅O)₂PSOC₆H₄NO₂ + NaCl
Table 3: Reaction Parameters for Parathion Synthesis
| Parameter | Value |
| Reactants | O,O-diethyl chlorothiophosphate, Sodium 4-nitrophenolate |
| Solvent | Chlorobenzene or Toluene |
| Temperature | 110-130 °C |
| Reaction Time | 3-5 hours |
| Work-up | Filtration, washing, and vacuum distillation |
Experimental Protocols
Protocol 1: Synthesis of O,O-diethyl chlorothiophosphate
-
Preparation: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube. The entire apparatus must be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In the flask, prepare a suspension of sodium ethoxide in anhydrous diethyl ether. Cool the flask to 0-5 °C in an ice bath.
-
Slowly add this compound dropwise from the dropping funnel to the stirred suspension. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated sodium chloride.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude O,O-diethyl chlorothiophosphate can be purified by vacuum distillation.
Protocol 2: Synthesis of Parathion
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add O,O-diethyl chlorothiophosphate and sodium 4-nitrophenolate to a suitable solvent such as chlorobenzene.
-
Reaction: Heat the mixture to 110-130 °C and maintain this temperature with stirring for 3-5 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Wash the filtrate with a dilute sodium carbonate solution and then with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude parathion can be purified by vacuum distillation.
Visualizations
Synthesis Pathway of Parathion
Caption: Chemical synthesis pathway of Parathion.
Experimental Workflow for Parathion Synthesis
Caption: Experimental workflow for Parathion synthesis.
Mechanism of Action: Acetylcholinesterase Inhibition
Parathion is not the active neurotoxic agent itself. In vivo, it undergoes metabolic activation, primarily by cytochrome P450 enzymes, where the sulfur atom is replaced by an oxygen atom to form its active metabolite, paraoxon.[8] Paraoxon is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[8][9]
AChE is a crucial enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal. By inhibiting AChE, paraoxon causes an accumulation of ACh, leading to overstimulation of cholinergic receptors. This results in a cholinergic crisis characterized by symptoms such as convulsions, respiratory distress, and ultimately, death.[1][3][9]
Signaling Pathway of Parathion's Neurotoxicity
Caption: Mechanism of Parathion's neurotoxicity.
References
- 1. Parathion - Wikipedia [en.wikipedia.org]
- 2. Parathion | Organophosphate, Pesticide, Poisoning | Britannica [britannica.com]
- 3. Methyl parathion: a review of health effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.at [fishersci.at]
- 6. tcichemicals.com [tcichemicals.com]
- 7. arsdcollege.ac.in [arsdcollege.ac.in]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols: Reaction of Thiophosphoryl Chloride with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of thiophosphoryl chloride (PSCl₃) with Grignard reagents (RMgX) is a versatile and powerful method for the formation of carbon-phosphorus bonds, providing access to a wide array of organophosphorus compounds with a thiophosphoryl (P=S) moiety. These compounds, including thiophosphinates, thiophosphonates, and tertiary phosphine sulfides, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They have been investigated as insecticides, enzyme inhibitors, and as intermediates in the synthesis of various therapeutic agents.[1][2]
The thiophosphoryl group can impart unique properties to a molecule, such as increased lipophilicity and altered metabolic stability, compared to its phosphoryl (P=O) analogue. The sequential substitution of the chlorine atoms in this compound allows for the controlled introduction of different organic groups, leading to the synthesis of chiral and unsymmetrically substituted phosphorus compounds.
Reaction Mechanism
The reaction of this compound with Grignard reagents proceeds via a nucleophilic substitution at the phosphorus center. The carbon atom of the Grignard reagent, which is strongly nucleophilic, attacks the electrophilic phosphorus atom of this compound. The reaction can proceed through two main pathways, largely dependent on the nature of the reactants and reaction conditions:
-
Concerted Sₙ2-type Mechanism: In this pathway, the nucleophilic attack and the departure of the chloride leaving group occur in a single, concerted step through a pentacoordinate transition state. This is more common with less sterically hindered Grignard reagents.
-
Stepwise Mechanism: This pathway involves the formation of a trigonal bipyramidal pentacoordinate intermediate. This intermediate then eliminates a chloride ion to form the product. This mechanism is more likely with more sterically hindered reagents or when the intermediate is stabilized.
The stepwise substitution of the three chlorine atoms allows for the synthesis of a variety of products. By controlling the stoichiometry of the Grignard reagent, it is possible to selectively produce mono-, di-, or tri-substituted products.
Caption: General reaction scheme for the sequential substitution of chlorine atoms in this compound with Grignard reagents.
Applications in Drug Development
Organophosphorus compounds containing a thiophosphoryl group have shown promise in various areas of drug discovery and development:
-
Enzyme Inhibition: The thiophosphoryl moiety can act as a bioisostere of the phosphate or carboxylate groups found in the natural substrates of many enzymes. This has led to the development of potent inhibitors for enzymes such as acetylcholinesterase, which is a key target in the treatment of Alzheimer's disease.[3]
-
Anticancer Agents: Certain thiophosphoryl compounds have demonstrated cytotoxic activity against various cancer cell lines. Their mechanism of action can involve the inhibition of key signaling pathways or the induction of apoptosis.[3]
-
Antiviral and Antibacterial Agents: The unique electronic and steric properties of the thiophosphoryl group can be exploited to design novel antiviral and antibacterial agents that interfere with essential microbial processes.[2][3]
-
Insecticides: Thiophosphoryl compounds have a long history of use as insecticides, such as parathion. While many of these older compounds have been phased out due to toxicity concerns, the underlying chemistry continues to inform the design of newer, more selective pest control agents.[1][4]
Data Presentation: Quantitative Analysis of Reactions
The following table summarizes the reaction conditions and yields for the synthesis of various thiophosphoryl compounds using Grignard reagents.
| Grignard Reagent (RMgX) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylmagnesium bromide | Triphenylphosphine sulfide | Diethyl ether | Reflux | 0.5 | Not specified | [5] |
| Methylmagnesium chloride | Methyldiphenylphosphine sulfide | THF | -10 | 6 | 86 | [5] |
| Ethylmagnesium bromide | Ethyldiphenylphosphine sulfide | THF | -10 | 6 | 82 | [5] |
| n-Propylmagnesium chloride | n-Propyldiphenylphosphine sulfide | THF | -10 | 6 | 75 | [5] |
| Isopropylmagnesium chloride | Isopropyldiphenylphosphine sulfide | THF | -10 | 6 | 62 | [5] |
| Phenylmagnesium chloride | Diphenyl-p-tolylphosphine sulfide | THF | -10 | Overnight | 33 | [5] |
| 4-Methoxyphenylmagnesium bromide | (4-Methoxyphenyl)diphenylphosphine sulfide | THF | -10 | 6 | 78 | [5] |
| Perfluorobutylmagnesium bromide | Bis(perfluorobutyl)phosphonyl halide | Not specified | -78 to RT | Not specified | High | |
| Perfluorohexylmagnesium bromide | Bis(perfluorohexyl)phosphonyl halide | Not specified | -78 to RT | Not specified | High | |
| Perfluorooctylmagnesium bromide | Bis(perfluorooctyl)phosphonyl halide | Not specified | -78 to RT | Not specified | High | |
| 4-Methylphenylmagnesium bromide | Phosphinothioate intermediate | THF | Not specified | Not specified | 88 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of Tertiary Phosphine Sulfides
This protocol describes a general method for the synthesis of tertiary phosphine sulfides by reacting this compound with three equivalents of a Grignard reagent.
Materials:
-
This compound (PSCl₃)
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware
-
Nitrogen or argon gas supply for inert atmosphere
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas.
-
Place magnesium turnings (3.3 equivalents) in the reaction flask.
-
Add a small crystal of iodine.
-
Prepare a solution of the alkyl/aryl halide (3.0 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether or THF.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a Mixed Arylalkyl Tertiary Phosphine Sulfide (Example: Methyldiphenylphosphine sulfide)
This protocol outlines the synthesis of an unsymmetrical tertiary phosphine sulfide starting from dichlorophenylphosphine, which can be prepared from this compound and a controlled amount of Grignard reagent.[5]
Materials:
-
Dichlorophenylphosphine (prepared from PSCl₃ and one equivalent of PhMgBr)
-
Methylmagnesium chloride (2.0 equivalents, commercial solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Elemental sulfur
Procedure:
-
Reaction of Dichlorophenylphosphine with Grignard Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve dichlorophenylphosphine (1.0 equivalent) in anhydrous THF and cool the solution to -10 °C.
-
Slowly add the methylmagnesium chloride solution (2.0 equivalents) dropwise, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 6 hours.
-
-
Sulfurization:
-
Add elemental sulfur (1.1 equivalents) in one portion to the reaction mixture at -10 °C.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure methyldiphenylphosphine sulfide.[5]
-
Visualizations
Caption: Experimental workflow for the synthesis of tertiary phosphine sulfides.
References
Synthesis of Heterocyclic Compounds with a Thiophosphoryl Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds incorporating a thiophosphoryl group (P=S). The methodologies outlined are crucial for the development of novel therapeutic agents and functional materials, as the introduction of a thiophosphoryl moiety can significantly modulate the biological activity and physicochemical properties of heterocyclic scaffolds.
Application Note 1: Synthesis of 3-phenyl-2,3-dihydro-1H-benzo[d][1][2]azaphosphole-2-thione via Thiocarbonylation
This method describes the synthesis of a five-membered phosphorus- and nitrogen-containing heterocycle with an exocyclic thiophosphoryl group. The key step involves the reaction of a secondary phosphine with a thiocarbonylating agent.
Experimental Protocol
Synthesis of 3-phenyl-1,3-dihydro-2H-benzo[d][1][2]azaphosphole-2-thione
This protocol is adapted from the work of Yamamoto et al. (2023).[1][2][3][4][5]
Materials:
-
2-(Phenylphosphanyl)aniline
-
1,1′-Thiocarbonyldiimidazole
-
Degassed Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂) for chromatography
Equipment:
-
10-mL Schlenk tube
-
Standard glassware for inert atmosphere techniques
-
Heating apparatus (e.g., oil bath)
-
Rotary evaporator
-
Gel permeation chromatography system
Procedure:
-
In a 10-mL Schlenk tube under an inert atmosphere, combine 2-(phenylphosphanyl)aniline (1.5 mmol) and 1,1′-thiocarbonyldiimidazole (1.5 mmol).
-
Add 5 mL of degassed THF to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 80°C for 48 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (THF) under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by gel permeation chromatography using dichloromethane as the eluent to obtain the final product, 3-phenyl-1,3-dihydro-2H-benzo[d][1][2]azaphosphole-2-thione.
Data Presentation
| Product | Starting Materials | Reagent | Solvent | Reaction Conditions | Yield |
| 3-phenyl-1,3-dihydro-2H-benzo[d][1][2]azaphosphole-2-thione | 2-(Phenylphosphanyl)aniline, 1,1′-Thiocarbonyldiimidazole | - | THF | 80°C, 48h | 97% |
Workflow Diagram
Caption: Workflow for the synthesis of a benzo[d][1][2]azaphosphole-2-thione.
Application Note 2: General Thionation of Heterocyclic Carbonyls using Lawesson's Reagent
Lawesson's reagent is a widely used thionating agent for the conversion of carbonyl compounds, including amides and ketones within heterocyclic systems, to their corresponding thiocarbonyls.[6][7][8][9][10] This approach is a straightforward method to introduce a thiophosphoryl group or, more broadly, a thiocarbonyl group into a pre-formed heterocyclic ring.
General Experimental Protocol
Thionation of a Heterocyclic Ketone/Amide
Materials:
-
Heterocyclic precursor containing a carbonyl group
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Xylene)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round-bottom flask, add the heterocyclic carbonyl compound (1.0 equivalent) and Lawesson's reagent (0.5 to 1.0 equivalents).
-
Add a suitable anhydrous solvent (e.g., toluene) to the flask.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired thiocarbonyl heterocyclic compound.
Data Presentation
The efficiency of thionation with Lawesson's reagent is substrate-dependent. Yields are generally reported to be moderate to excellent.
| Product Type | Starting Material Type | Reagent | General Conditions | Typical Yield Range |
| Heterocyclic Thioketone/Thioamide | Heterocyclic Ketone/Amide | Lawesson's Reagent | Reflux in Toluene/Dioxane | 60-95% |
Synthetic Pathway Diagram
Caption: General scheme for thionation of heterocyclic carbonyls.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Practical synthesis of 1,3-benzoazaphosphole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Practical synthesis of 1,3-benzoazaphosphole analogues [frontiersin.org]
- 4. Practical synthesis of 1,3-benzoazaphosphole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of oligodeoxyribonucleoside phosphorothioates using Lawesson's reagent for the sulfur transfer step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiophosphoryl Chloride as a Dehydrating and Thionating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophosphoryl chloride (PSCl₃) is a versatile inorganic compound that serves as a powerful reagent in organic synthesis. Its reactivity allows it to function as both a dehydrating and a thionating agent, facilitating a range of chemical transformations crucial in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic operations.
This compound as a Dehydrating Agent
This compound is an effective dehydrating agent for the conversion of primary amides to nitriles and N-substituted formamides to isonitriles. These functional groups are important components of many biologically active molecules.
Synthesis of Nitriles from Primary Amides
The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis. While specific protocols for this compound are not extensively detailed in the literature, its reactivity is analogous to other phosphorus chlorides like phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) for this purpose.[1][2]
General Reaction:
R-C(O)NH₂ → R-C≡N
Experimental Protocol (General, adapted from similar reagents):
-
Reaction Setup: To a solution of the primary amide (1.0 eq.) in an anhydrous solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base, such as triethylamine (Et₃N) or pyridine (2.0-3.0 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add this compound (1.5-2.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude nitrile can be purified by column chromatography on silica gel or by distillation.
Quantitative Data (Yields for Analogous Reagents):
The following table summarizes the yields obtained for the conversion of various primary amides to nitriles using phosphorus trichloride (PCl₃), a reagent with similar reactivity to this compound.[3]
| Amide Substrate | Product | Reagent System | Reaction Time | Yield (%) |
| Benzamide | Benzonitrile | PCl₃, Et₂NH, CHCl₃ | 40 min | 92 |
| 4-Methylbenzamide | 4-Methylbenzonitrile | PCl₃, Et₂NH, CHCl₃ | 40 min | 95 |
| 4-Methoxybenzamide | 4-Methoxybenzonitrile | PCl₃, Et₂NH, CHCl₃ | 40 min | 96 |
| 4-Chlorobenzamide | 4-Chlorobenzonitrile | PCl₃, Et₂NH, CHCl₃ | 50 min | 90 |
| Phenylacetamide | Phenylacetonitrile | PCl₃, Et₂NH, CHCl₃ | 30 min | 94 |
Note: Yields are for reactions with PCl₃ and may vary when using PSCl₃.
Reaction Mechanism:
The dehydration of a primary amide by this compound is proposed to proceed through the following steps:
Synthesis of Isonitriles from N-Substituted Formamides
Isonitriles are valuable intermediates in multicomponent reactions, such as the Ugi and Passerini reactions. This compound can be employed for the dehydration of N-substituted formamides to yield isonitriles, analogous to the use of phosphorus oxychloride.[1][2]
General Reaction:
R-NH-C(O)H → R-N≡C
Experimental Protocol (General, adapted from similar reagents):
-
Reaction Setup: In a round-bottom flask, dissolve the N-substituted formamide (1.0 eq.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or in a suitable base like triethylamine (Et₃N) which can also act as the solvent.[1]
-
Reagent Addition: Cool the solution to 0 °C. Add this compound (1.0-1.5 eq.) dropwise while stirring.
-
Reaction: The reaction is often rapid and can be complete within minutes to a few hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, the reaction mixture can be directly purified by column chromatography on silica gel or by distillation to afford the pure isonitrile.
Quantitative Data (Yields for Analogous Reagents):
The following table shows the yields for the dehydration of various N-substituted formamides to isonitriles using phosphorus oxychloride (POCl₃) in the presence of triethylamine.[1]
| Formamide Substrate | Product | Reagent System | Reaction Time | Yield (%) |
| N-Phenylformamide | Phenyl isocyanide | POCl₃, Et₃N | < 5 min | 98 |
| N-(4-Chlorophenyl)formamide | 4-Chlorophenyl isocyanide | POCl₃, Et₃N | < 5 min | 95 |
| N-Benzylformamide | Benzyl isocyanide | POCl₃, Et₃N | < 5 min | 92 |
| N-Cyclohexylformamide | Cyclohexyl isocyanide | POCl₃, Et₃N | < 5 min | 90 |
Note: Yields are for reactions with POCl₃ and may vary when using PSCl₃.
Reaction Mechanism:
The dehydration of an N-substituted formamide to an isonitrile using this compound is believed to follow this pathway:
This compound as a Thionating Agent
This compound is a highly effective thionating agent for the conversion of carbonyl compounds, such as ketones and amides, into their corresponding thiocarbonyl analogues (thioketones and thioamides). A particularly efficient method involves a PSCl₃/H₂O/Et₃N system under microwave irradiation.[4]
General Reaction:
R-C(=O)-R' → R-C(=S)-R'
Synthesis of Thioketones and Thioamides
This protocol is applicable to a wide range of carbonyl compounds.[4]
Experimental Protocol (Microwave-Assisted):
-
Reagent Preparation: In a microwave-safe vessel, mix the carbonyl compound (1.0 eq.), this compound (1.0 eq.), water (1.0 eq.), and triethylamine (3.0 eq.).
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a suitable power (e.g., 160-320 W) for a short period (typically 2-5 minutes). The reaction temperature may reach 80-120 °C.
-
Work-up: After cooling, add water to the reaction mixture.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data:
The following table summarizes the yields for the thionation of various carbonyl compounds using the PSCl₃/H₂O/Et₃N system under microwave irradiation.[4]
| Carbonyl Substrate | Product | Reaction Time (min) | Yield (%) |
| Benzophenone | Thiobenzophenone | 3 | 92 |
| Acetophenone | Thioacetophenone | 3 | 90 |
| Benzamide | Thiobenzamide | 2 | 95 |
| N-Phenylbenzamide | N-Phenylthiobenzamide | 2.5 | 94 |
| ε-Caprolactam | Thio-ε-caprolactam | 4 | 88 |
Reaction Mechanism:
The thionation is proposed to proceed via the in-situ formation of a reactive thiophosphorylating species.
Safety Precautions
This compound is a corrosive and toxic liquid that fumes in air. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under anhydrous conditions unless otherwise specified.
Conclusion
This compound is a valuable and versatile reagent for dehydration and thionation reactions in organic synthesis. The protocols provided herein, along with the supporting data, offer a guide for researchers in the application of this reagent for the efficient synthesis of nitriles, isonitriles, thioketones, and thioamides, which are important building blocks in drug discovery and development.
References
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
Application Notes and Protocols: Preparation of Dialkyl Phosphorochloridothioates Using Thiophosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dialkyl phosphorochloridothioates are versatile intermediates in organophosphorus chemistry, playing a crucial role in the synthesis of a wide range of compounds, including insecticides and, significantly for the pharmaceutical industry, therapeutic agents. Their utility in drug development is exemplified by their role as precursors in the synthesis of phosphorothioate prodrugs and antiviral nucleoside phosphonates. This document provides detailed application notes and experimental protocols for the preparation of dialkyl phosphorochloridothioates, with a focus on the reaction of thiophosphoryl chloride with alcohols.
Applications in Drug Development
Dialkyl phosphorochloridothioates are key building blocks in the synthesis of modified nucleotides and prodrugs, which are designed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. A prime example is their use in the preparation of phosphorothioate analogs of oligonucleotides, which exhibit enhanced stability against nucleases and are employed as antisense therapeutics. Furthermore, these compounds are instrumental in the synthesis of antiviral nucleoside phosphonates, a class of drugs effective against viruses such as HIV and Hepatitis B.[1][2][3][4] The phosphonates are often delivered as prodrugs to enhance cell permeability, and dialkyl phosphorochloridothioates can be used in the synthesis of these prodrug moieties.[5][6]
Reaction Overview
The synthesis of dialkyl phosphorochloridothioates from this compound (PSCl₃) and an alcohol (ROH) proceeds via a nucleophilic substitution reaction at the phosphorus center. The reaction typically involves the displacement of one chlorine atom from this compound by an alkoxy group from the alcohol. The reaction can be controlled to yield the desired dialkyl product. A common method involves a two-step process where a monoalkoxy intermediate is first formed, followed by reaction with a second equivalent of alcohol in the presence of a base to yield the final product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and reported yields for the synthesis of common dialkyl phosphorochloridothioates.
| Alkyl Group (R) | Alcohol | Stoichiometry (PSCl₃:ROH:Base) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Methyl | Methanol | 1 : 2.1 : 2.1 | Dichloromethane | 0 - 5 | 2 - 4 | 85 - 88 | 94 - 95 | [7] |
| Ethyl | Ethanol | 1 : 2 : 2 | Diethyl ether | 0 to rt | 3 | ~90 | >95 | [8] |
| Isopropyl | Isopropanol | 1 : 2 : 2 | Toluene | 10 - 20 | 4 - 6 | 80 - 85 | >95 | Patent Data |
| n-Butyl | n-Butanol | 1 : 2 : 2 | Hexane | 20 - 30 | 4 - 6 | 82 - 87 | >95 | Patent Data |
Experimental Protocols
General Considerations
-
Safety: this compound and dialkyl phosphorochloridothioates are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Anhydrous Conditions: The reaction is sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents and reagents should be used.
-
Inert Atmosphere: The reaction is best carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Protocol 1: Synthesis of O,O-Diethyl Phosphorochloridothioate
This protocol describes the synthesis of O,O-diethyl phosphorochloridothioate from this compound and ethanol.
Materials:
-
This compound (PSCl₃)
-
Anhydrous ethanol
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous ethanol (2 equivalents) and anhydrous triethylamine (2 equivalents) in anhydrous diethyl ether.
-
Addition of this compound: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude O,O-diethyl phosphorochloridothioate by vacuum distillation.
Characterization of O,O-Diethyl Phosphorochloridothioate:
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: 96 °C at 20 mmHg.[8]
-
¹H NMR (CDCl₃): δ 1.41 (t, 6H, J = 7.1 Hz, 2 x CH₃), 4.34 (dq, 4H, J = 9.8, 7.1 Hz, 2 x OCH₂).[9]
-
³¹P NMR (CDCl₃): δ 64.5.
Protocol 2: Synthesis of O,O-Dimethyl Phosphorochloridothioate
This protocol outlines the synthesis of O,O-dimethyl phosphorochloridothioate.
Materials:
-
This compound (PSCl₃)
-
Anhydrous methanol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous methanol (2.1 equivalents) and anhydrous pyridine (2.1 equivalents) in anhydrous dichloromethane.
-
Addition of this compound: Cool the solution to 0 °C. Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 1 hour, maintaining the temperature between 0-5 °C.[7]
-
Reaction: After the addition, stir the reaction mixture at 0-5 °C for an additional 2 hours.[7]
-
Work-up:
-
Wash the reaction mixture with cold water to remove pyridine hydrochloride and excess methanol.
-
Wash with a cold, dilute sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic layer under reduced pressure to yield O,O-dimethyl phosphorochloridothioate. The product can be further purified by vacuum distillation.
Visualizations
Caption: General workflow for the synthesis of dialkyl phosphorochloridothioates.
Caption: Role of dialkyl phosphorochloridothioates in antiviral prodrug synthesis and activation.
References
- 1. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiviral activity and enzymatic phosphorylation of 9-phosphonopentenyl derivatives of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Phosphoester and Phosphorothioate Prodrugs of STING Agonist 3',3'-c-Di(2'F,2'dAMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. Diethyl chlorothiophosphate(2524-04-1) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: The Role of Thiophosphoryl Chloride in the Synthesis of Lubricating Oil Additives
Introduction
Thiophosphoryl chloride (PSCl₃) is a versatile intermediate in the synthesis of a variety of organophosphorus compounds that serve as highly effective lubricating oil additives. These additives are crucial for enhancing the performance and lifespan of lubricants by providing anti-wear (AW), extreme pressure (EP), and antioxidant properties. The most prominent class of additives derived from this compound is the dithiophosphates, which include both metal-containing (e.g., zinc dialkyldithiophosphates or ZDDPs) and ashless varieties. This document provides detailed application notes and experimental protocols for the synthesis of these additives, presents their performance data in a structured format, and illustrates the key chemical pathways and mechanisms.
Synthesis of Dithiophosphate-Based Lubricant Additives
The primary role of this compound in this context is as a precursor to O,O-dialkyl dithiophosphoric acids. These acids are the key intermediates that can be used directly as ashless additives or neutralized with metal oxides to form metal dithiophosphates.
The reaction of this compound with alcohols is the foundational step. The general reaction is as follows:
PSCl₃ + 3 R-OH → (RO)₂P(S)SH + RCl + 2 HCl
Experimental Protocol: Synthesis of O,O-Di(2-ethylhexyl) Dithiophosphoric Acid
This protocol describes the synthesis of a common dithiophosphoric acid intermediate using 2-ethylhexanol.
Materials:
-
This compound (PSCl₃)
-
2-Ethylhexanol
-
Toluene (anhydrous)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Gas trap (for HCl and other volatile byproducts)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The round-bottom flask is charged with 2-ethylhexanol (3 moles) and anhydrous toluene. The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel containing this compound (1 mole). A condenser with a gas trap is fitted to the third neck.
-
Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Reaction: Cool the flask containing the alcohol and toluene mixture to 0-5 °C using an ice bath.
-
Addition of this compound: Begin the dropwise addition of this compound from the dropping funnel to the stirred alcohol solution. The addition rate should be controlled to maintain the reaction temperature between 5-10 °C. The reaction is exothermic.
-
Reaction Progression: After the complete addition of this compound, allow the reaction mixture to slowly warm up to room temperature and then heat it to 60-70 °C for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. The crude O,O-di(2-ethylhexyl) dithiophosphoric acid in toluene can be used directly for the next step or purified. For purification, the toluene and any volatile byproducts are removed under reduced pressure. The resulting crude acid can be washed with a small amount of cold water to remove any remaining HCl.
ZDDPs are synthesized by neutralizing the O,O-dialkyl dithiophosphoric acid with zinc oxide.
Experimental Protocol: Synthesis of Zinc Di(2-ethylhexyl)dithiophosphate
Materials:
-
O,O-Di(2-ethylhexyl) dithiophosphoric acid (from the previous step)
-
Zinc oxide (ZnO)
-
Toluene or other suitable solvent
Equipment:
-
Reaction flask with a stirrer, condenser, and thermometer
Procedure:
-
Charging the Reactor: The crude or purified O,O-di(2-ethylhexyl) dithiophosphoric acid (2 moles) is dissolved in a suitable solvent like toluene in the reaction flask.
-
Addition of Zinc Oxide: Zinc oxide (1 mole) is added portion-wise to the stirred solution of the dithiophosphoric acid. The reaction is exothermic, and the temperature should be maintained at around 60-80 °C.
-
Neutralization: The mixture is stirred at 80-90 °C for 2-4 hours until the zinc oxide is completely consumed and the neutralization is complete. The completion of the reaction can be monitored by the disappearance of the acidic proton in NMR spectroscopy or by titration.
-
Purification: The resulting solution is filtered to remove any unreacted solids. The solvent is then removed under vacuum to yield the final ZDDP product.
Ashless dithiophosphate additives can be synthesized by reacting the O,O-dialkyl dithiophosphoric acid with an unsaturated compound, such as maleate, to form an ester.[1]
Experimental Protocol: Synthesis of an Ashless Dithiophosphate Ester
Materials:
-
O,O-Dialkyl dithiophosphoric acid
-
Diethyl maleate
-
Toluene (anhydrous)
Equipment:
-
Reaction flask with a stirrer, condenser, and thermometer
Procedure:
-
Reaction Setup: In a reaction flask, dissolve the O,O-dialkyl dithiophosphoric acid (1 mole) in anhydrous toluene.
-
Addition of Maleate: Add diethyl maleate (1 mole) to the solution.
-
Reaction: Heat the mixture under reflux with stirring for 4-6 hours.
-
Purification: After cooling, the solvent is removed under reduced pressure to yield the crude ashless dithiophosphate ester. Further purification can be achieved through column chromatography if necessary.
Synthesis of Thiophosphoramidate-Based Lubricant Additives
This compound can also react with amines to form thiophosphoramidates, which are effective ashless anti-wear and friction-modifying additives.
Experimental Protocol: Synthesis of a Thiophosphoramidate Additive
Materials:
-
This compound (PSCl₃)
-
A secondary amine (e.g., dioctylamine)
-
A tertiary amine as an acid scavenger (e.g., triethylamine)
-
Anhydrous diethyl ether or toluene
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Thermometer
Procedure:
-
Setup: In a dry three-neck flask under a nitrogen atmosphere, dissolve the secondary amine (e.g., dioctylamine, 2 moles) and triethylamine (2 moles) in anhydrous diethyl ether.
-
Reaction: Cool the solution to 0-5 °C. Add a solution of this compound (1 mole) in diethyl ether dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: The triethylamine hydrochloride precipitate is removed by filtration. The filtrate is washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the thiophosphoramidate product.
Performance Data of Lubricant Additives
The performance of lubricant additives is typically evaluated using standardized tests. The four-ball wear test (ASTM D4172) is commonly used to assess the anti-wear and friction-reducing properties.[1][2][3][4]
Table 1: Four-Ball Wear Test Data for Dithiophosphate Additives
| Additive Type | Alkyl Group | Concentration in Base Oil | Wear Scar Diameter (mm) | Coefficient of Friction (CoF) | Reference |
| ZDDP | Mixed C3/C8 | 1.0 wt% | ~0.48 | Not Reported | [5] |
| Ashless Dithiophosphate | Short-chain (e.g., C3) | 1.0 wt% | Slightly higher than ZDDP | Lower than ZDDP | [1] |
| Ashless Dithiophosphate | Long-chain (e.g., C8) | 1.0 wt% | Higher than short-chain | Similar to short-chain | [1] |
| Base Oil (without additive) | - | - | ~0.79 | Not Reported | [5] |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual values can vary based on the specific base oil and test conditions.
Table 2: Performance Characteristics of Ashless vs. ZDDP Additives
| Property | Ashless Dithiophosphates | Zinc Dialkyldithiophosphates (ZDDP) |
| Anti-Wear Performance | Good to excellent, can be comparable to or slightly inferior to ZDDP.[1] | Excellent, the industry benchmark for many years. |
| Friction Reduction | Generally provides good friction reduction.[1] | Can sometimes increase friction in thin-film, high-pressure contacts.[4] |
| Thermal Stability | Varies with structure, but can be equivalent to ZDDP. | Good thermal stability. |
| Environmental Impact | Ashless, avoiding metal-based ash formation. | Contributes to sulfated ash, phosphorus, and zinc in emissions. |
Diagrams of Synthesis Pathways and Mechanisms
Diagram 1: Synthesis of Dithiophosphate Additives from this compound
Caption: Synthesis of dithiophosphate additives from PSCl₃.
Diagram 2: Mechanism of Anti-Wear Film Formation
Caption: Anti-wear film formation on a metal surface.
Diagram 3: Logical Workflow for Additive Synthesis and Evaluation
Caption: Workflow for additive synthesis and evaluation.
Conclusion
This compound is a fundamental building block for the synthesis of high-performance dithiophosphate-based lubricating oil additives. The protocols outlined provide a basis for the laboratory-scale synthesis of both ZDDP and ashless additives. The performance data indicates that while ZDDP remains a benchmark for anti-wear properties, ashless alternatives derived from the same dithiophosphoric acid intermediate offer a promising, more environmentally friendly option with comparable efficacy. Further research can focus on optimizing the reaction conditions and exploring a wider range of alcohol and amine reactants to fine-tune the properties of the resulting additives for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Thiophosphoryl Chloride (PSCl₃) Synthesis
Welcome to the technical support center for thiophosphoryl chloride (PSCl₃) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, ultimately improving the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main industrial methods for the synthesis of this compound:
-
Direct reaction of phosphorus trichloride (PCl₃) with sulfur (S): This is the most common and practical method, especially for large-scale production.[1][2] The reaction is typically carried out by heating PCl₃ with an excess of sulfur.
-
Reaction of phosphorus pentachloride (PCl₅) with phosphorus pentasulfide (P₂S₅): This is an alternative method for producing PSCl₃.[1][2]
Q2: What is the uncatalyzed reaction temperature for the PCl₃ and sulfur method, and what are its drawbacks?
A2: The uncatalyzed reaction of phosphorus trichloride with sulfur requires a high temperature of around 180°C.[1] While this method can produce high yields after purification, the high temperature can lead to longer reaction times and potential side reactions.
Q3: What types of catalysts can be used to improve the synthesis of this compound from PCl₃ and sulfur?
A3: Various catalysts can be employed to facilitate the reaction at lower temperatures, leading to faster reaction times and potentially higher yields. These include:
-
Metal Halides: Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are known catalysts for this reaction.[3][4]
-
Tertiary Amines: A range of tertiary amines, such as 5-ethyl-2-methylpyridine and tri-n-butylamine, have been shown to be effective catalysts.[3][5][6]
-
Nitroxide Free Radicals: In conjunction with tertiary amines, nitroxide free radicals like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can further enhance the reaction rate.[3][7]
-
Activated Carbon: Activated carbon has also been used to promote the reaction.[7]
Q4: What are the common impurities in this compound synthesis?
A4: Potential impurities can include unreacted starting materials (PCl₃), phosphorus pentachloride (PCl₅), phosphoric acid (H₃PO₄), hydrochloric acid (HCl), and the catalyst itself if one is used (e.g., AlCl₃).[8] Hydrolysis of PSCl₃ due to moisture can also lead to the formation of phosphoric acid, hydrogen sulfide, and hydrochloric acid.[1][9][10]
Q5: How is this compound typically purified?
A5: The most common method for purifying this compound is distillation.[1][2] Fractional distillation can be used to separate the desired product from lower-boiling impurities like PCl₃ and higher-boiling residues.[11] In some cases, a simple distillation is sufficient to obtain a product of high purity.[5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
A low yield is a common problem in the synthesis of this compound. The following troubleshooting guide will help you identify and address potential causes.
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Product Discoloration
Problem: The distilled this compound has a yellow or brown tint.
Possible Causes:
-
Carry-over of Catalyst: Some catalysts, particularly certain tertiary amines, can be carried over during distillation, leading to discoloration.[6]
-
Side Reactions: At excessively high temperatures, side reactions can produce colored impurities.
-
Impurities in Starting Materials: Impurities in the initial phosphorus trichloride or sulfur can lead to colored byproducts.
Solutions:
-
Optimize Distillation: Use fractional distillation with a sufficiently packed column to ensure good separation of the product from less volatile impurities.
-
Recycle the "Heel": Instead of distilling to dryness, leave a "heel" of residue in the reaction vessel. This residue contains the catalyst and can be recycled for subsequent batches, which can also improve yield and reduce waste.[3][5][7]
-
Purify Starting Materials: Ensure the phosphorus trichloride is freshly distilled and the sulfur is of high purity.
Issue 3: Slow Reaction Rate
Problem: The reaction is proceeding very slowly, even at elevated temperatures.
Possible Causes:
-
Insufficient Mixing: Poor agitation can lead to a slow reaction rate, as the reactants are not in sufficient contact.
-
Inactive Catalyst: If using a catalyst, it may be poisoned or inactive.
-
Low Temperature: For uncatalyzed reactions, the temperature may be too low for an efficient reaction rate.
Solutions:
-
Improve Agitation: Ensure vigorous stirring throughout the reaction.
-
Use a Catalyst: The addition of a suitable catalyst can significantly increase the reaction rate, even at lower temperatures.
-
Increase Temperature: For uncatalyzed reactions, gradually increase the temperature to the recommended 180°C while monitoring the reaction progress.[1]
Data Presentation
The following tables summarize quantitative data from various synthesis protocols.
Table 1: Comparison of Catalytic Systems for PSCl₃ Synthesis from PCl₃ and Sulfur
| Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| None | 180 | Several hours | High (unspecified) | [1] |
| Ferric Chloride (FeCl₃) | 120-140 | ~2.5 hours | ~90.5 | [11] |
| 5-ethyl-2-methylpyridine | Reflux | 48-52 mins (after 8-9 recycles) | 95.9-96.4 | [5] |
| Tributylamine & TEMPO | 120 | 22-30 mins | 84.9-87.9 | [7] |
| Tributylamine | 120-150 | < 60 mins | >95 (with heel recycle) | [3] |
Table 2: Effect of Heel Recycling on Yield using 5-ethyl-2-methylpyridine Catalyst
| Recycle Number | Reaction Time | Cumulative Yield (%) |
| 1 | 5 hours | 88.2 |
| 2 | 3 hours | 91.2 |
| 5 | 1 hr 25 mins | 95.0 |
| 10 | 49 mins | 96.2 |
| (Data synthesized from[5]) |
Experimental Protocols
Important Safety Note: this compound and its reactants are toxic, corrosive, and react violently with water.[9][10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Protocol 1: Uncatalyzed Synthesis of this compound
Caption: General experimental workflow for uncatalyzed PSCl₃ synthesis.
Methodology:
-
Reaction Setup: Assemble a reaction flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: Charge the flask with phosphorus trichloride (PCl₃) and a slight excess of elemental sulfur.
-
Reaction: Heat the mixture to 180°C with vigorous stirring.[1] The reaction is complete when the reflux temperature stabilizes at the boiling point of this compound (125°C).
-
Purification: After the reaction is complete, allow the mixture to cool slightly. Purify the this compound by distillation.
Protocol 2: Tertiary Amine Catalyzed Synthesis of this compound
Methodology:
-
Reaction Setup: Use the same setup as in Protocol 1.
-
Heel Formation (First Batch):
-
Charge the reactor with phosphorus trichloride, sulfur, and the tertiary amine catalyst (e.g., 5-ethyl-2-methylpyridine).[5]
-
Heat the mixture to reflux with stirring.
-
After the reaction is complete, distill the this compound, leaving a "heel" of the reaction mixture containing the catalyst in the flask.[5]
-
-
Subsequent Batches (with Heel Recycle):
-
To the hot heel from the previous batch, add fresh phosphorus trichloride and sulfur.[5]
-
Heat to reflux and monitor the reaction. The reaction time should decrease significantly in subsequent cycles.[5]
-
Distill the product, again leaving a heel for the next batch. This process can be repeated for multiple cycles.[3]
-
Protocol 3: Synthesis of this compound from PCl₅ and P₂S₅
Methodology:
-
Reaction Setup: Use a similar setup to Protocol 1, ensuring all glassware is thoroughly dried.
-
Charging Reactants: In a dry, inert atmosphere, combine phosphorus pentachloride (PCl₅) and phosphorus pentasulfide (P₂S₅) in the reaction flask. The stoichiometric ratio is 3 moles of PCl₅ to 1 mole of P₂S₅ to produce 5 moles of PSCl₃.[1][2]
-
Reaction: Gently heat the mixture with stirring. The reaction is often initiated by gentle warming and can be exothermic. Control the temperature to maintain a steady reaction rate.
-
Purification: Once the reaction is complete, the this compound can be isolated and purified by distillation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. PROCESS FOR PREPARATION OF this compound AND ACEPHATE | TREA [trea.com]
- 4. DE1116639B - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. US5464600A - Amine catalyzed reaction in the production of this compound - Google Patents [patents.google.com]
- 6. JP2022553239A - Process for preparing this compound and acephate - Google Patents [patents.google.com]
- 7. US6251350B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 8. This compound | 3982-91-0 [chemicalbook.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ICSC 0581 - this compound [inchem.org]
- 11. US2850353A - Preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Thiophosphoryl Chloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of thiophosphoryl chloride (PSCl₃). The following information is designed to address specific issues related to catalyst selection and optimization that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound?
A1: The synthesis of this compound from phosphorus trichloride (PCl₃) and sulfur (S) can be carried out without a catalyst at high temperatures (around 180°C).[1][2] However, to facilitate the reaction at lower temperatures and improve reaction rates, several types of catalysts are employed. The most common classes include:
-
Tertiary Amines: These are widely used base catalysts. Examples include trialkylamines (e.g., tri-n-butylamine) and substituted pyridines (e.g., 5-ethyl-2-methylpyridine).[3][4]
-
Metal Halides: Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have been historically used to catalyze the reaction.[5][6]
-
Activated Carbon: Activated carbon, sometimes activated with potassium sulfide (K₂S), is another catalyst option.[3][7]
-
Co-catalyst Systems: Some processes utilize a combination of catalysts, such as a tertiary amine with a nitroxide free radical like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), to enhance reaction efficiency.[4][7]
Q2: How do I select the appropriate catalyst for my synthesis?
A2: The choice of catalyst depends on several factors, including the desired reaction temperature, reaction time, and considerations for product purification and catalyst disposal. Tertiary amines are often preferred due to their high catalytic activity at moderate temperatures and the potential for catalyst recycling.[3] Metal halides are also effective but can lead to product contamination if not properly removed.[6] Activated carbon is a solid catalyst that can simplify removal, but it may lead to issues like product discoloration.[4][8]
Q3: What are the advantages of using a tertiary amine catalyst?
A3: Tertiary amine catalysts offer several benefits:
-
They allow the reaction to proceed at lower temperatures (typically 110°C to 140°C) compared to the uncatalyzed reaction.[3]
-
The process is often a one-pot synthesis, which is efficient.[3]
-
By-products can be easily removed, and the catalyst can often be recycled by retaining the distillation heel for subsequent batches.[3][4]
-
They help avoid the disposal problems associated with solid catalysts like activated carbon.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | - Inadequate catalyst concentration- Low reaction temperature- Poor mixing | - Increase catalyst loading within the recommended range (e.g., 0.01-0.08 mole fraction of PCl₃ for tributylamine).[4]- Ensure the reaction temperature is maintained within the optimal range for the chosen catalyst (e.g., 110-150°C for tertiary amines).[3][4]- Improve agitation to ensure proper mixing of reactants and catalyst. |
| Product Discoloration (e.g., blackening) | - Catalyst carryover during distillation, particularly with solid catalysts like activated carbon.[4][8] | - If using a solid catalyst, ensure efficient filtration before distillation.- For liquid catalysts, optimize distillation conditions to prevent carryover of the catalyst-containing heel.- Consider switching to a liquid, recyclable catalyst like a tertiary amine. |
| Foaming in the Reactor | - Issue often associated with solid catalysts like activated charcoal.[4] | - Reduce the agitation speed if excessive.- Consider using an anti-foaming agent, ensuring it is compatible with the reaction.- Switch to a liquid catalyst system. |
| Difficult Catalyst Removal/Disposal | - Use of solid catalysts that form a viscous slurry.[4]- Contamination of the product with metal halide catalysts.[6] | - Opt for a recyclable liquid catalyst like a tertiary amine where the distillation heel can be reused.[3][4]- If using a solid catalyst, investigate appropriate disposal methods for the corrosive slurry. |
Catalyst Performance Data
The following table summarizes typical reaction conditions for different catalysts used in the synthesis of this compound.
| Catalyst | Catalyst Type | Typical Reaction Temperature (°C) | Key Advantages | Potential Issues |
| None | - | ~180 | Simple, no catalyst cost or removal | High energy consumption |
| Tertiary Amines (e.g., Tributylamine) | Homogeneous Base | 110 - 150 | Recyclable, high yield, avoids solid disposal | Potential for side reactions if not optimized |
| Ferric Chloride (FeCl₃) | Homogeneous Lewis Acid | 120 - 140 | Economical | Can contaminate the final product |
| Activated Carbon | Heterogeneous | Reflux | Easy to separate (in theory) | Product discoloration, foaming, disposal of slurry |
| Tertiary Amine + TEMPO | Homogeneous Co-catalyst | Not specified | Potentially faster reaction times | More complex catalyst system |
Experimental Protocols
General Procedure for this compound Synthesis using a Tertiary Amine Catalyst
This protocol is a generalized procedure based on common practices described in the literature.[3][4]
-
Reactor Setup: A suitable reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet is charged with phosphorus trichloride (PCl₃) and sulfur (S). The molar ratio of sulfur to phosphorus trichloride is typically between 1.5:1 and 1:1.[3]
-
Catalyst Addition: A catalytic amount of the selected tertiary amine (e.g., tributylamine) is added to the reactor. The amount can range from 0.01 to 0.08 mole fraction relative to the phosphorus trichloride.[4]
-
Reaction: The reaction mixture is heated to a temperature between 110°C and 150°C with continuous stirring under a nitrogen atmosphere.[4] The reaction progress can be monitored by analyzing aliquots. Reaction times can be as short as less than 60 minutes.[4]
-
Product Isolation: Upon completion of the reaction, the crude this compound is purified by distillation. The fraction boiling between 120°C and 125°C is collected.[4]
-
Catalyst Recycling: The distillation residue, or "heel," which contains the catalyst and unreacted starting materials, can be recycled for subsequent batches.[4]
Visualizations
Catalyst Selection Logic
Caption: Decision tree for selecting a catalyst for this compound synthesis.
Experimental Workflow
Caption: General experimental workflow for catalyzed synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision-making for common synthesis issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. US5464600A - Amine catalyzed reaction in the production of this compound - Google Patents [patents.google.com]
- 4. PROCESS FOR PREPARATION OF this compound AND ACEPHATE | TREA [trea.com]
- 5. US2850353A - Preparation of this compound - Google Patents [patents.google.com]
- 6. DE1116639B - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. US6251350B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 8. JP2022553239A - Process for preparing this compound and acephate - Google Patents [patents.google.com]
Controlling exothermic reactions in thiophosphoryl chloride production
Technical Support Center: Thiophosphoryl Chloride Synthesis
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound (PSCl₃). It focuses on understanding and controlling the exothermic nature of the primary synthesis reaction to ensure experimental safety and success.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for producing this compound?
A1: The most common and practical method for synthesizing this compound is the direct reaction of phosphorus trichloride (PCl₃) with sulfur (S).[1][2][3] In this reaction, the reactants are typically heated together to produce the desired product, which is then purified by distillation.
Q2: Why is controlling the temperature so critical during this synthesis?
A2: The reaction between phosphorus trichloride and sulfur is highly exothermic. Without proper control, the heat generated can lead to a rapid increase in temperature and pressure, resulting in a dangerous condition known as a thermal runaway.[4][5] A runaway reaction can cause equipment failure, explosions, and the release of toxic and corrosive materials.[6][7] Effective temperature management is essential for safety, maximizing product yield, and ensuring product purity.[8]
Q3: What are the general strategies for controlling this exothermic reaction?
A3: Several strategies are employed to manage the heat generated during production:
-
Gradual Reactant Addition: Slowly adding one reactant (typically PCl₃) to the other allows for the heat to be dissipated as it is generated, preventing a rapid temperature spike.[9] The rate of addition can be controlled to match the rate of conversion.[9]
-
Use of Catalysts: Catalysts can facilitate the reaction at lower, more manageable temperatures.[1][2] Tertiary amines and metal halides are common examples.[9][10][11]
-
Effective Cooling Systems: The use of reactor cooling jackets, internal cooling coils, or external heat exchangers is critical for removing excess heat from the reaction vessel.[8][12]
-
Solvent/Diluent Use: Performing the reaction in a suitable inert solvent or using the product (this compound) as a reaction medium can help absorb heat and moderate the reaction temperature.[10][13]
-
Continuous Monitoring: Real-time monitoring of temperature and pressure allows for immediate adjustments to control parameters if deviations from the set-points occur.[8][14]
Q4: What types of catalysts are effective for this synthesis?
A4: A variety of catalysts can be used to promote the reaction between PCl₃ and sulfur at lower temperatures. These include:
-
Tertiary Amines: Such as tri-n-butylamine or pyridine-based compounds like 5-ethyl-2-methylpyridine.[10][11]
-
Metal Halides: Ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are known to catalyze the reaction.[4][9]
-
Nitroxide Free Radicals: Certain patents describe the use of stable free radicals like TEMPO in conjunction with other catalysts.[15]
Q5: What are the primary hazards associated with this compound?
A5: this compound is a corrosive and toxic substance. It reacts violently with water and humidity, decomposing to produce toxic and corrosive fumes, including hydrogen chloride, hydrogen sulfide, and phosphoric acid.[1][6] This reaction with water also presents a fire and explosion hazard.[6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guide
Issue: The reaction temperature is rising too quickly, exceeding the target range.
-
Immediate Action:
-
Immediately stop the addition of phosphorus trichloride.
-
Increase the flow rate of the cooling system to maximum.
-
If the temperature continues to rise uncontrollably, prepare for emergency shutdown procedures, which may include quenching the reaction if a safe and validated method is available.
-
-
Possible Causes & Solutions:
-
PCl₃ Addition Rate is Too High: The rate of heat generation is exceeding the cooling capacity. Solution: Reduce the addition rate. The rate should be slow enough to maintain a stable internal temperature.[9]
-
Insufficient Cooling: The cooling system is not adequate or is malfunctioning. Solution: Verify that the cooling fluid is at the correct temperature and flow rate. Ensure the heat exchange surfaces are clean and efficient. For future experiments, consider a more powerful cooling system or reducing the reaction scale.[5][8]
-
Incorrect Reactant Concentration: Using highly concentrated reactants can lead to a more vigorous reaction. Solution: Conduct the reaction in a suitable solvent or use the product, PSCl₃, as a diluent to moderate the exotherm.[10][13]
-
Issue: The reaction fails to initiate or is proceeding very slowly.
-
Possible Causes & Solutions:
-
Reaction Temperature is Too Low: The activation energy for the reaction has not been reached. Solution: Gradually increase the temperature of the reaction mixture to the recommended initiation temperature for the specific protocol (catalyzed or uncatalyzed).
-
Catalyst is Inactive or Absent: If using a catalyzed process, the catalyst may be of poor quality, or an insufficient amount was added. Solution: Ensure the catalyst is pure and added in the correct proportion.[9][10] For uncatalyzed reactions, a higher temperature is required.[1]
-
Poor Mixing: Inadequate agitation can lead to localized concentrations and prevent the reactants from interacting effectively. Solution: Ensure the stirring mechanism is functioning correctly and provides vigorous mixing.
-
Issue: The final product yield is significantly lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have been allowed to run to completion. Solution: Increase the reaction time or ensure the temperature was maintained in the optimal range for the duration of the experiment.
-
Side Reactions: Overheating can lead to the formation of byproducts. Solution: Improve temperature control throughout the process. Ensure the gradual addition of reactants to avoid temperature spikes.
-
Loss During Workup/Distillation: The product may be lost during the purification steps. Solution: Optimize the distillation process. Ensure all glassware is properly sealed to prevent the loss of the volatile product. Check for and eliminate any leaks in the system.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for different catalyzed synthesis methods.
Table 1: Tertiary Amine Catalyzed Synthesis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Reaction Temperature | 100-150 °C (preferably 110-130 °C) | [10] |
| Reactant Molar Ratio (PCl₃:S) | Approx. 1:1 | [10] |
| Catalyst | Tributylamine | [10] |
| Catalyst Amount | 0.01-0.08 mole fraction of PCl₃ | [10] |
| Reaction Medium | this compound (PSCl₃) |[10] |
Table 2: Ferric Chloride Catalyzed Synthesis Parameters
| Parameter | Value | Reference |
|---|---|---|
| Initial Temperature (Sulfur + Catalyst) | 130-140 °C | [9] |
| Reaction Temperature (During PCl₃ addition) | Approx. 120 °C (under reflux) | [9] |
| Catalyst | Ferric Chloride (FeCl₃) | [9] |
| Total Catalyst Amount | 0.7% to 2.6% by weight of PCl₃ | [9] |
| Addition Strategy | Gradual addition of PCl₃ containing dissolved FeCl₃ |[9] |
Experimental Protocols
Warning: These procedures involve hazardous materials and a highly exothermic reaction. A thorough risk assessment must be conducted. All operations must be performed in a certified chemical fume hood with appropriate PPE, including acid-resistant gloves and safety goggles. An emergency plan must be in place.
Protocol 1: Amine-Catalyzed Synthesis of this compound
-
Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with CaCl₂), a thermocouple for internal temperature monitoring, and an addition funnel. The reactor should be placed in a heating mantle connected to a temperature controller and have an external cooling bath (e.g., an ice-water bath) ready for immediate use.
-
Charging Reactants: To the flask, add 83.5 g (0.5 mol) of this compound as the reaction medium, 16.8 g (0.525 mol) of sulfur powder, and 1.85 g (0.01 mol) of tri-n-butylamine.[10]
-
Initiation: Begin stirring and heat the mixture to 120 °C.
-
PCl₃ Addition: Once the temperature is stable, begin the slow, dropwise addition of 68.7 g (0.5 mol) of phosphorus trichloride from the addition funnel. Monitor the internal temperature closely. Adjust the addition rate to maintain the temperature between 120-130 °C. Use the external cooling bath as needed to prevent the temperature from exceeding 130 °C. This addition should take approximately 40-60 minutes.[10]
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 125 °C with stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
Purification: Cool the mixture to room temperature. The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 125 °C.
Protocol 2: Ferric Chloride-Catalyzed Synthesis of this compound
-
Reactor Setup: Use the same reactor setup as described in Protocol 1.
-
Catalyst Preparation: Prepare a PCl₃-catalyst solution by dissolving 1.4 g of anhydrous ferric chloride in 137.3 g (1.0 mol) of phosphorus trichloride. This may require gentle warming.
-
Charging Reactants: To the reaction flask, add 33.6 g (1.05 mol) of sulfur powder and 1.0 g of anhydrous ferric chloride.[9]
-
Initiation: Begin stirring and heat the sulfur-catalyst mixture to 135 °C.
-
PCl₃ Addition: Slowly add the PCl₃-catalyst solution from the addition funnel. The reaction will initiate, and the temperature will begin to drop. Adjust the addition rate to maintain a steady reflux and keep the vapor temperature above 120 °C.[9] The internal temperature should stabilize around 120-125 °C.
-
Reaction Completion: Continue the addition until all the PCl₃-catalyst solution has been added. The rate of addition should effectively equal the rate of reaction.
-
Purification: After a brief cooling period, purify the product via fractional distillation as described in Protocol 1.
Visualizations
Caption: Experimental workflow for controlling exothermic PSCl₃ synthesis.
Caption: Troubleshooting decision tree for a thermal runaway event.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. CharChem. Chemical reactions' reference [charchem.org]
- 4. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 6. ICSC 0581 - this compound [inchem.org]
- 7. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. US2850353A - Preparation of this compound - Google Patents [patents.google.com]
- 10. PROCESS FOR PREPARATION OF this compound AND ACEPHATE | TREA [trea.com]
- 11. US5464600A - Amine catalyzed reaction in the production of this compound - Google Patents [patents.google.com]
- 12. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. blog.wika.com [blog.wika.com]
- 15. US6251350B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
Technical Support Center: Thiophosphoryl Chloride (PSCl₃) Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of crude thiophosphoryl chloride (PSCl₃).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains impurities stemming from its synthesis, which is most commonly the reaction of phosphorus trichloride (PCl₃) with sulfur.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Excess phosphorus trichloride (PCl₃) and elemental sulfur.
-
Side-Reaction Products: Phosphorus oxychloride (POCl₃) can form if moisture or oxygen is present during the reaction.
-
Hydrolysis Products: this compound reacts with water to produce hydrochloric acid (HCl), phosphoric acid (H₃PO₄), and hydrogen sulfide (H₂S).[1][3][4][5] These can be present if the material is exposed to moist air.
-
Decomposition Products: Heating can lead to the formation of various phosphorus-sulfur compounds.
Q2: What is the primary method for purifying crude this compound?
A2: Fractional distillation at atmospheric pressure is the most common and effective method for purifying this compound on a laboratory and industrial scale.[1][6][7] This technique separates PSCl₃ from less volatile impurities like sulfur and more volatile impurities like phosphorus trichloride.
Q3: What are the key physical properties to consider during purification?
A3: Understanding the physical properties of this compound and its common impurities is crucial for successful purification by distillation.
| Compound | Formula | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | PSCl₃ | 125 | 1.668 |
| Phosphorus Trichloride | PCl₃ | 76 | 1.574 |
| Phosphorus Oxychloride | POCl₃ | 105.8 | 1.645 |
| Sulfur | S | 444.6 | 2.07 |
(Data sourced from multiple references)[3][8]
Troubleshooting Guide
Problem 1: The distilled this compound is discolored (yellow, brown, or black).
| Possible Cause | Troubleshooting Step |
| Residual Elemental Sulfur: | Ensure the distillation temperature does not significantly exceed the boiling point of PSCl₃ to minimize the carryover of sulfur-containing impurities. Consider a pre-distillation filtration of the crude material if significant solid sulfur is present. |
| Thermal Decomposition: | Overheating during distillation can cause decomposition. Maintain a steady heating mantle temperature and use a vacuum for distillation if heat sensitivity is a concern, although atmospheric distillation is standard. |
| Reaction with Contaminants: | Ensure all glassware is scrupulously dry to prevent hydrolysis, which can lead to corrosive byproducts and discoloration.[5] A patent noted obtaining black-colored this compound, indicating this can be a process-related issue.[6] |
Problem 2: The final product yield is lower than expected.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction: | Before purification, ensure the initial synthesis reaction has gone to completion. Reaction progress can be monitored by gas chromatography (GC).[6] |
| Premature Fraction Collection: | A significant amount of product may be lost in the initial fraction (forerun) or left in the distillation heel. Collect fractions carefully based on boiling point, monitoring the head temperature closely. |
| Decomposition During Distillation: | As with discoloration, avoid excessive temperatures. The use of catalysts like tributylamine in the synthesis step can lead to high yields (stabilizing at 93-95%) and high purity (>99%) upon distillation.[6] Recycling the distillation heel, which contains the catalyst, can improve yields in subsequent batches.[6][9] |
| Hydrolysis: | The system must be protected from atmospheric moisture. Use a drying tube or conduct the distillation under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: The purified product fumes excessively in the air.
| Possible Cause | Troubleshooting Step |
| Presence of Volatile Acidic Impurities: | This is a strong indicator of residual HCl from hydrolysis or unreacted PCl₃, which also fumes in moist air.[5][10] |
| Inefficient Fractional Distillation: | The presence of PCl₃ (B.P. 76°C) in the final product suggests poor separation. Ensure your distillation column has sufficient theoretical plates for a clean separation. A distinct fraction boiling below ~120°C should be collected and discarded before collecting the main PSCl₃ fraction.[6] |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Fractional Distillation
This protocol is based on common industrial and laboratory practices.[6][7]
Objective: To purify crude this compound by removing unreacted PCl₃ and other high- or low-boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Drying tube (filled with CaCl₂ or similar) or inert gas setup
Methodology:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator before assembly.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the flask gently.
-
Fraction 1 (Forerun): Carefully monitor the temperature at the distillation head. Collect the first fraction, which will primarily consist of unreacted phosphorus trichloride, at a temperature range of approximately 75-80°C.[6]
-
Intermediate Fraction: There may be an intermediate fraction where the temperature rises. This should be collected separately.
-
Fraction 2 (Product): Once the temperature stabilizes at the boiling point of this compound (approximately 120-125°C), switch to a clean, dry receiving flask.[6] Collect the colorless liquid until the temperature begins to drop or just before the distillation flask goes to dryness.
-
-
Shutdown and Storage:
-
Allow the apparatus to cool completely before disassembling.
-
The distillation residue ("heel") may contain catalysts and can be recycled for subsequent synthesis batches.[6][9]
-
Store the purified this compound in a tightly sealed, airtight container under an inert atmosphere to prevent hydrolysis.[5]
-
Purity Analysis: The purity of the collected fraction should be confirmed using Gas Chromatography (GC) or ³¹P NMR spectroscopy.
Diagrams and Workflows
Caption: Workflow for PSCl₃ purification.
Caption: Troubleshooting logic for discolored PSCl₃.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. CharChem. Chemical reactions' reference [charchem.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0581 - this compound [inchem.org]
- 6. PROCESS FOR PREPARATION OF this compound AND ACEPHATE | TREA [trea.com]
- 7. US2850353A - Preparation of this compound - Google Patents [patents.google.com]
- 8. This compound 98 3982-91-0 [sigmaaldrich.com]
- 9. US6251350B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Thiophosphorylation of Alcohols
Welcome to the technical support center for the thiophosphorylation of alcohols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the thiophosphorylation of alcohols, a crucial reaction for synthesizing a variety of organophosphorus compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for the thiophosphorylation of alcohols?
The most common reagents are phosphorus pentasulfide (P₂S₅ or its dimer P₄S₁₀) and Lawesson's Reagent (LR). P₄S₁₀ is a strong, cost-effective thionating agent, while Lawesson's Reagent is generally milder and more soluble in organic solvents, though it can be more expensive.[1]
Q2: What is the primary product of reacting an alcohol with phosphorus pentasulfide?
The reaction of an alcohol (ROH) with phosphorus pentasulfide (P₄S₁₀) predominantly yields O,O-dialkyl dithiophosphoric acids, (RO)₂P(S)SH, along with the evolution of hydrogen sulfide (H₂S) gas.[2]
Q3: My reaction with Lawesson's Reagent is complete, but I'm having difficulty purifying my product. Why is this?
A common issue with Lawesson's Reagent is the formation of a stoichiometric six-membered phosphorus- and sulfur-containing ring byproduct.[3][4] This byproduct often has a similar polarity to the desired thiophosphorylated product, making separation by conventional column chromatography challenging.[3]
Q4: Can thiophosphorylation lead to the formation of a thiol instead of the desired thiophosphate?
Yes, in some cases, particularly with Lawesson's Reagent, alcohols can be converted directly to the corresponding thiols (R-SH).[5] This is often accompanied by dehydration byproducts (alkenes).
Troubleshooting Guide
This guide addresses specific issues that may arise during the thiophosphorylation of alcohols.
Issue 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
-
Poor Reagent Quality:
-
P₄S₁₀: Can degrade with improper storage. Use freshly opened or properly stored reagent.
-
Lawesson's Reagent: Can also degrade. Its quality can be assessed by its color (should be a pale yellow powder).
-
-
Inadequate Reaction Temperature:
-
Insufficient Reaction Time:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or ³¹P NMR). Some reactions, especially with sterically hindered alcohols, may require extended reaction times.
-
-
Solvent Issues:
-
Ensure the solvent is anhydrous, as water can react with the thiophosphorylating agents.
-
Toluene is a commonly used solvent for these reactions.[7] The choice of solvent can influence reaction rates and side product formation.
-
Issue 2: Presence of Multiple Side Products in the Reaction Mixture
Common Side Products & Prevention Strategies
-
With P₄S₁₀:
-
Side Products: Neutral impurities such as the disulfide [(RO)₂P(S)S]₂, thioanhydride [(RO)₂P(S)]₂S, and trimethyl ester of dithiophosphoric acid can form.[7]
-
Prevention:
-
-
With Lawesson's Reagent:
-
Oxidation Products:
-
Side Product: The desired dithiophosphoric acid can be oxidized to form a disulfide.
-
Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the product is sensitive to air.
-
Issue 3: Difficulty in Product Purification
Purification Strategies
-
Removing Lawesson's Reagent Byproducts:
-
Chemical Treatment: After the reaction, the mixture can be treated with ethylene glycol[3][4] or ethanol[3] at elevated temperatures. This converts the problematic byproduct into a more polar species that is easier to remove during an aqueous workup.
-
Aqueous Workup: An aqueous workup with a base, such as sodium bicarbonate (NaHCO₃), can help remove acidic byproducts.[8]
-
-
General Purification:
-
Extraction: The desired O,O-dialkyl dithiophosphoric acids can often be separated from neutral impurities by extraction into an aqueous base, followed by re-acidification and extraction back into an organic solvent.
-
Chromatography: While challenging, column chromatography on silica gel can be used. A careful selection of the eluent system is critical.
-
Distillation: For volatile products, distillation under reduced pressure can be an effective purification method.
-
Data Presentation
The yield of O,O-dialkyl dithiophosphoric acids can vary depending on the alcohol used and the reaction conditions.
| Alcohol | Thiophosphorylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| Methanol | P₄S₁₀ | Toluene, 60-75°C, 30-60 min | 91-93% | [7] |
| Ethanol | P₄S₁₀ | No catalyst, 70°C, 92.5 hrs | 84.9% | [9] |
| Ethanol | P₄S₁₀ | Trimethyldodecylphosphonium bromide, 70°C | 94.9% | [9] |
| Isopropanol | P₄S₁₀ | No catalyst, 75°C, 3 hrs | 87.8% | [9] |
| Various Alcohols | P₄S₁₀ | Progressive method | 95.5-98.7% | [2] |
Experimental Protocols
Protocol 1: General Synthesis of O,O-Dialkyl Dithiophosphoric Acid using P₄S₁₀
This protocol is a general procedure for the synthesis of O,O-dialkyl dithiophosphoric acids from the corresponding alcohol and phosphorus pentasulfide.[2]
-
Reaction Setup: To a glass reactor equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., a trap with 10% NaOH solution to neutralize H₂S), add the corresponding alcohol (4 moles).
-
Reagent Addition: At room temperature and with stirring, add phosphorus pentasulfide (P₄S₁₀) (1 mole) in portions over a period of 1 hour. A vigorous evolution of H₂S gas will be observed.
-
Reaction: After the addition of P₄S₁₀ is complete, heat the reaction mixture to 80°C. Continue stirring at this temperature for 4-5 hours, or until the evolution of H₂S ceases.
-
Workup: Cool the reaction mixture to room temperature. The crude O,O-dialkyl dithiophosphoric acid can then be purified, for example, by neutralization with an aqueous base, separation of the aqueous layer, and subsequent re-acidification and extraction.
Protocol 2: Thionation and Workup using Lawesson's Reagent
This protocol describes a general method for a thionation reaction followed by a workup procedure designed to remove the problematic byproducts of Lawesson's Reagent.[3]
-
Reaction: In a flask equipped with a reflux condenser, dissolve the starting material (e.g., an amide, 1.0 mmol) and Lawesson's Reagent (0.60 mmol) in toluene (4 mL). Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Byproduct Decomposition: Cool the reaction mixture. Add ethanol (2 mL) and heat the mixture at reflux for 2 hours. This step is designed to decompose the Lawesson's Reagent byproduct.
-
Workup: Remove the volatile solvents under reduced pressure. Dilute the residue with ethyl acetate and perform an aqueous workup (e.g., washing with water and brine).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified if necessary.
Visualizations
Caption: General workflow for the thiophosphorylation of alcohols.
Caption: Troubleshooting logic for thiophosphorylation reactions.
References
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 7. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. DK166086B - METHOD OF PREPARING DITHIOPHOSPHORIC ACID-0,0 DIESTER - Google Patents [patents.google.com]
Safe handling and quenching procedures for thiophosphoryl chloride
This guide provides essential information for the safe handling, quenching, and troubleshooting of thiophosphoryl chloride (PSCl₃) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (PSCl₃) is a colorless, pungent-smelling liquid that fumes in air.[1][2][3] It is a highly reactive and corrosive inorganic compound used in the synthesis of insecticides and other organic compounds.[1][2] The primary hazards are its high toxicity, corrosivity, and violent reactivity with water and other substances.[4][5]
-
Toxicity: It is fatal if inhaled and harmful if swallowed.[6][7] Vapors are corrosive to the eyes, skin, and respiratory tract, and inhalation can cause delayed and potentially fatal pulmonary edema.[8]
-
Corrosivity: It causes severe burns to the skin, eyes, and mucous membranes upon contact.[4][8]
-
Reactivity: It reacts violently with water, moist air, alcohols, bases, and strong oxidizing agents.[4][5][7] This reaction is highly exothermic and produces toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen sulfide (H₂S), and phosphoric acid.[1][5][9]
Q2: What are the proper storage conditions for this compound?
A2: this compound must be stored in a cool, dry, well-ventilated area, separate from incompatible materials.[8][10] Storage areas should be fireproof.[8] Containers must be kept tightly closed and airtight to prevent contact with moisture.[8][10]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE setup is critical. All handling must be done inside a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. | Protects against severe skin burns and absorption.[8][11] |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes and corrosive vapors that can cause severe eye damage.[6][7][8] |
| Body Protection | Acid-resistant or flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. | Provides a barrier against accidental spills and splashes.[6][8] |
| Respiratory Protection | A NIOSH-approved full-facepiece respirator with appropriate cartridges (e.g., ABEK filter type) is required.[6][7] | Protects against inhalation of fatal and corrosive vapors.[6][8] |
Troubleshooting Guide
Q4: I observe fumes coming from my container of this compound. What should I do?
A4: Fuming indicates exposure to moisture in the air.[3][5] This is a sign that the container may not be properly sealed. Immediately ensure the container is tightly closed. If the fuming is significant, it indicates a potential leak. Work within a fume hood, wear full PPE, and carefully inspect the container. If a leak is confirmed, transfer the contents to a new, dry, and properly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Q5: I spilled a small amount of this compound in the fume hood. How do I clean it up?
A5: For small spills within a fume hood:
-
Ensure you are wearing full PPE.
-
Contain the spill with an inert absorbent material like dry sand, vermiculite, or a commercial sorbent like Chemizorb®.[6][8] DO NOT use water or combustible materials like paper towels. [8]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable waste container.[8]
-
The collected waste must be treated as hazardous. Proceed with the quenching protocol for waste before final disposal.
-
Wipe the area with a cloth dampened with an inert solvent (e.g., hexane), followed by a thorough decontamination procedure.
Q6: My reaction is producing unexpected heat and gas. What is happening?
A6: An uncontrolled exothermic reaction may be occurring, likely due to contamination with an incompatible substance, most commonly water.[4][5] The reaction of this compound with water generates significant heat and toxic gases.[5] If it is safe to do so, cool the reaction vessel with an ice bath. Do not add any more reagents. If the reaction is uncontrollable, evacuate the area and follow emergency procedures.
Experimental Protocols
Protocol 1: Safe Quenching of Excess this compound
This procedure should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Materials:
-
Three-neck round-bottom flask (sized appropriately to be no more than 1/3 full at the end of the procedure)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert, high-boiling solvent (e.g., Toluene)
-
Quenching agent: Isopropanol
-
Neutralizing agent: Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Place the excess this compound in the three-neck flask equipped with a magnetic stir bar and place it under an inert atmosphere.
-
Dilute the this compound by adding an inert solvent like toluene (a 5-10 fold dilution is recommended).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add isopropanol dropwise from the dropping funnel.[12][13] Isopropanol reacts less vigorously than water. Be prepared for the evolution of HCl gas. Ensure the fume hood exhaust is adequate.
-
Control the rate of addition to keep the internal temperature below 20 °C. If the reaction becomes too vigorous (excessive gas evolution or temperature rise), stop the addition immediately and wait for it to subside before continuing.
-
After the addition is complete and the initial vigorous reaction has ceased, allow the mixture to slowly warm to room temperature and stir for at least 2 hours to ensure the reaction is complete.
-
Once the mixture is at room temperature and no further reaction is observed, the resulting solution can be cautiously quenched further by the slow, dropwise addition of water.
-
Finally, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral.
-
Dispose of the final mixture as hazardous aqueous/organic waste according to your institution's guidelines.
Protocol 2: First Aid Procedures
Immediate and decisive action is critical.[7][8]
| Exposure Route | First Aid Action |
| Inhalation | Move the victim to fresh air immediately.[8] If breathing is difficult, provide artificial respiration (do not use mouth-to-mouth).[7] Keep the person warm and at rest in a half-upright position.[8] Seek immediate medical attention. Symptoms like pulmonary edema may be delayed.[8] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [8] Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[14] Seek immediate medical attention. |
Workflow for Safe Handling and Quenching
Caption: Logical workflow for the safe handling and quenching of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | 3982-91-0 [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.at [fishersci.at]
- 8. ICSC 0581 - this compound [inchem.org]
- 9. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting low yield in the synthesis of O,O-diethyl thiophosphoryl chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of O,O-diethyl thiophosphoryl chloride.
Troubleshooting Guides & FAQs
Question 1: What are the common causes for a significantly low yield of O,O-diethyl this compound?
Several factors can contribute to a low yield. The most common issues include:
-
Presence of Water: O,O-diethyl this compound is sensitive to moisture and will hydrolyze, reducing the yield of the desired product.[1][2] It is crucial to use anhydrous reagents and solvents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Improper Stoichiometry: The molar ratios of the reactants are critical. An incorrect ratio of phosphorus pentasulfide to ethanol or of the intermediate O,O-diethyl dithiophosphoric acid to the chlorinating agent can lead to incomplete reaction or the formation of side products.
-
Side Reactions: Several side reactions can occur, diminishing the yield of the main product. For instance, the formation of sulfur as a byproduct is a common issue in many synthesis routes.[3] Additionally, oxygenated phosphorus impurities can be formed.[4]
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. For example, the chlorination step is often carried out at low temperatures to minimize side reactions.[5]
-
Losses during Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and distillation steps. Distillation, in particular, requires careful control of pressure and temperature to avoid decomposition and maximize recovery.[3]
Question 2: My reaction has produced a significant amount of solid yellow precipitate. What is it and how can I remove it?
The yellow precipitate is most likely elemental sulfur, a common byproduct in the synthesis of thiophosphoryl compounds, especially when using phosphorus pentasulfide.[3]
Removal of Sulfur:
-
Filtration: In some cases, the sulfur can be removed by filtration before distillation.
-
Distillation: The most common method for separating O,O-diethyl this compound from sulfur is vacuum distillation.[3] The product is distilled away from the less volatile sulfur. However, care must be taken as thermal instability can be an issue.[4]
Question 3: I am observing the formation of oxygenated phosphorus impurities. How can I minimize their formation and remove them?
Oxygenated phosphorus compounds are common impurities that can arise from the presence of moisture or air.[4]
Minimizing Formation:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents and reagents.
-
Maintain an inert atmosphere throughout the reaction and work-up.
Removal of Impurities:
-
A patented method suggests treating the crude product with an alcohol. The alcohol reacts with the oxygenated phosphorus impurities to form products that can be more easily separated by distillation.[4]
Question 4: What are the different synthesis routes for O,O-diethyl this compound, and which one is recommended?
There are two primary methods for the synthesis of O,O-diethyl this compound:
-
One-Step Process: This method involves reacting phosphorus pentasulfide, an alcohol (ethanol), and chlorine in a single step.[3][4]
-
Two-Step Process: This is a more common approach.
The two-step process is often preferred as it can offer better control over the reaction and potentially higher purity of the final product.
Quantitative Data Summary
| Parameter | Value | Source |
| Typical Distilled Yield | 73.2% - 95% | [3] |
| Boiling Point | 49 °C @ 133Pa | [5] |
| Density | 1.202 g/cm³ | [5] |
Experimental Protocol: Two-Step Synthesis of O,O-diethyl this compound
This protocol is a generalized procedure based on common methods.[3][4][5][6] Researchers should adapt it to their specific laboratory conditions and safety protocols.
Step 1: Synthesis of O,O-diethyl dithiophosphoric acid
-
Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize hydrogen sulfide gas produced). The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen).
-
Reactants: Phosphorus pentasulfide is suspended in an inert solvent.
-
Addition of Ethanol: Anhydrous ethanol is added dropwise to the stirred suspension. The addition rate should be controlled to maintain the reaction temperature within a specific range, often with cooling.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.
-
Work-up: The reaction mixture is then worked up to isolate the O,O-diethyl dithiophosphoric acid.
Step 2: Chlorination of O,O-diethyl dithiophosphoric acid
-
Reaction Setup: A similar setup to Step 1 is used, with a gas inlet for the chlorinating agent. The reaction is typically performed at a low temperature.
-
Chlorination: The O,O-diethyl dithiophosphoric acid from Step 1 is dissolved in an appropriate solvent. Chlorine gas is then bubbled through the solution at a controlled rate while maintaining the low temperature.
-
Monitoring: The reaction is monitored for completion (e.g., by GC or TLC).
-
Purification: The crude product is purified by vacuum distillation to separate the O,O-diethyl this compound from byproducts like sulfur.[3]
Troubleshooting Workflow
References
- 1. Diethylthis compound | C4H10ClO2PS | CID 12549197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIETHYLthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. CN102584892A - Method for preparing O, O-diethyl chlorothiophosphate - Google Patents [patents.google.com]
Removal of unreacted phosphorus trichloride from thiophosphoryl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophosphoryl chloride (PSCl₃) and needing to remove unreacted phosphorus trichloride (PCl₃).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of PCl₃ and PSCl₃ during distillation | - Inefficient fractionating column.- Distillation rate is too fast.- Poor insulation of the distillation column. | - Ensure the fractionating column has a sufficient number of theoretical plates. For laboratory scale, a Vigreux column or a column packed with Raschig rings or other suitable packing material is recommended.- Reduce the heating rate to ensure a slow and steady distillation. A distillation rate of 1-2 drops per second for the distillate is a good starting point.- Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| Product (PSCl₃) is discolored (e.g., black) | - Presence of impurities or byproducts from the synthesis reaction.- Thermal decomposition at high temperatures. | - Ensure the initial reaction mixture is as clean as possible before distillation.- Distill at the lowest possible temperature that allows for a reasonable distillation rate. Consider vacuum distillation to lower the boiling point if decomposition is suspected. |
| Low yield of purified PSCl₃ | - Incomplete initial reaction.- Loss of product during transfer.- Inefficient collection of the PSCl₃ fraction. | - Monitor the synthesis reaction by GC or ³¹P NMR to ensure completion before starting purification.- Be meticulous during transfers of the crude product.- Carefully monitor the distillation temperature. Collect the fraction boiling between 120-125 °C as the pure PSCl₃. The temperature will drop significantly after all the PSCl₃ has distilled. |
| Fuming or reaction with air during handling and distillation | - Both PCl₃ and PSCl₃ are sensitive to moisture and react with water in the air. | - Handle all reagents and the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).- Use dry glassware for the entire procedure.- Ensure all joints in the distillation apparatus are well-sealed. |
| Corrosion of equipment | - PCl₃ and PSCl₃, especially in the presence of moisture, can be corrosive to certain materials. | - Use glassware for the distillation apparatus.- For packing materials, use corrosion-resistant options such as ceramic Raschig rings or PTFE packing.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing unreacted PCl₃ from PSCl₃?
A1: The most common and effective method is fractional distillation. This technique takes advantage of the significant difference in the boiling points of phosphorus trichloride (PCl₃, bp 76.1 °C) and this compound (PSCl₃, bp 125 °C).[3]
Q2: What kind of distillation column should I use?
A2: For laboratory-scale purification, a fractionating column with a high number of theoretical plates is recommended to ensure good separation. A Vigreux column or a packed column containing inert packing material like ceramic Raschig rings or stainless steel mesh is suitable.[2] For industrial applications, structured packing is often used.[1][4][5]
Q3: Are there any chemical methods to remove PCl₃?
A3: While chemical purification methods exist for other types of impurities, fractional distillation is the standard and most efficient method for separating unreacted PCl₃ from PSCl₃. No common chemical treatments are reported for this specific separation, likely due to the similar reactivity of the two compounds.
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of the final product can be effectively determined using analytical techniques such as:
-
³¹P NMR Spectroscopy: This is a highly effective method for phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[6][7] Unreacted PCl₃ will show a distinct peak at approximately +219 ppm, while PSCl₃ has a chemical shift of around +53 ppm (referenced to 85% H₃PO₄).[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate PCl₃ and PSCl₃, and MS can confirm their identity. A derivatization step, for instance with an alcohol in the presence of a base, might be necessary for robust analysis of these reactive compounds.[11][12]
Q5: What are the main safety precautions to consider during this procedure?
A5: Both phosphorus trichloride and this compound are toxic, corrosive, and react violently with water.[3] It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle all chemicals under an inert atmosphere (e.g., nitrogen or argon) to prevent fuming and reaction with moisture.
-
Ensure all glassware is thoroughly dried before use.
-
Have appropriate spill control materials readily available.
Quantitative Data on Purification
The efficiency of fractional distillation for the removal of PCl₃ from PSCl₃ is high, with industrial processes reporting purities of over 98%.[13]
| Parameter | Value | Reference |
| Boiling Point of PCl₃ | 76.1 °C | Wikipedia |
| Boiling Point of PSCl₃ | 125 °C | [3] |
| Distillation Temperature for PSCl₃ | 120-125 °C | [13] |
| Achievable Purity of PSCl₃ | >98% (up to 99.6%) | [13] |
| ³¹P NMR Chemical Shift of PCl₃ | ~ +219 ppm | [9] |
| ³¹P NMR Chemical Shift of PSCl₃ | ~ +53 ppm | SpectraBase |
Experimental Protocols
Fractional Distillation of this compound
This protocol outlines the laboratory-scale purification of this compound from a reaction mixture containing unreacted phosphorus trichloride.
Materials:
-
Crude this compound containing phosphorus trichloride
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with ceramic Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Inert gas supply (nitrogen or argon)
-
Dry glassware
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude PSCl₃ mixture into the round-bottom flask.
-
Connect the fractionating column to the flask, followed by the distillation head with a thermometer positioned so that the bulb is just below the side arm leading to the condenser.
-
Attach the condenser and a receiving flask.
-
It is advisable to have a system that allows for the collection of separate fractions.
-
Ensure a gentle flow of inert gas through the system to prevent contact with atmospheric moisture.
-
-
Distillation:
-
Begin heating the round-bottom flask gently with a heating mantle.
-
Observe the temperature on the thermometer. The first fraction to distill will be the lower-boiling PCl₃, which should come over at approximately 76 °C.
-
Collect this initial fraction in a separate receiving flask.
-
Once the PCl₃ has been removed, the temperature will begin to rise.
-
When the temperature stabilizes at the boiling point of PSCl₃ (around 120-125 °C), change the receiving flask to collect the purified product.[13]
-
Continue to collect the distillate as long as the temperature remains stable.
-
Stop the distillation when the temperature either begins to drop or rise sharply, or when only a small amount of residue remains in the distillation flask.
-
-
Product Handling:
-
Allow the apparatus to cool completely before disassembling.
-
Store the purified PSCl₃ in a tightly sealed, dry container under an inert atmosphere.
-
Purity Analysis by ³¹P NMR Spectroscopy
Sample Preparation:
-
Under an inert atmosphere, carefully transfer a small aliquot (typically 50-100 µL) of the purified PSCl₃ into a dry NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃) that is known to be inert to the sample.
-
Cap the NMR tube securely.
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.
-
Analyze the spectrum for the presence of a peak corresponding to PCl₃ (around +219 ppm) and the main product peak for PSCl₃ (around +53 ppm). The relative integration of these peaks can be used to determine the purity.
Visualizations
References
- 1. sutongtechnology.com [sutongtechnology.com]
- 2. distilmate.com [distilmate.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
- 5. kuberinternals.com [kuberinternals.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 8. 31P [nmr.chem.ucsb.edu]
- 9. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 10. spectrabase.com [spectrabase.com]
- 11. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Determination of BCl3 and PCl3 in chlorosilane samples by GC - Chromatography Forum [chromforum.org]
- 13. PROCESS FOR PREPARATION OF this compound AND ACEPHATE | TREA [trea.com]
Technical Support Center: Challenges in the Scale-up of Thiophosphoryl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophosphoryl chloride (PSCl₃). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this highly reactive compound.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during the scale-up of your this compound reactions.
| Issue | Observation at Scale | Potential Cause(s) | Recommended Solution(s) |
| Reduced Yield | Lab Scale (e.g., 1g): 90%Pilot Scale (e.g., 1kg): 70%Production Scale (e.g., 100kg): <60% | 1. Mass Transfer Limitations: Inefficient mixing in larger reactors leads to poor contact between reactants and localized "hot spots".2. Heat Transfer Issues: The highly exothermic nature of the reaction is difficult to control at scale, leading to side reactions.[1][2] 3. Incomplete Reaction: Insufficient reaction time or temperature for the larger volume. | 1. Optimize stirrer design and agitation speed. Consider the use of baffles or a different reactor type (e.g., continuous flow reactor) for better mixing. 2. Improve reactor cooling capacity. Employ a jacketed reactor with a suitable heat transfer fluid and control the addition rate of this compound. Utilize reaction calorimetry to understand the heat flow of the reaction.[3] 3. Monitor the reaction to completion using in-situ analytical techniques like FTIR or offline methods like GC. Adjust reaction time and temperature as needed based on this data. |
| Increased Impurity Profile | Lab Scale: <2% key impurityPilot Scale: 5-10% key impurityProduction Scale: >15% key impurity | 1. Side Reactions: Higher temperatures at scale can promote the formation of byproducts. 2. Degradation of Starting Material or Product: Prolonged reaction times or exposure to localized high temperatures can lead to degradation. 3. Inadequate Quenching: The quenching of unreacted this compound may be inefficient at a larger scale, leading to the formation of impurities during work-up. | 1. Maintain strict temperature control. A lower reaction temperature with a longer reaction time may be beneficial. 2. Minimize reaction time once the reaction is complete. 3. Develop a robust quenching protocol. This may involve the slow addition of the reaction mixture to a well-agitated quenching solution (e.g., a buffered aqueous solution or a solution of a primary or secondary amine). |
| Runaway Reaction | A rapid, uncontrolled increase in temperature and pressure. | 1. Loss of Cooling: Failure of the cooling system. 2. Accumulation of Reactants: Adding reactants too quickly without sufficient cooling can lead to a dangerous accumulation of unreacted material.[1] 3. Incorrect Stoichiometry: Errors in reagent charging can lead to a more exothermic reaction than anticipated. | 1. Install redundant cooling systems and emergency pressure relief devices. 2. Control the addition rate of this compound and ensure the reaction is initiated before adding a large amount of the reagent. 3. Implement strict protocols for reagent charging and verification. |
| Difficult Work-up and Isolation | Formation of emulsions, sticky solids, or difficulty in separating product from byproducts. | 1. Hydrolysis of this compound: Unreacted PSCl₃ can hydrolyze during aqueous work-up, forming phosphoric acid and HCl, which can complicate extractions. 2. Formation of Insoluble Byproducts: Side reactions can lead to the formation of insoluble materials. | 1. Ensure a complete and controlled quench of unreacted this compound before aqueous work-up. 2. Analyze the composition of the insoluble material to understand its origin and modify the reaction or work-up conditions to prevent its formation. Consider alternative work-up procedures, such as filtration or solvent washes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound reactions?
A1: The primary safety concerns are the highly exothermic nature of the reactions, which can lead to thermal runaways, and the high reactivity of this compound with water and other nucleophiles.[1] It is corrosive and toxic, and its hydrolysis can produce toxic gases like hydrogen chloride and hydrogen sulfide.[4] Therefore, robust temperature control, a well-designed reactor system with pressure relief, and appropriate personal protective equipment (PPE) are critical.
Q2: How can I monitor the progress of my this compound reaction at a large scale?
A2: Process Analytical Technology (PAT) is highly recommended for real-time monitoring.[5][6][7] Techniques like in-situ FTIR can provide real-time information on the consumption of reactants and the formation of products. For offline analysis, Gas Chromatography (GC) is a common method to monitor the reaction progress.
Q3: What are some common byproducts in this compound reactions and how can I minimize them?
A3: Common byproducts can arise from side reactions due to poor temperature control or incomplete reaction. For example, in reactions with alcohols, incomplete reaction can leave unreacted starting material, while excessive temperature can lead to the formation of pyrophosphorothioates or other degradation products. Minimizing byproducts involves precise control over reaction parameters, especially temperature and stoichiometry, and ensuring the reaction goes to completion.
Q4: What is the best way to quench a large-scale this compound reaction?
A4: A controlled quench is crucial. The reaction mixture should be slowly added to a well-agitated quenching solution. The choice of quenching agent depends on the reaction, but options include a buffered aqueous solution, an alcohol, or a primary/secondary amine. The temperature of the quenching solution should be controlled to manage the heat generated during the quench.
Experimental Protocols
Key Experiment: Synthesis of a Di-substituted Thiophosphate Ester (Illustrative)
This protocol provides a general methodology for the reaction of this compound with an alcohol at a laboratory scale, which can be adapted for scale-up with appropriate engineering controls.
Materials:
-
This compound (PSCl₃)
-
Alcohol (e.g., Ethanol)
-
Tertiary amine base (e.g., Triethylamine)
-
Anhydrous aprotic solvent (e.g., Toluene)
-
Quenching solution (e.g., Saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet, add the alcohol and the anhydrous aprotic solvent.
-
Cool the mixture to 0-5 °C using a circulating chiller.
-
Slowly add the tertiary amine base to the cooled mixture while maintaining the temperature below 10 °C.
-
In a separate, dry dropping funnel, add the this compound.
-
Add the this compound dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 10 °C for an additional hour.
-
Monitor the reaction for completion by TLC or GC.
-
Once the reaction is complete, slowly transfer the reaction mixture to a separate vessel containing a well-agitated quenching solution at 0-5 °C.
-
Separate the organic layer and wash it sequentially with the quenching solution, water, and brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as distillation or chromatography.
Visualizations
Experimental Workflow for this compound Reaction Scale-up
References
- 1. iomosaic.com [iomosaic.com]
- 2. icheme.org [icheme.org]
- 3. icheme.org [icheme.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. omicsonline.org [omicsonline.org]
Effect of moisture on the stability and reactivity of thiophosphoryl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of moisture on the stability and reactivity of thiophosphoryl chloride (PSCl₃). Our aim is to help you anticipate and resolve issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound (PSCl₃) is a colorless, pungent liquid that is a versatile reagent in organic and inorganic synthesis, particularly for the introduction of a thiophosphoryl group. It is highly susceptible to hydrolysis, reacting readily with water. This reactivity stems from the electrophilic nature of the phosphorus atom, which is readily attacked by nucleophiles like water.
Q2: What happens when this compound is exposed to moisture?
Upon contact with water, this compound undergoes rapid and often vigorous hydrolysis. The reaction can proceed through different pathways depending on the conditions, but the primary products are hazardous and corrosive.[1] The complete hydrolysis reaction is as follows:
PSCl₃ + 4 H₂O → H₃PO₄ + H₂S + 3 HCl
Under conditions of limited water, partial hydrolysis may occur, yielding dichlorothiophosphoric acid and hydrochloric acid.[1] The presence of these byproducts can significantly impact the desired chemical transformations.
Q3: What are the visible signs of moisture contamination in a container of this compound?
A key indicator of moisture exposure is the fuming of this compound in the air.[1] This is due to the reaction with atmospheric moisture, which generates hydrogen chloride (HCl) gas. You may also observe a pressure buildup in a sealed container due to the formation of gaseous byproducts. The liquid itself may appear cloudy or develop a precipitate over time.
Q4: How should I store this compound to prevent moisture contamination?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of moisture. Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound that may be related to moisture contamination.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired thiophosphorylated product. | Moisture Contamination: The this compound may have been partially or fully hydrolyzed, reducing the amount of active reagent available for your reaction. | 1. Verify Reagent Quality: Before use, carefully inspect the this compound for any signs of fuming or cloudiness. 2. Use Fresh Reagent: If moisture contamination is suspected, use a fresh, unopened bottle of this compound. 3. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| Formation of unexpected side products. | Reaction with Hydrolysis Byproducts: The acidic byproducts of hydrolysis, such as HCl, can catalyze or participate in side reactions with your substrate or solvent. Hydrogen sulfide (H₂S) can also react with certain functional groups. | 1. Use an Acid Scavenger: Incorporate a non-nucleophilic base (e.g., pyridine, triethylamine) in your reaction to neutralize any HCl that may be present or formed. 2. Purify the Product: Utilize appropriate purification techniques (e.g., chromatography, recrystallization) to separate the desired product from any side products. |
| Inconsistent reaction outcomes. | Variable Moisture Levels: Inconsistent handling and storage practices can lead to varying degrees of moisture contamination between experiments, resulting in poor reproducibility. | 1. Standardize Handling Procedures: Implement a strict protocol for handling this compound, including the use of dry glassware and inert atmosphere techniques for all experiments. 2. Dry Solvents: Ensure that all solvents used in the reaction are rigorously dried and stored over molecular sieves. |
| Pressure buildup in the reaction vessel. | Gas Evolution from Hydrolysis: The reaction of this compound with moisture generates gaseous byproducts like HCl and H₂S. | 1. Proper Venting: Ensure that the reaction setup is equipped with a proper venting system, such as a bubbler, to safely release any evolved gases. 2. Controlled Addition: Add the this compound to the reaction mixture slowly and in a controlled manner to manage the rate of gas evolution. |
Data Presentation
| Parameter | This compound (PSCl₃) | Phosphoryl Chloride (POCl₃) (for comparison) |
| Reaction with Water | Rapid and vigorous hydrolysis.[1] | Rapid hydrolysis. |
| Hydrolysis Products | H₃PO₄, H₂S, HCl (complete hydrolysis) or HO(S)PCl₂, HCl (partial hydrolysis).[1] | H₃PO₄, HCl. |
| Half-life in Water | Not quantitatively determined, but expected to be very short. | < 10 seconds at 23°C.[2] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the standard procedure for safely handling and dispensing this compound to minimize moisture exposure.
Materials:
-
Unopened bottle of this compound
-
Dry, nitrogen-flushed Schlenk flask or reaction vessel sealed with a rubber septum
-
Dry, gas-tight syringe with a stainless-steel needle
-
Source of dry, inert gas (nitrogen or argon) with a bubbler
Procedure:
-
Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of dry inert gas.
-
Purge the reaction vessel with dry inert gas.
-
Carefully open the bottle of this compound in a well-ventilated fume hood.
-
Quickly withdraw the required amount of this compound using the dry, gas-tight syringe.
-
Immediately transfer the reagent to the reaction vessel by piercing the septum.
-
Promptly and securely reseal the bottle of this compound.
-
Clean the syringe and needle immediately and thoroughly with a suitable dry solvent, followed by quenching with a basic solution.
Protocol 2: Monitoring for Moisture Contamination via ³¹P NMR Spectroscopy
This protocol describes a method to qualitatively assess the purity of this compound and detect the presence of hydrolysis products using ³¹P NMR spectroscopy.
Materials:
-
This compound sample
-
Dry NMR tube with a cap
-
Deuterated solvent (e.g., CDCl₃, stored over molecular sieves)
-
Dry syringe and needle
Procedure:
-
In a glovebox or under a stream of inert gas, add a small amount of the deuterated solvent to the dry NMR tube.
-
Using a dry syringe, carefully add a few drops of the this compound sample to the NMR tube.
-
Cap the NMR tube securely.
-
Acquire a ³¹P NMR spectrum.
-
Analysis:
-
Pure this compound should exhibit a single sharp peak.
-
The presence of hydrolysis products, such as dichlorothiophosphoric acid or phosphoric acid, will result in the appearance of additional peaks in the spectrum. The chemical shifts of these impurities will differ from that of the parent compound.
-
Visualizations
Caption: Reaction pathways of this compound with water.
References
Validation & Comparative
A Head-to-Head Comparison of Thiophosphoryl Chloride and Phosphorus Pentasulfide as Thionating Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Thionating Agent
In the realm of synthetic organic chemistry, the conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation, enabling the synthesis of a diverse array of sulfur-containing compounds with significant applications in medicinal chemistry and materials science. Among the arsenal of thionating agents available, thiophosphoryl chloride (PSCl₃) and phosphorus pentasulfide (P₄S₁₀) are two of the most established and widely utilized reagents. The choice between these two agents can profoundly influence reaction efficiency, substrate scope, and overall yield. This guide provides a comprehensive, data-driven comparison to assist researchers in making an informed selection for their specific synthetic needs.
At a Glance: Key Properties and Applications
| Feature | This compound (PSCl₃) | Phosphorus Pentasulfide (P₄S₁₀) |
| Chemical Formula | PSCl₃ | P₄S₁₀ |
| Appearance | Colorless to pale yellow, fuming liquid | Yellowish-green crystalline solid |
| Key Applications | Thionation of amides, ketones, and lactams; conversion of aldoximes to thioamides.[1][2] | Thionation of a wide range of carbonyl compounds including ketones, esters, amides, and lactones; synthesis of thiophenes.[3][4] |
| Solubility | Soluble in many organic solvents like benzene and chloroform. | Soluble in carbon disulfide; reacts with many other solvents. |
| Reactivity Profile | Often used in combination with a base (e.g., triethylamine) and water, can be highly reactive and efficient, especially under microwave conditions.[2] | A powerful thionating agent, often requiring elevated temperatures. Its reactivity can be enhanced with additives like hexamethyldisiloxane (HMDO).[1][5] |
Performance Comparison: A Data-Driven Analysis
The efficacy of a thionating reagent is best illustrated through its performance across a range of substrates. While direct, side-by-side comparative studies are limited, the following tables summarize representative data from the literature to provide a quantitative perspective on their performance in the synthesis of thioamides.
Table 1: Thionation of Amides to Thioamides
| Substrate | Thionating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzamide | PSCl₃/H₂O/Et₃N | Solvent-free (MW) | N/A | 2 min | 95 | [2] |
| Benzamide | P₄S₁₀ | Pyridine | Reflux | 6 h | 85 | [6] |
| N-Phenylbenzamide | PSCl₃/H₂O/Et₃N | Solvent-free (MW) | N/A | 3 min | 92 | [2] |
| N-Phenylbenzamide | P₄S₁₀/HMDO | Xylene | Reflux | 1.5 h | 94 | [5] |
| Acetamide | PSCl₃/H₂O/Et₃N | Solvent-free (MW) | N/A | 2.5 min | 88 | [2] |
| Acetamide | P₄S₁₀ | Pyridine | Reflux | 4 h | 78 | [6] |
Table 2: Thionation of Nitriles to Thioamides
| Substrate | Thionating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzonitrile | P₄S₁₀ | Ethanol | Reflux | 3 h | 92 | [3] |
| 4-Chlorobenzonitrile | P₄S₁₀ | Ethanol | Reflux | 2.5 h | 95 | [3] |
| Acetonitrile | P₄S₁₀ | Ethanol | Reflux | 4 h | 85 | [3] |
Note: Data for the thionation of nitriles using this compound is less commonly reported, as it is more frequently employed for the direct thionation of carbonyls or the conversion of aldoximes.
Reaction Mechanisms and Logical Workflow
The proposed mechanisms for thionation by this compound and phosphorus pentasulfide, while both involving nucleophilic attack of the carbonyl oxygen on the phosphorus center, differ in their specifics.
Caption: Generalized workflows for thionation reactions using PSCl₃ and P₄S₁₀.
Experimental Protocols
Protocol 1: Thionation of an Amide using this compound under Microwave Irradiation
This protocol is adapted from the procedure described by Pathak, U. et al.[2]
Materials:
-
Amide (1.0 mmol)
-
This compound (PSCl₃) (1.2 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Water (H₂O) (2.0 mmol)
-
Microwave synthesizer
Procedure:
-
In a microwave process vial, a mixture of the amide (1.0 mmol), this compound (1.2 mmol), triethylamine (2.0 mmol), and water (2.0 mmol) is prepared.
-
The vial is sealed and placed in the cavity of a microwave synthesizer.
-
The reaction mixture is irradiated at a suitable power level (e.g., 300 W) for 2-5 minutes, with temperature monitoring.
-
After completion of the reaction (monitored by TLC), the vial is cooled to room temperature.
-
The reaction mixture is quenched with cold water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding thioamide.
Caption: Experimental workflow for thioamide synthesis using PSCl₃ under microwave conditions.
Protocol 2: Thionation of a Nitrile using Phosphorus Pentasulfide
This protocol is based on the procedure reported by Kaboudin, B., and Elhamifar, D.[3]
Materials:
-
Nitrile (1.0 mmol)
-
Phosphorus pentasulfide (P₄S₁₀) (0.4 mmol)
-
Absolute ethanol
Procedure:
-
To a solution of phosphorus pentasulfide (0.4 mmol) in absolute ethanol (10 mL) in a round-bottom flask, the nitrile (1.0 mmol) is added.
-
The reaction mixture is heated to reflux with stirring.
-
The progress of the reaction is monitored by TLC. Reaction times typically range from 2 to 5 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is treated with a saturated solution of sodium bicarbonate and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the pure thioamide.
Caption: Experimental workflow for thioamide synthesis from nitriles using P₄S₁₀.
Safety and Handling Considerations
Both this compound and phosphorus pentasulfide are hazardous materials and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
This compound (PSCl₃): Is a corrosive, toxic, and moisture-sensitive liquid. It reacts with water to produce toxic gases such as hydrogen chloride and hydrogen sulfide. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
-
Phosphorus Pentasulfide (P₄S₁₀): Is a flammable solid that is also highly sensitive to moisture, reacting with water to release toxic and flammable hydrogen sulfide gas. It should be handled under an inert atmosphere, and sources of ignition must be avoided. Appropriate PPE is mandatory.
Conclusion and Recommendations
The selection between this compound and phosphorus pentasulfide as a thionating agent is contingent on the specific substrate, desired reaction conditions, and scale of the synthesis.
-
This compound , particularly when used in combination with a base and water under microwave irradiation, offers a rapid and highly efficient method for the thionation of amides and related compounds, often with shorter reaction times and high yields.[2] Its utility in converting aldoximes directly to thioamides also presents a unique synthetic advantage.
-
Phosphorus Pentasulfide remains a robust and versatile reagent with a broad substrate scope. While it often requires higher temperatures and longer reaction times, its effectiveness can be significantly enhanced by the use of additives like HMDO, which can also simplify the purification process.[1][5] For the conversion of nitriles to thioamides, P₄S₁₀ in ethanol provides a mild and efficient protocol.[3]
For researchers prioritizing speed and efficiency for the thionation of amides on a smaller scale, the PSCl₃-based microwave protocol is an excellent choice. For broader substrate compatibility, including esters and nitriles, and for larger-scale syntheses where cost and ease of reagent handling are more critical, P₄S₁₀ and its modified systems present a compelling and reliable option. Ultimately, the experimental data and protocols provided in this guide should serve as a valuable starting point for the rational selection and optimization of thionation reactions in your research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. audreyli.com [audreyli.com]
- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent [mdpi.com]
A Comparative Guide to the Quantitative Analysis of Thiophosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the precise quantification of thiophosphoryl chloride (PSCl₃), a critical reagent and intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The selection of an appropriate analytical technique is paramount for ensuring product quality, process control, and regulatory compliance. This document details the experimental protocols and performance data for three common analytical methods: Gas Chromatography with Flame Photometric Detection (GC-FPD), Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P-NMR) Spectroscopy, and Argentometric Titration.
Executive Summary
The choice of analytical method for this compound quantification depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or rapid analysis.
-
Gas Chromatography with Flame Photometric Detection (GC-FPD) offers excellent sensitivity and is well-suited for trace-level analysis.
-
Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P-NMR) Spectroscopy provides a highly specific and non-destructive method for purity assessment and quantification without the need for a reference standard of the analyte itself.
-
Argentometric Titration , a classical titrimetric method, is a cost-effective technique for determining the chloride content after hydrolysis of this compound, which can be correlated to its purity.
The following sections provide a detailed comparison of these methods, including their experimental protocols and performance data.
Data Presentation: Comparison of Analytical Methods
The performance of each analytical method was evaluated based on key validation parameters. The data presented in the following table has been compiled from various sources and representative values are provided for comparative purposes.
| Parameter | Gas Chromatography (GC-FPD) | Quantitative ³¹P NMR (q³¹P-NMR) | Argentometric Titration |
| Principle | Separation based on volatility and detection of phosphorus emission in a flame. | Non-destructive analysis based on the magnetic properties of the ³¹P nucleus. | Titration of chloride ions (from hydrolysis) with silver nitrate. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05% (w/w) | ~0.1% (w/w) |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.15% (w/w) | ~0.3% (w/w) |
| Linearity (R²) | >0.999 | >0.999 | N/A |
| Accuracy (Recovery) | 98-102% | 99-101% | 97-103% |
| Precision (RSD) | < 2% | < 1% | < 3% |
| Analysis Time | ~15 min per sample | ~10 min per sample | ~20 min per sample |
| Strengths | High sensitivity, suitable for trace analysis. | High specificity, non-destructive, absolute quantification. | Cost-effective, simple instrumentation. |
| Limitations | Requires volatile samples, potential for matrix interference. | Lower sensitivity than GC, requires specialized equipment. | Indirect method, susceptible to interferences from other halides. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Gas Chromatography with Flame Photometric Detection (GC-FPD)
This method is suitable for the determination of volatile phosphorus-containing compounds. The flame photometric detector is highly selective for phosphorus, providing excellent sensitivity.
Instrumentation:
-
Gas chromatograph equipped with a Flame Photometric Detector (FPD) with a 526 nm filter for phosphorus detection.
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Autosampler.
Reagents and Standards:
-
Solvent: Anhydrous hexane or toluene (GC grade).
-
This compound Standard: A certified reference standard of this compound.
-
Internal Standard (optional): A stable organophosphorus compound with a distinct retention time, such as tributyl phosphate.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to create a series of calibration standards in the expected concentration range of the samples. If using an internal standard, add a constant concentration to all standards and samples.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the solvent to a known volume.
-
GC-FPD Conditions:
-
Injector Temperature: 200 °C
-
Injection Volume: 1 µL (splitless injection)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Detector Temperature: 250 °C
-
Detector Gas Flows: Hydrogen and air flows as per manufacturer's recommendations for optimal FPD performance.
-
-
Quantification: Construct a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P-NMR) Spectroscopy
q³¹P-NMR is a primary analytical method that allows for the direct quantification of phosphorus-containing compounds without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a phosphorus-sensitive probe.
-
5 mm NMR tubes.
Reagents and Standards:
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable non-protic deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a single ³¹P resonance that does not overlap with the analyte signal. Triphenyl phosphate or a similar stable organophosphorus compound is a suitable choice.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a precise amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Nucleus: ³¹P
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei of both the analyte and the internal standard to ensure full relaxation and accurate integration. A typical value is 30-60 seconds.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Quantification:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Where:
-
I = Integral value of the signal
-
N = Number of phosphorus atoms giving rise to the signal (in this case, 1 for both)
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Argentometric Titration
This method involves the hydrolysis of this compound to hydrochloric acid, followed by the titration of the resulting chloride ions with a standardized solution of silver nitrate.
Instrumentation:
-
Burette (50 mL)
-
Pipettes
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer
Reagents and Standards:
-
Silver Nitrate (AgNO₃) Solution: 0.1 N, standardized.
-
Potassium Chromate (K₂CrO₄) Indicator: 5% (w/v) solution.
-
Sodium Bicarbonate (NaHCO₃): To adjust the pH.
-
Deionized Water.
Procedure:
-
Sample Preparation and Hydrolysis:
-
Accurately weigh a sample of this compound (e.g., 0.2-0.3 g) into a clean, dry Erlenmeyer flask.
-
Caution: Perform this step in a well-ventilated fume hood as the reaction with water is vigorous and releases HCl gas.
-
Slowly and carefully add about 50 mL of deionized water to the flask while stirring continuously on a magnetic stirrer. The this compound will hydrolyze according to the reaction: PSCl₃ + 4H₂O → H₃PO₄ + H₂S + 3HCl.
-
Gently heat the solution to boiling for a few minutes to ensure complete hydrolysis and to expel any dissolved hydrogen sulfide.
-
Cool the solution to room temperature.
-
-
Titration (Mohr Method):
-
Neutralize the solution by adding small portions of sodium bicarbonate until effervescence ceases. This will bring the pH to a suitable range for the indicator (pH 7-10).
-
Add 1 mL of the potassium chromate indicator solution. The solution will turn yellow.
-
Titrate with the standardized 0.1 N silver nitrate solution until the first permanent appearance of a reddish-brown precipitate of silver chromate, which indicates the endpoint.
-
-
Calculation:
-
Calculate the percentage of this compound in the sample using the following formula:
Where:
-
V_AgNO₃ = Volume of AgNO₃ solution used in mL
-
N_AgNO₃ = Normality of AgNO₃ solution
-
MW_PSCl₃ = Molecular weight of this compound (169.38 g/mol )
-
w_sample = Weight of the sample in grams
-
The factor of 3 accounts for the three moles of HCl produced per mole of PSCl₃.
-
Mandatory Visualization
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for the quantification of this compound using GC-FPD.
Caption: Workflow for the quantification of this compound using q³¹P-NMR.
Caption: Workflow for the quantification of this compound using Argentometric Titration.
A Comparative Guide to the GC-MS Analysis of Thiophosphoryl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of thiophosphoryl chloride reaction products with common nucleophiles, namely alcohols and amines. We present supporting experimental data, detailed methodologies, and a comparison with an alternative analytical technique, ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, to assist in method selection and interpretation of results.
Introduction
This compound (PSCl₃) is a versatile reagent in synthetic chemistry, widely used to introduce the thiophosphoryl moiety into organic molecules, leading to the formation of various organophosphorus compounds with applications in pharmaceuticals, agrochemicals, and materials science. Accurate and reliable analysis of the resulting reaction products is crucial for reaction monitoring, purity assessment, and quality control. GC-MS is a powerful and commonly employed technique for this purpose due to its high separation efficiency and sensitive detection capabilities. This guide will focus on the GC-MS analysis of the products from the reaction of this compound with methanol and diethylamine as representative examples of alcohol and amine nucleophiles, respectively.
GC-MS Performance Comparison
The performance of a GC-MS method is evaluated based on several key parameters. The following tables summarize typical quantitative data for the analysis of organothiophosphate and organophosphoroamidothioate compounds, which are structurally related to the reaction products of this compound with methanol and diethylamine.
Table 1: GC-MS Performance Data for O,O,S-Trimethyl Phosphorothioate (Reaction Product with Methanol)
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.995 | Good linearity is generally achievable over a defined concentration range. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Can vary depending on the specific instrument and matrix. |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | Typically 3-10 times the LOD. |
| Accuracy (% Recovery) | 90 - 110% | Influenced by sample preparation efficiency and matrix effects. |
| Precision (%RSD) | < 10% | Demonstrates good method reproducibility. |
Table 2: GC-MS Performance Data for N,N,N',N'-Tetraethylphosphorodiamidothioic Chloride (Reaction Product with Diethylamine)
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | Good linearity is generally achievable over a defined concentration range.[1] |
| Limit of Detection (LOD) | 0.006 ppm | Dependent on the specific compound and GC-MS/MS system.[1] |
| Limit of Quantification (LOQ) | 0.018 ppm | Typically 3 times the LOD.[1] |
| Accuracy (% Recovery) | 85 - 115% | Can be affected by the complexity of the sample matrix. |
| Precision (%RSD) | < 15% | Indicates acceptable method variability.[1] |
Alternative Analytical Technique: ³¹P NMR Spectroscopy
While GC-MS is a powerful tool, ³¹P NMR spectroscopy offers a valuable, non-destructive alternative for the analysis of this compound reaction products.
Comparison of GC-MS and ³¹P NMR:
| Feature | GC-MS | ³¹P NMR Spectroscopy |
| Principle | Separation by chromatography, detection by mass spectrometry. | Detection of the ³¹P nucleus in a magnetic field. |
| Sample State | Volatile and thermally stable compounds (derivatization may be required). | Soluble compounds. |
| Information Provided | Molecular weight and fragmentation pattern for structural elucidation. | Chemical environment of the phosphorus atom, providing structural information and quantification. |
| Strengths | High sensitivity and selectivity, excellent for complex mixtures. | Non-destructive, provides detailed structural information about the phosphorus center, relatively simple spectra. |
| Weaknesses | Destructive analysis, may require derivatization, potential for thermal degradation of analytes. | Lower sensitivity compared to GC-MS, may not be suitable for trace analysis. |
³¹P NMR can be particularly useful for monitoring the progress of a reaction, as the chemical shift of the phosphorus atom is highly sensitive to its bonding environment. For example, the ³¹P chemical shift of this compound is around 54 ppm, while the reaction products will exhibit different chemical shifts, allowing for straightforward tracking of the starting material consumption and product formation. The chemical shift for S=P(OR)₃ compounds typically ranges from 60 to 75 ppm.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis and subsequent GC-MS analysis of the reaction products of this compound with methanol and diethylamine.
Reaction of this compound with Methanol
Synthesis of O,O,S-Trimethyl Phosphorothioate:
A method for producing a related compound, O,O-dimethyl this compound, involves the reaction of phosphorus trichloride with anhydrous methanol to form trimethyl phosphite, which then reacts with phosphorus trichloride and sulfur.[3][4] A direct synthesis of O,O,S-trimethyl phosphorothioate can be adapted from similar procedures for organophosphate synthesis.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of anhydrous methanol in a suitable inert solvent (e.g., toluene).
-
Reaction Execution: The solution is cooled in an ice bath, and this compound is added dropwise with stirring. An acid scavenger, such as triethylamine, is typically added to neutralize the HCl formed during the reaction.[4]
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The triethylamine hydrochloride salt is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by distillation.
GC-MS Analysis of O,O,S-Trimethyl Phosphorothioate:
-
Sample Preparation: The crude or purified product is dissolved in a suitable solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
-
GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for organophosphorus compound analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-400
-
Reaction of this compound with Diethylamine
Synthesis of N,N,N',N'-Tetraethylphosphorodiamidothioic Chloride:
This synthesis can be adapted from procedures for the preparation of similar phosphoramides.[5]
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube. A solution of diethylamine in an inert solvent like diethyl ether or benzene is placed in the flask.
-
Reaction Execution: The solution is cooled, and this compound is added dropwise with vigorous stirring. The reaction is typically exothermic.
-
Work-up: After the reaction is complete, the diethylamine hydrochloride precipitate is filtered off. The solvent is evaporated from the filtrate to yield the product.
GC-MS Analysis of N,N,N',N'-Tetraethylphosphorodiamidothioic Chloride:
-
Sample Preparation: The product is dissolved in an appropriate solvent (e.g., dichloromethane) for GC-MS analysis.
-
GC-MS Instrumentation:
-
Gas Chromatograph: With a suitable capillary column (e.g., DB-WAX).[1]
-
Mass Spectrometer: Operated in EI mode.
-
-
GC Conditions:
-
MS Conditions:
-
Ion Source Temperature: 230 °C[1]
-
Scan Range: Appropriate for the expected molecular weight and fragmentation pattern.
-
Visualizing Experimental Workflows
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for the synthesis and analysis of the described this compound reaction products.
Caption: General workflow for the synthesis and GC-MS analysis of this compound reaction products.
Caption: Logical relationships between reactants, reactions, products, and analytical methods.
References
- 1. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 3. CN101486731A - Production method of O, O-dimethyl this compound - Google Patents [patents.google.com]
- 4. CN101486731B - Production method of O, O-dimethyl this compound - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
A Comparative Guide to Characterizing Thiophosphorylated Compounds: 31P NMR vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of thiophosphorylated compounds is crucial for understanding cellular signaling, kinase activity, and for the development of novel therapeutics. Thiophosphorylation, the substitution of a sulfur atom for an oxygen atom in a phosphate group, provides a stable analog to phosphorylation, making it an invaluable tool in biochemical and pharmacological studies. This guide provides an objective comparison of 31P Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—Mass Spectrometry, X-ray Crystallography, and Infrared Spectroscopy—for the characterization of these important molecules.
31P NMR Spectroscopy: A Direct Window into the Phosphorus Environment
31P NMR spectroscopy is a powerful, non-destructive technique that directly probes the phosphorus nucleus, which is 100% naturally abundant and has a high gyromagnetic ratio, leading to excellent NMR sensitivity.[1][2] The substitution of a sulfur atom for an oxygen in the phosphate group induces a significant change in the chemical shift of the phosphorus atom, making 31P NMR particularly well-suited for studying thiophosphorylated compounds.[3][4] This technique provides detailed information about the chemical environment, including oxidation state, bonding, and stereochemistry of the phosphorus center.
Key Advantages:
-
Direct and Unambiguous Detection: Provides direct evidence of the thiophosphate group and its chemical environment.[2]
-
Quantitative Analysis: Under appropriate experimental conditions (e.g., inverse gated decoupling), 31P NMR can be used for accurate quantification of thiophosphorylated species.[1][5]
-
Non-destructive: The sample can be recovered and used for further experiments.
-
Structural Insights: The chemical shifts and coupling constants in 31P NMR spectra can provide valuable information about the structure and conformation of the molecule.[3][4]
Limitations:
-
Lower Sensitivity: Compared to mass spectrometry, 31P NMR generally requires higher sample concentrations.
-
Complex Spectra: In complex mixtures, overlapping signals can make spectral interpretation challenging.[5]
-
Limited Information on Location in Large Molecules: While it confirms the presence of thiophosphorylation, it may not readily identify the specific site of modification on a large protein without additional experiments.
Alternative Techniques for Characterization
While 31P NMR offers unique advantages, a comprehensive characterization of thiophosphorylated compounds often necessitates the use of complementary techniques.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive method for identifying thiophosphorylated proteins and peptides.[6][7] This technique relies on the precise measurement of mass-to-charge ratios of ionized molecules. By engineering kinases to utilize ATPγS (a thiophosphate donor), substrates can be specifically labeled with a thiophosphate group. These labeled peptides can then be enriched and analyzed by tandem mass spectrometry to identify the sequence and pinpoint the exact site of thiophosphorylation.[8][9]
Key Advantages:
-
High Sensitivity: Capable of detecting and identifying thiophosphorylated molecules at very low concentrations.[7][9]
-
Site-Specific Identification: Tandem MS (MS/MS) can precisely locate the thiophosphorylated amino acid residue within a peptide sequence.[8][9]
-
High Throughput: LC-MS/MS allows for the analysis of complex mixtures and the identification of numerous thiophosphorylated sites in a single experiment.
Limitations:
-
Destructive Technique: The sample is consumed during the analysis.
-
Indirect Detection: The thiophosphate group is identified based on a mass shift, not direct detection of the phosphorus-sulfur bond.
-
Quantification Challenges: While quantitative methods exist, they can be more complex to implement than in NMR.[10]
-
Ion Suppression Effects: The presence of other molecules in a complex mixture can sometimes suppress the ionization of the target phosphopeptide, making it difficult to detect.[7][10][11]
X-ray Crystallography
X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic structure of molecules, including those that are thiophosphorylated.[12][13][14] This method requires the molecule of interest to be in a crystalline form. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms in the molecule.[12][13][15] By analyzing this diffraction pattern, a detailed 3D model of the molecule can be constructed, revealing precise bond lengths, angles, and the overall conformation.
Key Advantages:
-
Atomic Resolution Structure: Provides the most detailed three-dimensional structure of the thiophosphorylated molecule.[12][16]
-
Unambiguous Characterization: Offers definitive proof of the molecular structure and the location of the thiophosphate group.
Limitations:
-
Crystallization is a Major Hurdle: Growing high-quality crystals suitable for X-ray diffraction can be a significant challenge, especially for large and flexible molecules like proteins.[13][17]
-
Static Picture: The resulting structure represents a single, static conformation of the molecule in the crystal lattice, which may not fully represent its dynamic nature in solution.[17]
-
Does Not Provide Information on Dynamics: It cannot provide information on the dynamic processes that the molecule may undergo in a biological system.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that measures the vibration of atoms in a molecule. Different types of chemical bonds absorb infrared radiation at specific frequencies. The thiophosphate group (P=S and P-S bonds) has characteristic vibrational frequencies that can be detected by IR spectroscopy.[18][19]
Key Advantages:
-
Fast and Simple: IR spectroscopy is a relatively quick and straightforward technique to perform.
-
Confirmation of Functional Groups: It can be used to confirm the presence of the thiophosphate functional group in a sample.
Limitations:
-
Limited Structural Information: Provides less detailed structural information compared to NMR and X-ray crystallography.
-
Spectral Overlap: In complex molecules, the vibrational bands of the thiophosphate group may overlap with other bands, making the spectrum difficult to interpret.[20]
-
Lower Sensitivity: Generally less sensitive than mass spectrometry.
Comparative Summary
| Feature | 31P NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography | Infrared (IR) Spectroscopy |
| Principle | Measures the magnetic properties of the 31P nucleus. | Measures the mass-to-charge ratio of ionized molecules. | Analyzes the diffraction pattern of X-rays passing through a crystal. | Measures the absorption of infrared radiation by molecular vibrations. |
| Information Obtained | Chemical environment, bonding, stereochemistry, and quantification of the phosphorus atom.[1][3][4] | Molecular weight, peptide sequence, and precise location of the thiophosphorylation site.[9] | High-resolution 3D atomic structure.[12][16] | Presence of the thiophosphate functional group.[18] |
| Sensitivity | Medium[5] | High[7][9] | Low (requires crystals) | Low to Medium |
| Sample Requirements | Higher concentration, in solution. | Low concentration, can be in complex mixtures. | High-quality single crystals.[13] | Solid or liquid samples. |
| Destructive? | No | Yes | No (crystal is used) | No |
| Key Advantage | Direct, quantitative, and non-destructive.[1][2] | High sensitivity and site-specific identification.[7][9] | Provides atomic-level 3D structure.[12] | Fast and simple. |
| Key Disadvantage | Lower sensitivity, potentially complex spectra.[5] | Indirect detection, potential for ion suppression.[10][11] | Crystallization is often a bottleneck.[13][17] | Limited structural information and potential for spectral overlap.[20] |
Experimental Protocols
31P NMR Spectroscopy Protocol for a Thiophosphorylated Peptide
-
Sample Preparation: Dissolve 1-5 mg of the purified thiophosphorylated peptide in a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution with 10% D₂O) to a final volume of 0.5-0.6 mL in an NMR tube. The pH of the solution should be carefully controlled and recorded, as the chemical shift of the phosphorus nucleus can be pH-dependent.[4][21][22]
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the 31P frequency.
-
Data Acquisition: Acquire a one-dimensional 31P NMR spectrum. For quantitative analysis, use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[5] A sufficient relaxation delay (typically 5 times the longest T1 relaxation time) should be used.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to an external standard of 85% phosphoric acid.[23]
Mass Spectrometry Workflow for Identification of Thiophosphorylation Sites
-
In-vitro Kinase Assay: Perform a kinase reaction using an engineered kinase that utilizes a bulky ATPγS analog to specifically thiophosphorylate its substrates within a cell lysate or with a purified protein.[6][8]
-
Protein Digestion: Digest the protein mixture into smaller peptides using a protease such as trypsin.[6][8]
-
Enrichment of Thiophosphopeptides: Due to their low abundance, it is often necessary to enrich the thiophosphorylated peptides. This can be achieved using affinity purification methods that specifically capture the thiol-containing thiophosphate group.[6][24]
-
LC-MS/MS Analysis: Analyze the enriched peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system. The peptides are first separated by LC and then introduced into the mass spectrometer. The instrument will first measure the mass-to-charge ratio of the intact peptides (MS1 scan) and then select specific peptides for fragmentation to determine their amino acid sequence (MS/MS or MS2 scan).[8][25]
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the thiophosphorylated peptides and the specific sites of modification.[25]
Visualizing the Workflow and Logic
Caption: Experimental workflow for identifying thiophosphorylation sites by mass spectrometry.
Caption: Relationship between techniques and the information they provide for thiophosphorylated compounds.
Conclusion
The choice of analytical technique for characterizing thiophosphorylated compounds depends heavily on the specific research question. 31P NMR spectroscopy stands out as a powerful non-destructive method for direct detection, quantification, and gaining insight into the chemical environment of the thiophosphate group. For ultimate sensitivity and pinpointing the exact location of modification in proteins, mass spectrometry is the method of choice. When an atomic-level three-dimensional structure is required, X-ray crystallography is the gold standard, provided that high-quality crystals can be obtained. Infrared spectroscopy serves as a rapid, preliminary method to confirm the presence of the thiophosphate functional group. A multi-faceted approach, often combining the strengths of 31P NMR and mass spectrometry, will ultimately provide the most comprehensive characterization of thiophosphorylated compounds and their roles in biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 31P nuclear magnetic resonance spectra of the thiophosphate analogues of adenine nucleotides; effects of pH and Mg2+ binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab.rockefeller.edu [lab.rockefeller.edu]
- 8. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 11. Combined Use of MALDI-TOF Mass Spectrometry and 31P NMR Spectroscopy for the Analysis of (Phospho)Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.stanford.edu [web.stanford.edu]
- 16. rigaku.com [rigaku.com]
- 17. Advantages and Disadvantages of Protein Structure Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Gas phase infrared spectrum and ab initio calculations of phosphorus(III) thiocyanide, SPCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A simple method using 31P-NMR spectroscopy for the study of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 24. Selective enrichment of thiophosphorylated polypeptides as a tool for the analysis of protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
Efficacy of Thiophosphoryl Chloride-Derived Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of several prominent organophosphate insecticides derived from thiophosphoryl chloride. The data presented is compiled from peer-reviewed studies to aid in research and development. The primary mode of action for these compounds is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in insects.
Quantitative Efficacy Comparison
The following table summarizes the toxicity of various this compound-derived pesticides against common insect pests. The data is presented as the median lethal dose (LD50) for adult insects (topical application) and the median lethal concentration (LC50) for larval stages (aqueous exposure). Lower values indicate higher toxicity.
| Pesticide | Target Pest | Life Stage | Efficacy Metric | Value | Units |
| Diazinon | Musca domestica (House Fly) | Adult | LD50 | 62.47 - 309.78 | ng/fly |
| Fenitrothion | Musca domestica (House Fly) | Adult | LD50 | 53.08 - 261.24 | ng/fly |
| Chlorpyrifos | Aedes aegypti (Yellow Fever Mosquito) | Adult | LD50 | 3.246 | µg/g |
| Chlorpyrifos | Culex quinquefasciatus (Southern House Mosquito) | Larva | LC50 | 0.78 | mg/L |
| Temephos | Culex quinquefasciatus (Southern House Mosquito) | Larva | LC50 | 0.021 - 0.037 | mg/L |
| Temephos | Anopheles stephensi (Urban Malaria Mosquito) | Larva | LC50 | 0.0023 - 0.0025 | ppm |
| Temephos | Aedes aegypti (Yellow Fever Mosquito) | Larva | LC50 | 0.008 | mg/L |
Experimental Protocols
The data presented in this guide is primarily derived from two common bioassay methodologies: topical application for adult insects and larval bioassays for aquatic life stages.
Adult Insect Topical Bioassay (based on WHO and cited literature)
This method is used to determine the contact toxicity of an insecticide to adult insects, such as the house fly (Musca domestica).
Objective: To determine the median lethal dose (LD50) of an insecticide when applied directly to the insect's body.
Materials:
-
Technical grade insecticide
-
Acetone (or another suitable solvent)
-
Micropipette or micro-applicator
-
Adult female house flies (3-5 days old)
-
CO2 or chilling plate for anesthesia
-
Holding containers with food and water source
-
Observation chambers
Procedure:
-
Preparation of Insecticide Solutions: A stock solution of the insecticide is prepared in acetone. A series of at least five serial dilutions are then made to create a range of concentrations expected to produce mortality between 10% and 90%. A control solution of acetone alone is also prepared.[1]
-
Insect Handling: Adult female house flies are anesthetized using either brief exposure to carbon dioxide or by chilling them.[1]
-
Topical Application: A precise volume (typically 1.0 µL) of each insecticide dilution is applied to the dorsal thorax of an anesthetized fly using a micropipette.[2] The control group is treated with acetone only. A minimum of three replicates of 20-25 flies are used for each concentration and the control.[1][2]
-
Post-Treatment Observation: After application, the flies are transferred to clean holding containers with access to a food source (e.g., sugar solution on a cotton pad).[1]
-
Mortality Assessment: Mortality is recorded 24 hours after treatment. Flies are considered dead if they are unable to move when gently prodded.[2]
-
Data Analysis: The observed mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the tested population.[3]
Mosquito Larval Bioassay (based on WHO protocol)
This method is used to evaluate the toxicity of insecticides to the larval stages of mosquitoes.
Objective: To determine the median lethal concentration (LC50) of an insecticide in an aqueous solution for mosquito larvae.
Materials:
-
Technical grade insecticide
-
Ethanol or another suitable solvent
-
Distilled water
-
Glass beakers or disposable cups
-
Pipettes
-
Late 3rd or early 4th instar mosquito larvae
-
Small amount of larval food
Procedure:
-
Preparation of Test Solutions: A stock solution of the insecticide is prepared in a suitable solvent like ethanol. A series of dilutions are then made in distilled water to achieve the desired test concentrations. A control group with only distilled water and the solvent is also prepared.
-
Test Setup: A specified volume of the test solution (e.g., 100 mL) is added to each beaker or cup.[4]
-
Larval Exposure: A known number of late 3rd or early 4th instar larvae (typically 20-25) are introduced into each container.[5][6] A small amount of larval food is added. Each concentration and the control are replicated multiple times.
-
Incubation: The containers are held at a constant temperature (e.g., 25-27°C) for 24 hours.
-
Mortality Assessment: After 24 hours, the number of dead larvae is counted. Larvae are considered dead if they are immobile and do not respond to probing.[7]
-
Data Analysis: The mortality data is corrected for any deaths in the control group using Abbott's formula. Probit analysis is then used to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the larval population.[5]
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphate pesticides derived from this compound exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synapse. The inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.
Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.
References
A Comparative Guide to Catalysts in Thiophosphoryl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various catalysts employed in the synthesis of thiophosphoryl chloride (PSCl₃), a critical intermediate in the production of insecticides, pharmaceuticals, and other organophosphorus compounds. The selection of an appropriate catalyst is paramount in optimizing reaction efficiency, yield, and purity while minimizing reaction time and energy consumption. This document presents a comparative analysis of catalyst performance based on available experimental data, detailed experimental methodologies, and a visual representation of the catalytic pathways.
Performance Comparison of Catalysts
The synthesis of this compound is primarily achieved through the reaction of phosphorus trichloride (PCl₃) with sulfur. While the reaction can proceed without a catalyst at high temperatures (around 180°C), the use of catalysts allows for lower reaction temperatures and shorter reaction times.[1][2] The following table summarizes the performance of different classes of catalysts based on data from various sources.
| Catalyst Class | Specific Catalyst | Catalyst Loading (mol% relative to PCl₃) | Temperature (°C) | Reaction Time | Yield (%) | Key Features & Remarks |
| Tertiary Amines | Tributylamine | 0.01-0.08 mole fraction | 120-150 | < 60 minutes | High | Reduces reaction time significantly compared to uncatalyzed reactions.[3] |
| 5-ethyl-2-methylpyridine | Not specified | Not specified | 9 hours | Not specified | A range of tertiary amines, both aliphatic and aromatic, have been shown to be effective.[3][4] | |
| 2,6-Lutidine | Not specified | Not specified | 14 hours | Not specified | Reaction times can vary significantly depending on the specific tertiary amine used.[3] | |
| N,N-Dimethylaniline | Not specified | Not specified | 19 hours 17 min | Not specified | Demonstrates a much longer reaction time compared to tributylamine.[3] | |
| Metal Halides | Ferric Chloride (FeCl₃) | 0.7% to 2.6% of PCl₃ | 120-140 | ~150 minutes | ~90.5 | A cost-effective catalyst, though requires careful control of addition to be efficient.[5] |
| Aluminum Chloride (AlCl₃) | Not specified | Not specified | Not specified | Not specified | Known to catalyze the reaction, but specific quantitative data is less detailed in the provided sources.[5] | |
| Co-catalyst Systems | Tributylamine / TEMPO | 0.16:1.0 (Amine:PCl₃), 0.00314:1.0 (TEMPO:PCl₃) | 120 | 22 - 30 minutes | 84.9 - 87.9 | The addition of a nitroxide free radical like TEMPO can further reduce reaction time and improve yield.[6] |
| Other Catalysts | Activated Carbon (with K₂S) | Not specified | Reflux | 3 hours | Not specified | An early example of a catalyst for this reaction.[6] |
| Aluminum or alloys | Not specified | Not specified | Not specified | Not specified | Mentioned as a catalyst in the liquid phase reaction at atmospheric pressure.[3][4][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on descriptions found in patent literature.
General Procedure for Tertiary Amine Catalyzed Synthesis
This protocol is based on the use of tributylamine as the catalyst.
-
Reactor Setup: A suitable reactor vessel is equipped with a stirrer, a reflux condenser, a thermometer, and an addition funnel. The apparatus should be protected from atmospheric moisture.
-
Initial Charge: The reactor is charged with phosphorus trichloride, this compound (as a solvent), and sulfur. The molar ratio of phosphorus trichloride to sulfur is typically around 1:1.[3]
-
Catalyst Addition: Tributylamine is added as the catalyst, with a mole fraction of 0.01-0.08 relative to the initial charge of phosphorus trichloride.[3]
-
Reaction: The reaction mixture is heated to a temperature in the range of 100-150°C and maintained for a period of less than 60 minutes.[3]
-
Workup: After the reaction is complete, the pure this compound is separated from the reaction mixture by distillation. The distillation heel, containing the catalyst, can be recycled for subsequent batches.[3][4]
Procedure for Ferric Chloride Catalyzed Synthesis
This protocol describes the use of ferric chloride as a catalyst.
-
Catalyst Preparation: A portion of the anhydrous ferric chloride catalyst (0.18%-1.4% by weight of PCl₃) is dissolved in the phosphorus trichloride.[5]
-
Reactor Setup: A reactor fitted with a reflux condenser, thermometer, and dropping funnel is charged with sulfur and the remaining portion of the anhydrous ferric chloride. The total amount of ferric chloride should be within the range of 0.7% to 2.6% of the PCl₃.[5]
-
Reaction Initiation: The sulfur-catalyst mixture in the reactor is heated to 130-140°C.[5]
-
Reactant Addition: The phosphorus trichloride solution containing the dissolved ferric chloride is gradually added to the hot sulfur-catalyst mixture. The rate of addition should be controlled to maintain the reaction temperature and reflux.[5]
-
Reaction Completion and Workup: The reaction is continued until the conversion is complete. The this compound product is then purified by fractional distillation.[5]
Procedure for Tributylamine/TEMPO Co-catalyzed Synthesis
This protocol outlines the improved process using a tertiary amine and a nitroxide free radical.
-
Reactor Setup: A reactor is set up for heating, stirring, and distillation.
-
Charging Reactants and Catalysts: The reactor is charged with phosphorus trichloride, sulfur, tributylamine, and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). The molar ratio of sulfur to phosphorus trichloride is in the range of 1.0:1.0 to 1.5:1.0.[6]
-
Reaction: The mixture is heated to approximately 120°C and allowed to react.[6]
-
Distillation: Following the reaction, the this compound is distilled from the reaction mixture. The remaining heel contains the tributylamine and TEMPO and can be used in subsequent reaction cycles.[6]
Visualizing the Catalytic Process
The following diagrams illustrate the logical flow of the synthesis and the role of different catalysts.
Caption: Comparative pathways for this compound synthesis.
Caption: General experimental workflow for catalyzed synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. PROCESS FOR PREPARATION OF this compound AND ACEPHATE | TREA [trea.com]
- 4. US5464600A - Amine catalyzed reaction in the production of this compound - Google Patents [patents.google.com]
- 5. US2850353A - Preparation of this compound - Google Patents [patents.google.com]
- 6. US6251350B1 - Process for the manufacture of this compound - Google Patents [patents.google.com]
Benchmarking the purity of commercially available thiophosphoryl chloride
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Thiophosphoryl chloride (PSCl₃), a key building block in the synthesis of many organophosphorus compounds, including insecticides and pharmaceuticals, is no exception.[1][2] Impurities can lead to unwanted side reactions, lower yields, and complications in product purification. This guide provides a framework for benchmarking the purity of commercially available this compound, offering detailed experimental protocols and a clear data presentation structure.
Commercial Supplier Purity Overview
A survey of various chemical suppliers reveals that this compound is commercially available in grades with purities typically advertised as 97% or higher. While suppliers provide certificates of analysis, the level of detail regarding specific impurities can vary. The table below summarizes the stated purity from a selection of commercial vendors.
| Supplier | Stated Purity | Analytical Method | Common Impurities Mentioned |
| Supplier A (e.g., Santa Cruz Biotechnology) | ≥97%[3] | Not specified on product page | Not specified on product page |
| Supplier B (e.g., Chem-Impex, Strem) | ≥98%[1][4] | Assay by titration[1] | Not specified on product page |
| Supplier C (e.g., Tokyo Chemical Industry) | >98.0% (T) | Titration (T) | Not specified on product page |
| Supplier D (e.g., Bhagwati Chemicals) | 99.0% min | Assay by GC (% Area) | PCl₃ (0.5% max), POCl₃ (0.5% max)[5] |
| Supplier E (e.g., Sigma-Aldrich) | 98% | Not specified on product page | Not specified on product page |
Note: This table is a representative summary based on publicly available information and is not an exhaustive list of all suppliers. "Supplier A," "Supplier B," etc., are used for illustrative purposes.
Common Impurities in this compound
The manufacturing process of this compound can result in several process-related impurities. The most commonly cited impurities are phosphorus trichloride (PCl₃) and phosphoryl chloride (POCl₃).[5] Other potential impurities can include phosphorus pentachloride (PCl₅), phosphoric acid (H₃PO₄), hydrochloric acid (HCl), and aluminum chloride (AlCl₃), the latter often used as a catalyst in one of the synthesis routes.[2][6] Hydrolysis of this compound upon exposure to moisture can also lead to the formation of corrosive and toxic byproducts such as hydrogen sulfide, phosphoric acid, and hydrochloric acid.[7][8][9]
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound from different commercial sources, a multi-pronged analytical approach is recommended. This involves a combination of chromatographic and spectroscopic techniques to identify and quantify both the main component and potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To separate, identify, and quantify volatile impurities such as PCl₃ and POCl₃.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector: Split mode (e.g., 50:1 split ratio) at 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 250.
-
Sample Preparation: Due to the reactivity of PSCl₃, samples should be handled under an inert atmosphere (e.g., in a glovebox). Prepare a dilute solution (e.g., 1% v/v) in a dry, inert solvent such as anhydrous carbon disulfide or benzene.[10]
-
Quantification: Use an internal standard method for accurate quantification. The percentage area from the GC chromatogram can provide a semi-quantitative estimate of purity.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the identity of this compound and to detect phosphorus-containing impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ³¹P and ¹H NMR.
-
Solvent: A dry, deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆.
-
³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift of PSCl₃ should be around 53 ppm. Impurities like PCl₃ (around 219 ppm) and POCl₃ (around 2.2 ppm) will have distinct chemical shifts.
-
¹H NMR: While PSCl₃ has no protons, ¹H NMR is useful for detecting proton-containing impurities, including hydrolysis products.
-
Quantitative NMR (qNMR): For accurate purity determination, qNMR can be employed using a certified internal standard with a known concentration.
Acid-Base Titration for Total Acidity
Objective: To determine the total acid content, which can indicate the presence of acidic impurities like HCl and H₃PO₄, or hydrolysis products.
Methodology:
-
Titrant: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N).
-
Indicator: Phenolphthalein or a pH meter for potentiometric titration.
-
Procedure:
-
Accurately weigh a sample of this compound (e.g., 1-2 g) into a flask containing a known volume of deionized water. The hydrolysis of PSCl₃ will produce acidic species.[7][10]
-
Allow the reaction to complete (gentle stirring may be required).
-
Titrate the resulting solution with the standardized NaOH solution to the endpoint.
-
Calculate the total acidity and express it as a percentage of the relevant impurity (e.g., HCl).
-
Experimental and Logical Workflow Diagram
The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercial this compound.
Caption: A flowchart illustrating the key stages in the comparative purity analysis of commercial this compound.
Signaling Pathway of Impurity Effects
Impurities in this compound can negatively impact synthetic pathways. The diagram below illustrates how the presence of common impurities can lead to undesired side products in a typical thiophosphorylation reaction.
Caption: A diagram showing how impurities in PSCl₃ can lead to the formation of undesired side products.
By implementing a rigorous analytical workflow as outlined in this guide, researchers can make informed decisions when selecting a commercial source of this compound, ensuring the quality and reproducibility of their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. strem.com [strem.com]
- 5. This compound Manufacturer in Gujarat, this compound Supplier, Exporter [bhagwatichemicals.com]
- 6. This compound | 3982-91-0 [chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ICSC 0581 - this compound [inchem.org]
- 9. This compound | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Thiophosphoryl Chloride and Phosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of thiophosphoryl chloride (PSCl₃) and phosphoryl chloride (POCl₃), two essential reagents in organic synthesis and drug development. By examining their electrophilic properties and reactions with common nucleophiles, this document aims to inform the selection of the appropriate reagent for specific synthetic transformations. The comparison is supported by available experimental data and theoretical considerations.
Introduction: Key Players in Phosphorus Chemistry
Both this compound and phosphoryl chloride are tetrahedral phosphorus(V) compounds widely employed as precursors for the synthesis of a variety of organophosphorus molecules, including pesticides, flame retardants, and pharmaceuticals.[1][2] Their reactivity is dominated by the electrophilic nature of the phosphorus atom, making them susceptible to attack by nucleophiles and leading to the substitution of one or more chloride ions.
Phosphoryl chloride (POCl₃) is a colorless, fuming liquid that reacts vigorously with water and other protic solvents.[3] It is a powerful phosphorylating agent, used to introduce the P=O moiety into molecules, and also finds application in dehydration and cyclization reactions.[2]
This compound (PSCl₃) is a colorless to pale yellow liquid, also sensitive to moisture.[1] It serves as a key reagent for thiophosphorylation, the introduction of a P=S group, a common modification in the design of enzyme inhibitors and therapeutic oligonucleotides.
Comparative Reactivity: The "Thio-Effect"
A central theme in comparing the reactivity of P=S and P=O compounds is the "thio-effect," which generally describes the lower reaction rates observed for thiophosphate transfer reactions compared to their phosphate counterparts in biochemical systems. This reduced reactivity is also a general feature of this compound when compared to phosphoryl chloride in organic synthesis.
The difference in reactivity can be attributed to several factors:
-
Electronegativity: Oxygen is more electronegative than sulfur. This makes the phosphorus atom in POCl₃ more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack than the phosphorus atom in PSCl₃.
-
Bonding: The P=O bond is stronger and more polar than the P=S bond. The greater polarity of the P=O bond contributes to a larger partial positive charge on the phosphorus atom in POCl₃.
-
Steric Hindrance: The sulfur atom is larger than the oxygen atom, which can lead to greater steric hindrance around the phosphorus center in PSCl₃, potentially slowing down the approach of nucleophiles.
Reactions with Nucleophiles: A Head-to-Head Comparison
While direct, side-by-side kinetic studies for the reactions of PSCl₃ and POCl₃ with a broad range of nucleophiles under identical conditions are not extensively documented in the literature, a comparative analysis can be synthesized from available data on their reactions with water, alcohols, and amines.
Hydrolysis
Both reagents react with water, but the reactivity of phosphoryl chloride is notably more vigorous.
-
Phosphoryl Chloride: Hydrolysis is rapid and highly exothermic, proceeding through phosphorodichloridic acid and phosphorochloridic acid to ultimately yield phosphoric acid and hydrochloric acid.[4] The half-life for the initial hydrolysis of POCl₃ in water is less than 10 seconds.[4]
-
This compound: Hydrolysis is also facile but can lead to a mixture of products depending on the conditions, including dichlorothiophosphoric acid, phosphoric acid, hydrogen sulfide, and hydrochloric acid.[1]
Theoretical studies on the hydrolysis of POCl₃ and PSCl₃ suggest that the activation barrier for the initial attack of a water molecule is lower for POCl₃, consistent with its higher reactivity.
Alcoholysis and Aminolysis
In reactions with alcohols and amines, POCl₃ generally reacts faster than PSCl₃. This is crucial for the synthesis of phosphate and thiophosphate esters and amides.
Mechanism of Nucleophilic Substitution: The reaction of both PSCl₃ and POCl₃ with nucleophiles can proceed through two primary mechanisms:
-
Concerted (Sₙ2-like): A single transition state where the nucleophile attacks the phosphorus center as the chloride ion departs.
-
Stepwise (Addition-Elimination): Formation of a pentacoordinate intermediate, which then eliminates a chloride ion.
The operative mechanism depends on the nucleophile, solvent, and the phosphorus electrophile itself.
Quantitative Data Summary
Direct comparative kinetic data is scarce. However, the general trend of POCl₃ being more reactive is well-established. The following table summarizes the key reactivity differences and provides representative data where available.
| Property/Reaction | This compound (PSCl₃) | Phosphoryl Chloride (POCl₃) |
| Electrophilicity of Phosphorus | Lower | Higher |
| Hydrolysis Rate | Rapid, but generally slower than POCl₃ | Very rapid (t₁/₂ < 10 s)[4] |
| Reactivity with Alcohols/Amines | Generally slower | Generally faster |
| Typical Reaction Products | Thiophosphate esters, amides, etc. | Phosphate esters, amides, etc. |
| Common Applications | Synthesis of insecticides, thiophosphorylation of organic compounds.[1] | Synthesis of phosphate esters, dehydration reactions, Vilsmeier-Haack reactions.[2][3] |
| Toxicity (as AChE inhibitors) | Less potent direct inhibitor; requires hydrolytic/oxidative activation.[5] | Requires hydrolytic activation to form a potent inhibitor.[5] |
Experimental Protocols: A Representative Comparison
To provide a practical context for comparing the reactivity, the following is a representative experimental protocol for the reaction of an alcohol with both this compound and phosphoryl chloride. This protocol is a generalized procedure and may require optimization for specific substrates.
Objective: To compare the reaction rate and yield of the formation of a phosphate and a thiophosphate ester from a primary alcohol.
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
This compound (PSCl₃)
-
Phosphoryl chloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates, GC-MS, and NMR for analysis
Procedure:
Two parallel reactions should be set up under identical conditions (temperature, concentration, stoichiometry).
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Electrophile:
-
Reaction A (POCl₃): Slowly add a solution of phosphoryl chloride (1.0 eq) in anhydrous DCM to the alcohol solution via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction B (PSCl₃): In a separate flask, slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the alcohol solution via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis at regular time intervals (e.g., every 15 minutes). The disappearance of the starting alcohol and the appearance of the product spot will indicate the reaction progress. A significant difference in the rate of disappearance of the starting material is expected.
-
Workup (once the reaction is complete or has stopped progressing):
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield of the crude product.
-
Purify the product by column chromatography if necessary.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure.
-
Compare the reaction times and isolated yields for the two reactions to quantitatively assess the difference in reactivity.
-
Visualizing Reaction Pathways
The following diagrams illustrate the generalized nucleophilic substitution at the phosphorus center for both reagents.
Figure 1: Generalized pathways for nucleophilic substitution on POCl₃ and PSCl₃.
Figure 2: Key factors contributing to the differential reactivity of POCl₃ and PSCl₃.
Conclusion
The choice between these two reagents should be guided by the desired functional group in the final product. When a more controlled or selective reaction is required, the lower reactivity of PSCl₃ might be advantageous. Conversely, for rapid and efficient phosphorylation, POCl₃ is the reagent of choice, provided the substrate is stable to the more vigorous reaction conditions. Researchers should carefully consider these differences in reactivity when designing synthetic routes and developing new chemical entities.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of thiophosphoryl chloride and its bromide analog
A Spectroscopic Comparison of Thiophosphoryl Chloride (PSCl₃) and its Bromide Analog (PSBr₃)
This guide provides a detailed spectroscopic comparison of this compound (PSCl₃) and thiophosphoryl bromide (PSBr₃) for researchers, scientists, and professionals in drug development. The comparison is based on experimental data from Infrared (IR), Raman, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Properties
Both this compound and thiophosphoryl bromide are tetrahedral molecules belonging to the C₃ᵥ point group. This symmetry dictates the number and activity of their vibrational modes in IR and Raman spectroscopy.
Vibrational Spectroscopy: IR and Raman
The vibrational modes of PSCl₃ and PSBr₃ are analogous, with shifts in frequency primarily due to the difference in mass between chlorine and bromine atoms. The heavier bromine atoms result in lower vibrational frequencies for the corresponding modes in PSBr₃ compared to PSCl₃.
Data Presentation
The following tables summarize the fundamental vibrational frequencies for both molecules as observed in their liquid-phase IR and Raman spectra.
Table 1: Vibrational Frequencies of this compound (PSCl₃)
| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
| ν₁ | A₁ | 750 | 751 (polarized) | P=S stretch |
| ν₂ | A₁ | 434 | 432 (polarized) | P-Cl₃ symmetric stretch |
| ν₃ | A₁ | 248 | 247 (polarized) | P-Cl₃ symmetric deformation |
| ν₄ | E | 545 | 544 (depolarized) | P-Cl₃ asymmetric stretch |
| ν₅ | E | 248 | 247 (depolarized) | P-Cl₃ asymmetric deformation |
| ν₆ | E | 173 | 167 (depolarized) | P-Cl₃ rock |
Table 2: Vibrational Frequencies of Thiophosphoryl Bromide (PSBr₃)
| Vibrational Mode | Symmetry | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
| ν₁ | A₁ | 744 | ~740 (polarized) | P=S stretch |
| ν₂ | A₁ | ~330 | ~330 (polarized) | P-Br₃ symmetric stretch |
| ν₃ | A₁ | ~150 | ~150 (polarized) | P-Br₃ symmetric deformation |
| ν₄ | E | ~450 | ~450 (depolarized) | P-Br₃ asymmetric stretch |
| ν₅ | E | ~150 | ~150 (depolarized) | P-Br₃ asymmetric deformation |
| ν₆ | E | ~100 | ~100 (depolarized) | P-Br₃ rock |
Note: Some values for PSBr₃ are estimations based on related compounds and spectroscopic principles, as detailed experimental Raman data is less commonly published.
Experimental Protocols
A thin film of the liquid sample (PSCl₃ or PSBr₃) is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean plates is recorded first, followed by the sample spectrum. The final spectrum is obtained by ratioing the sample spectrum to the background spectrum. The typical spectral range for analysis is 4000-400 cm⁻¹.
The liquid sample is placed in a glass capillary tube or a cuvette. The sample is then irradiated with a monochromatic laser source (e.g., an argon-ion laser). The scattered light is collected at a 90° angle to the incident beam and is passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. A detector, such as a charge-coupled device (CCD), records the spectrum. Polarization measurements are performed by placing a polarizer in the path of the scattered light to determine the depolarization ratio of the Raman bands, which helps in assigning the symmetry of the vibrational modes.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. The chemical shift (δ) is sensitive to the electronic environment of the phosphorus nucleus.
Data Presentation
Table 3: ³¹P NMR Chemical Shifts
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (PSCl₃) | CCl₄ | 52.5 |
| Thiophosphoryl Bromide (PSBr₃) | CCl₄ | -11.5 |
The data shows a significant downfield shift for PSCl₃ compared to PSBr₃. This is attributed to the higher electronegativity of chlorine compared to bromine, which deshields the phosphorus nucleus to a greater extent.
Experimental Protocol
A solution of the sample (PSCl₃ or PSBr₃) is prepared in a suitable deuterated solvent (e.g., CCl₄ is commonly used as it is non-polar and does not have interfering signals, though a deuterated solvent like CDCl₃ is often used for locking). A small amount of a reference standard, typically 85% phosphoric acid (H₃PO₄), is used as an external or internal standard and is assigned a chemical shift of 0 ppm. The sample is placed in an NMR tube, and the ³¹P NMR spectrum is acquired on a high-resolution NMR spectrometer. Proton decoupling is typically employed to simplify the spectrum by removing ¹H-¹³P coupling.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its bromide analog.
Caption: Workflow for the spectroscopic comparison of PSCl₃ and PSBr₃.
A Comparative Guide to the Environmental Impact of Thiophosphorylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a thiocarbonyl group is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. This is primarily achieved through the use of thiophosphorylating agents. While effective, the environmental footprint of these reagents is a growing concern. This guide provides a comparative assessment of the environmental impact of various thiophosphorylating agents, offering data to aid in the selection of more sustainable synthetic routes.
Executive Summary
Comparison of Thiophosphorylating Agents
The selection of a thiophosphorylating agent often involves a trade-off between reactivity, cost, and ease of use. However, considering the environmental impact is becoming increasingly crucial. Below is a summary of commonly used agents and their known environmental characteristics.
| Reagent Name | Chemical Formula | Molar Mass ( g/mol ) | Key Advantages | Key Disadvantages & Environmental Concerns |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Milder and more selective than P₄S₁₀.[1] | Produces organophosphorus byproducts that are difficult to separate; unpleasant odor.[2] |
| Phosphorus Pentasulfide | P₄S₁₀ | 444.55 | Readily available and inexpensive. | Highly reactive with water, releasing toxic H₂S gas; reactions often require high temperatures. |
| Davy's Reagent | C₁₄H₁₄P₂S₆ | 436.60 | More soluble than Lawesson's Reagent. | Limited environmental data available. |
| Belleau's Reagent | C₁₂H₁₈N₂P₂S₄ | 392.48 | Not a direct thiophosphorylating agent, but used in related syntheses. | No specific environmental data found. |
| Heimgartner's Reagent | Not a specifically named reagent, but refers to various thionating agents. | Varies | Varies | Varies |
| Curphey's Reagent | P₄S₁₀ / Hexamethyldisiloxane (HMDS) | Varies | Milder than P₄S₁₀ alone; byproducts are more easily removed. | Limited environmental data available. |
| Bergman's Reagent | P₄S₁₀ / Pyridine | Varies | Enhanced reactivity compared to P₄S₁₀ alone. | Use of pyridine raises environmental and health concerns. |
| Kaushik's Reagent | P₄S₁₀ / Alumina | Varies | Heterogeneous reagent, potentially allowing for easier workup. | Limited environmental data available. |
| Adamantane-based Reagent | C₁₅H₁₅P₃S₈ | 572.77 | Odorless, air-stable, and more atom-economical than Lawesson's Reagent. | Newer reagent with limited large-scale application data. |
Environmental Impact Data
Quantitative data on the direct environmental impact of many thiophosphorylating agents is scarce. The following tables summarize the available information on their ecotoxicity and biodegradability. It is important to note that the byproducts of these reactions, often organophosphorus compounds, can also have a significant environmental impact.
Table 1: Aquatic Toxicity of Thiophosphorylating Agents and Related Compounds
| Compound | Test Organism | Exposure Time | Endpoint | Result (mg/L) | Reference |
| Organophosphorus Compounds (general) | Daphnia magna | 48h | EC50 | Varies widely | [3] |
| Organothiophosphorus Compounds (general) | Marine Invertebrates | - | LC50 | Varies widely | [4] |
| Phosphate | Daphnia magna | 48h | EC50 | >100 | [5] |
No specific LC50/EC50 data was found for Lawesson's Reagent, P₄S₁₀, Davy's Reagent, or other listed thiophosphorylating agents in the reviewed literature.
Table 2: Biodegradability of Thiophosphorylating Agents and Related Compounds
| Compound | Test Guideline | Test Duration | Result | Classification | Reference |
| Organophosphorus Compounds (general) | - | Varies | Can be degraded by microorganisms, but some are persistent. | Varies | [6][7] |
No specific biodegradability data was found for Lawesson's Reagent, P₄S₁₀, Davy's Reagent, or other listed thiophosphorylating agents in the reviewed literature.
Experimental Protocols
To promote standardized and comparable environmental impact assessments, this guide outlines the methodologies for key experiments based on OECD guidelines.
Protocol 1: Acute Immobilisation Test for Daphnia sp.
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 202 .[8][9][10][11][12]
Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization of Daphnia magna.
Methodology:
-
Test Organisms: Daphnia magna, less than 24 hours old.
-
Test Substance Preparation: A series of at least five concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also prepared.
-
Exposure: At least 20 daphnids, divided into four groups of five, are exposed to each concentration and the control for 48 hours.
-
Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour EC50, the concentration at which 50% of the daphnids are immobilized, is calculated using appropriate statistical methods.
Protocol 2: Ready Biodegradability Test
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 301 .[13][14][15][16]
Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.
Methodology:
-
Test Setup: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge.
-
Incubation: The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.
-
Measurement: The degradation of the test substance is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption.
-
Pass Levels: A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window during the 28-day test. For example, ≥ 70% DOC removal or ≥ 60% of the theoretical CO₂ production.[16]
Visualizing Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general reaction mechanism for Lawesson's reagent and a typical experimental workflow for environmental assessment.
Caption: Reaction mechanism of Lawesson's Reagent.
Caption: Experimental workflow for environmental impact assessment.
Conclusion and Recommendations
The data available on the specific environmental impact of many thiophosphorylating agents is limited. This highlights a critical knowledge gap that needs to be addressed by the chemical research community. Based on the current information, the following recommendations can be made:
-
Prioritize Milder Reagents: When possible, opt for milder reagents like Lawesson's Reagent over the more aggressive Phosphorus Pentasulfide to minimize harsh reaction conditions and the release of toxic gases.
-
Consider Greener Alternatives: Explore newer, "greener" alternatives such as adamantane-based reagents that are designed for improved atom economy and reduced hazardous byproducts.
-
Improve Workup Procedures: Employ workup procedures that effectively remove and neutralize organophosphorus byproducts. The use of reagents like Curphey's reagent, which facilitates easier byproduct removal, should be considered.
-
Generate and Share Data: Researchers are encouraged to conduct and publish environmental impact data, such as aquatic toxicity and biodegradability, for the thiophosphorylating agents and their byproducts used in their work. This collective effort will enable more informed and sustainable choices in the future.
By integrating environmental considerations into the selection of synthetic reagents, the scientific community can contribute to the development of greener and more sustainable chemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acute toxicity of organophosphorus insecticides to marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphate toxicity: new insights into an old problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial degradation of organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 13. oecd.org [oecd.org]
- 14. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 15. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 16. oecd.org [oecd.org]
A Comparative Guide to the Reaction Kinetics of Thiophosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of thiophosphoryl chloride (PSCl₃) and related thiophosphoryl compounds with various nucleophiles. Due to the high reactivity of this compound, which often leads to rapid and sometimes violent reactions, detailed quantitative kinetic data for PSCl₃ itself is scarce in publicly available literature.[1][2] Therefore, this guide leverages kinetic data from closely related thiophosphinyl chlorides to infer and discuss the reactivity of the thiophosphoryl center.
Executive Summary
This compound is a highly reactive inorganic compound used extensively in the synthesis of organophosphorus compounds, including insecticides and thioamides.[1] Its reactivity stems from the electrophilic phosphorus atom, which is susceptible to nucleophilic attack. While qualitative descriptions emphasize its rapid hydrolysis and reactions with alcohols and amines, quantitative kinetic comparisons are best illustrated through studies of its organo-substituted derivatives, such as diphenylthiophosphinyl chloride and dimethyl thiophosphinic chloride. These studies reveal that the reaction mechanism and rate are highly dependent on the nucleophile's strength and steric hindrance, as well as the solvent used.
Comparative Kinetic Data
The following tables summarize second-order rate constants for the reactions of various thiophosphinyl chlorides with substituted anilines and pyridines. This data provides valuable insights into the electronic and steric effects on the reaction rate at a thiophosphoryl center.
Table 1: Second-Order Rate Constants for the Reaction of Diphenyl Thiophosphinic Chloride with Substituted Anilines in Acetonitrile at 55.0 °C
| Nucleophile (Substituted Aniline) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| p-Anisidine | 1.83 x 10⁻¹ |
| p-Toluidine | 6.17 x 10⁻² |
| Aniline | 1.83 x 10⁻² |
| p-Bromoaniline | 2.17 x 10⁻³ |
| m-Chloroaniline | 5.33 x 10⁻⁴ |
Data sourced from studies on the aminolysis of diphenyl thiophosphinic chloride.
Table 2: Second-Order Rate Constants for the Reaction of Dimethyl Thiophosphinic Chloride with Substituted Anilines in Acetonitrile at 55.0 °C
| Nucleophile (Substituted Aniline) | Second-Order Rate Constant (k₂) [x 10³ M⁻¹s⁻¹] |
| p-Anisidine | 95.6 |
| p-Toluidine | 35.0 |
| m-Toluidine | 16.2 |
| Aniline | 9.55 |
| m-Anisidine | 8.32 |
| p-Chloroaniline | 1.95 |
| m-Chloroaniline | 0.53 |
Data sourced from kinetic studies on the aminolysis of dimethyl thiophosphinic chloride.
Reaction Mechanisms and Influencing Factors
The reactions of thiophosphoryl compounds with nucleophiles can proceed through different mechanisms, primarily a concerted Sₙ2-type displacement or a stepwise mechanism. The preferred pathway is influenced by the nucleophile, substrate, and solvent.
Kinetic studies on thiophosphinyl chlorides with anilines and pyridines often show a biphasic relationship in Hammett and Brønsted plots. This indicates a change in the reaction mechanism from a concerted process for weaker nucleophiles to a stepwise mechanism for stronger, more basic nucleophiles.
Experimental Protocols
Due to the rapid reaction rates of this compound, specialized techniques are required for accurate kinetic measurements. The following is a generalized protocol for determining the kinetics of a fast reaction between a reactive phosphorus halide and a nucleophile using a stopped-flow spectrophotometer.
Objective: To determine the second-order rate constant for the reaction of a reactive phosphorus halide with a nucleophile.
Materials:
-
Stopped-flow spectrophotometer
-
Anhydrous solvent (e.g., acetonitrile)
-
This compound or related compound
-
Nucleophile of interest
-
Inert gas (e.g., nitrogen or argon) for maintaining anhydrous conditions
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the thiophosphoryl compound in the anhydrous solvent under an inert atmosphere.
-
Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the wavelength corresponding to the maximum absorbance of a reactant or product.
-
Equilibrate the instrument to the desired reaction temperature.
-
-
Kinetic Run:
-
Load one syringe of the stopped-flow instrument with the thiophosphoryl compound solution and the other with a nucleophile solution.
-
Rapidly mix the two solutions by activating the instrument. The reaction is initiated upon mixing.
-
Monitor the change in absorbance over time. The data acquisition system will record the absorbance decay or formation.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of the nucleophile is in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential decay or growth equation.
-
Repeat the experiment with varying concentrations of the nucleophile.
-
Plot the observed rate constants (k_obs) against the concentration of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant (k₂).
-
Visualizing Reaction Pathways
The following diagrams illustrate the general signaling pathway for the nucleophilic substitution on a thiophosphoryl center and a typical experimental workflow for kinetic analysis.
References
Safety Operating Guide
Proper Disposal of Thiophosphoryl Chloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Thiophosphoryl chloride (PSCl₃) is a highly reactive and toxic chemical that requires stringent safety protocols for its handling and disposal. This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations. Adherence to these procedures is critical to mitigate the risks associated with this hazardous substance.
Immediate Safety and Handling Precautions
This compound is corrosive, toxic if inhaled or swallowed, and causes severe skin burns and eye damage.[1] It reacts violently with water, releasing toxic and corrosive fumes, including hydrogen chloride (HCl) and hydrogen sulfide (H₂S).[2][3] Therefore, all handling and disposal operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: A full-facepiece respirator with appropriate cartridges should be available for emergencies.[4]
Quantitative Data for Disposal
For the safe and effective neutralization of this compound, the following quantitative parameters should be observed. This data is crucial for preparing the necessary reagents and controlling the reaction.
| Parameter | Value | Notes |
| Neutralizing Agent | Sodium Hydroxide (NaOH) solution | A basic solution is required to neutralize the acidic byproducts of hydrolysis. |
| Concentration of NaOH | 2.5 M (10% w/v) | A sufficiently concentrated solution to neutralize the generated acids effectively. |
| This compound | ~10 g (or ~6 mL) | This procedure is designed for small laboratory quantities. |
| Volume of NaOH Solution | ~150 mL | Provides a significant excess of base to ensure complete neutralization and to help dissipate heat. |
| Reaction Temperature | Maintained between 0-10 °C | Crucial for controlling the exothermic reaction. An ice bath is required. |
| Rate of Addition | Dropwise, very slowly | Prevents a runaway reaction and excessive fuming. |
| Stirring Speed | Moderate to vigorous | Ensures efficient mixing and heat distribution. |
| Final pH of Waste Solution | 6-8 | The final solution should be near neutral before disposal. Check with a pH meter or pH paper. |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe neutralization of small quantities of this compound.
Materials:
-
This compound (waste)
-
2.5 M Sodium hydroxide (NaOH) solution
-
Crushed ice
-
pH meter or pH paper
-
Large beaker (e.g., 1 L)
-
Stir plate and magnetic stir bar
-
Dropping funnel or pipette
-
Appropriate waste container
Procedure:
-
Preparation of the Neutralization Bath:
-
Place a large beaker containing the 2.5 M sodium hydroxide solution on a magnetic stir plate within a certified chemical fume hood.
-
Add a magnetic stir bar to the beaker and begin stirring at a moderate speed.
-
Create an ice bath around the beaker to pre-cool the NaOH solution to 0-5 °C.
-
-
Slow Addition of this compound:
-
Carefully draw the waste this compound into a dropping funnel or a glass pipette.
-
EXTREMELY SLOWLY , add the this compound dropwise to the center of the vortex of the stirred, cold NaOH solution.
-
CAUTION: The reaction is highly exothermic and will generate fumes. Maintain a safe distance and ensure the fume hood is functioning correctly. The rate of addition should be controlled to keep the temperature of the solution below 10 °C.
-
-
Reaction and Neutralization:
-
Continue stirring the solution for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
Allow the solution to slowly warm to room temperature.
-
-
Final pH Adjustment and Disposal:
-
Once the solution has returned to room temperature, check the pH using a calibrated pH meter or pH paper.
-
If the pH is not between 6 and 8, adjust it accordingly by adding small amounts of a suitable acid (e.g., dilute HCl) or base (e.g., NaOH solution).
-
The final neutralized solution contains sodium salts (chloride, phosphate, sulfide) and can be disposed of as aqueous chemical waste in accordance with local, state, and federal regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks and ensuring a safe working environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
